molecular formula C11H13N3O3S B6594753 Sulfisoxazole-13C6 CAS No. 1334378-46-9

Sulfisoxazole-13C6

Cat. No.: B6594753
CAS No.: 1334378-46-9
M. Wt: 273.26 g/mol
InChI Key: NHUHCSRWZMLRLA-MSQIWANRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfisoxazole-13C6 is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 273.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sulfisoxazole-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfisoxazole-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHCSRWZMLRLA-MSQIWANRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334378-46-9
Record name 1334378-46-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Sulfisoxazole-13C6: Technical Guide for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Sulfisoxazole-13C6, designed for researchers and analytical scientists.

Executive Summary

Sulfisoxazole-13C6 is a stable isotope-labeled analog of the sulfonamide antibiotic Sulfisoxazole, wherein the six carbon atoms of the benzene ring are replaced by Carbon-13 (


).[1] It serves as the "gold standard" Internal Standard (IS) for the precise quantification of Sulfisoxazole in complex biological matrices (e.g., plasma, milk, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike deuterated analogs (e.g., Sulfisoxazole-d4), which may experience deuterium-hydrogen exchange or slight chromatographic separation from the analyte due to isotope effects, Sulfisoxazole-13C6 exhibits identical chromatographic retention and ionization efficiency to the native analyte while providing a distinct mass shift (+6 Da). This ensures robust correction for matrix effects, ion suppression, and extraction recovery losses.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

To design an effective LC-MS/MS method, one must understand the physical differences between the analyte and the internal standard.

FeatureNative SulfisoxazoleSulfisoxazole-13C6
CAS Number 127-69-51334378-46-9
Formula


Molecular Weight 267.30 g/mol 273.35 g/mol (+6.05 Da)
Label Position N/ABenzene Ring (

)
pKa pKa1 ≈ 1.5, pKa2 ≈ 5.0Identical
LogP ~1.01Identical
Solubility Soluble in acetone, methanol; slightly in waterIdentical
Structural Logic

The label is located on the benzene ring . This is critical for MS/MS fragmentation. The primary transition involves the cleavage of the


 bond. The fragment ion retains the benzene ring (sulfanilyl moiety), meaning the +6 Da shift is preserved in the product ion, preventing "cross-talk" with the native analyte's channel.

The Role of Stable Isotopes in Research

In quantitative bioanalysis, Matrix Effects (ion suppression or enhancement) are the primary source of error. Co-eluting phospholipids or proteins can alter the ionization efficiency of the analyte in the electrospray source.

Why Sulfisoxazole-13C6 is Superior to Deuterated Standards:

  • Co-elution:

    
     isotopes do not affect the lipophilicity or pKa of the molecule. Therefore, Sulfisoxazole-13C6 elutes at the exact same retention time as native Sulfisoxazole. Deuterated compounds often elute slightly earlier, meaning they may not experience the exact same matrix suppression as the analyte at that specific moment.
    
  • Stability: Carbon-carbon bonds are non-exchangeable. Deuterium on heteroatoms (N, O, S) can exchange with solvent protons, leading to signal loss.

Diagram 1: Matrix Effect Correction Logic

The following diagram illustrates how the IS corrects for ionization variability.

MatrixCorrection Sample Biological Sample (Analyte + Matrix) Extraction Extraction (SPE/LLE) Sample->Extraction Spike Spike with Sulfisoxazole-13C6 (IS) Spike->Extraction LC LC Separation (Co-elution) Extraction->LC ESI ESI Source (Matrix Suppression Occurs) LC->ESI Analyte & IS enter together MS MS/MS Detection (Separate Channels) ESI->MS Ionization Efficiency drops for BOTH Result Ratio Calculation (Area Analyte / Area IS) MS->Result Errors Cancel Out

Caption: Logical flow demonstrating how co-elution of the 13C6 IS allows it to mirror the exact ionization suppression experienced by the analyte, neutralizing the error.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Sulfisoxazole in Bovine Milk or Plasma. Sensitivity Target: LOQ < 1.0 ng/mL.

Phase 1: Standard Preparation
  • Stock Solution: Dissolve 1 mg Sulfisoxazole-13C6 in 10 mL Methanol (100 µg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock with water/methanol (50:50) to 100 ng/mL.[2]

Phase 2: Sample Preparation (QuEChERS Modified)
  • Step 1: Transfer 1.0 mL of sample (milk/plasma) to a centrifuge tube.

  • Step 2 (Spiking): Add 50 µL of Working IS Solution (100 ng/mL). Vortex for 30s.

  • Step 3 (Extraction): Add 4 mL Acetonitrile (ACN) containing 1% Formic Acid.

  • Step 4 (Salting Out): Add 1g NaCl and 4g MgSO4. Shake vigorously for 1 min.

  • Step 5: Centrifuge at 4000 rpm for 10 min.

  • Step 6: Transfer supernatant to a clean vial. Evaporate to dryness under Nitrogen at 40°C.

  • Step 7: Reconstitute in 200 µL Mobile Phase A:B (90:10).

Phase 3: LC-MS/MS Parameters
  • Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B (0-1 min)

    
     90% B (at 6 min) 
    
    
    
    Re-equilibrate.

MRM Transitions (Multiple Reaction Monitoring): The following transitions are critical for specificity. The +6 shift is maintained in the product ion because the fragmentation cleaves the isoxazole ring, leaving the labeled benzene ring intact.

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
Sulfisoxazole 268.1

156.02520Quantifier
268.192.02535Qualifier
Sulfisoxazole-13C6 274.1

162.0 2520Internal Standard

Note: The product ion 156.0 corresponds to the sulfanilyl cation (


). The 13C6 analog generates the 

ion at m/z 162.0.
Diagram 2: Experimental Workflow

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis S1 Homogenize Sample (1 mL) S2 Add IS: Sulfisoxazole-13C6 (Final: 5 ng/mL) S1->S2 S3 Precipitate Protein (ACN + 1% Formic Acid) S2->S3 S4 Centrifuge & Evaporate S3->S4 LC LC Separation (C18 Column) S4->LC Q1 Q1 Filter 268.1 (Nat) / 274.1 (IS) LC->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter 156.0 (Nat) / 162.0 (IS) Q2->Q3

Caption: Step-by-step workflow from sample homogenization to mass spectral detection.

Method Validation & Troubleshooting

To ensure Scientific Integrity (E-E-A-T), the method must be self-validating.

Validation Criteria
  • Linearity: Calibration curves (0.5 – 100 ng/mL) must have

    
    .
    
  • Isotopic Purity Check: Inject a high concentration of Sulfisoxazole-13C6 (only). Monitor the native transition (268>156).

    • Acceptance: Signal in native channel < 0.5% of IS response. If higher, the IS contains unlabeled impurities (contributing to false positives).

  • Cross-Talk Check: Inject high concentration Native Sulfisoxazole. Monitor IS transition (274>162).

    • Acceptance: No signal. This confirms the +6 Da shift is sufficient to prevent isotopic overlap.

Troubleshooting Common Issues
  • Low IS Recovery: If the IS area count varies significantly (>50%) between samples, check the extraction pH. Sulfonamides are amphoteric; ensure pH is adjusted (usually pH 4-5) to maximize organic solubility during extraction.

  • Retention Time Shift: If the IS and Analyte do not overlap perfectly, check the column equilibration. 13C isotopes should not cause a shift. If a shift is observed, the standard may be deuterated, not 13C labeled.

References

  • HPC Standards. (2024). 13C6-Sulfisoxazole Reference Material Data Sheet. Retrieved from

  • Unsal, A. et al. (2018).[3] "Determination of sulfonamides in milk by ID-LC-MS/MS." Journal of Chemical Metrology, 12(1), 70-78.[3] Retrieved from

  • Waters Corporation. (2020). "The Analysis of Tetracycline and Sulfonamide Antibiotics in Shrimp Tissue using Liquid Chromatography Tandem Quadrupole Mass Spectrometry." Application Note. Retrieved from

  • Sigma-Aldrich. (2024). Sulfamethoxazole-(phenyl-13C6) Analytical Standard. (Used for structural analog comparison). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5344, Sulfisoxazole. Retrieved from

Sources

A Technical Guide to Sulfisoxazole-13C6: Chemical Structure and Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmaceutical research and development, serving as internal standards for quantitative bioanalysis, tracers in metabolic studies, and for elucidating pharmacokinetic profiles.[1][2] The accuracy of the data derived from studies employing SIL compounds is fundamentally dependent on the precise characterization of these reagents, particularly their chemical structure and isotopic purity. This guide provides an in-depth technical overview of Sulfisoxazole-13C6, a stable isotope-labeled analog of the sulfonamide antibiotic, Sulfisoxazole.

This document is intended for researchers, scientists, and drug development professionals. It will detail the chemical structure of Sulfisoxazole-13C6, followed by comprehensive, field-proven methodologies for the determination of its isotopic purity using mass spectrometry (MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy. The causality behind experimental choices and the establishment of self-validating systems for trustworthy data generation will be emphasized throughout.

Chemical Structure of Sulfisoxazole and its 13C6 Isotopologue

Sulfisoxazole is a sulfonamide antibacterial agent characterized by a sulfanilamide core linked to a dimethylisoxazole moiety.[3] Its chemical formula is C₁₁H₁₃N₃O₃S, with a molecular weight of approximately 267.30 g/mol .[4]

Sulfisoxazole-13C6 is a stable isotope-labeled version of Sulfisoxazole where the six carbon atoms of the phenyl ring have been substituted with the heavy isotope of carbon, ¹³C.[5][6][7] This labeling results in a mass shift of +6 Da compared to the unlabeled compound. The precise placement of the labels on the metabolically stable phenyl ring makes Sulfisoxazole-13C6 an ideal internal standard for bioanalytical assays, as the label is unlikely to be lost during metabolic processes.[1]

Below are the chemical structures of Sulfisoxazole and Sulfisoxazole-13C6.

Caption: Chemical structures of Sulfisoxazole and Sulfisoxazole-13C6.

Determination of Isotopic Purity by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for determining the isotopic purity of labeled compounds.[8] The method relies on the mass difference between the labeled and unlabeled analyte to differentiate and quantify their respective abundances.

Principle

The principle of isotopic purity determination by LC-MS/MS involves separating the analyte from potential interferences using liquid chromatography, followed by ionization and mass analysis. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the instrument can selectively detect and quantify both the unlabeled (light) and the ¹³C-labeled (heavy) Sulfisoxazole.[9][10] The ratio of the peak areas of the heavy and light isotopes provides a measure of the isotopic purity.

Experimental Protocol: LC-MS/MS Analysis

The following protocol provides a general framework for the analysis of Sulfisoxazole-13C6 isotopic purity. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Step 1: Sample Preparation

  • Prepare a stock solution of Sulfisoxazole-13C6 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of working solutions by diluting the stock solution to concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1, 10, 100, and 1000 ng/mL).

  • Prepare a "zero sample" containing only the unlabeled Sulfisoxazole to determine the natural abundance of isotopes and to check for any potential crosstalk.

Step 2: Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for the separation of Sulfisoxazole.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A linear gradient from low to high organic (Mobile Phase B) content is typically used. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Step 3: Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The following table provides suggested MRM transitions for Sulfisoxazole and Sulfisoxazole-13C6. The precursor ion is the protonated molecule [M+H]⁺. The product ions are characteristic fragments. At least two transitions should be monitored for each analyte for quantification and confirmation.[1][11]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Sulfisoxazole268.3156.0108.1
Sulfisoxazole-13C6274.3162.0114.1
  • Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity.

Data Analysis and Isotopic Purity Calculation
  • Peak Integration: Integrate the peak areas for the quantifier MRM transitions of both Sulfisoxazole and Sulfisoxazole-13C6 in the chromatograms.

  • Correction for Natural Abundance: The contribution of the natural abundance of ¹³C in the unlabeled Sulfisoxazole to the signal of the labeled compound should be considered, especially for high-purity samples. However, for a +6 mass shift, this is often negligible.

  • Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the labeled form relative to the total amount of both labeled and unlabeled forms.

    Isotopic Purity (%) = [Peak Area (Sulfisoxazole-13C6) / (Peak Area (Sulfisoxazole-13C6) + Peak Area (Sulfisoxazole))] x 100

Caption: Workflow for Isotopic Purity Determination by LC-MS/MS.

Determination of Isotopic Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that can be used to determine the purity of a substance, including the isotopic enrichment of a labeled compound, without the need for an identical labeled standard.[7][12] The method is based on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[13]

Principle

For determining the isotopic purity of Sulfisoxazole-13C6, ¹³C NMR is the most direct approach. By acquiring a quantitative ¹³C NMR spectrum, the signals from the ¹³C-labeled phenyl ring carbons will be significantly enhanced compared to the signals of the carbons in the dimethylisoxazole moiety, which are at natural abundance (approximately 1.1%). By comparing the integrals of the signals from the labeled and unlabeled parts of the molecule, the isotopic enrichment can be calculated. Alternatively, ¹H NMR can be used with an internal standard of known purity.[5][14]

Experimental Protocol: ¹³C qNMR Analysis

Step 1: Sample Preparation

  • Accurately weigh a sufficient amount of Sulfisoxazole-13C6 (typically 10-50 mg) into an NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve the sample.

  • The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), is recommended to ensure full relaxation of all carbon nuclei between scans, which is crucial for accurate quantification.[15]

Step 2: NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A simple one-pulse experiment with inverse-gated proton decoupling should be used. This sequence decouples the protons during signal acquisition to produce sharp singlets for the carbon signals but keeps the decoupler off during the relaxation delay to prevent the Nuclear Overhauser Effect (NOE), which can perturb signal intensities.

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): This is the most critical parameter for qNMR. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of all the carbon nuclei being quantified. For ¹³C, T₁ values can be long, so a d1 of 30-60 seconds is often necessary.

    • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal for each scan.

    • Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all signals of interest.

Step 3: Data Processing and Analysis

  • Fourier Transform and Phasing: Apply Fourier transformation to the acquired FID and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is essential for accurate integration. Apply a multipoint baseline correction.

  • Peak Integration:

    • Integrate a well-resolved signal from the ¹³C-labeled phenyl ring.

    • Integrate a well-resolved signal from one of the carbons in the unlabeled dimethylisoxazole moiety (e.g., one of the methyl carbons).

  • Isotopic Purity Calculation:

    • Let I_labeled be the integral of a single carbon signal from the labeled phenyl ring.

    • Let I_unlabeled be the integral of a single carbon signal from the unlabeled dimethylisoxazole ring.

    • The theoretical ratio of these integrals at natural abundance (1.1% ¹³C) would be 1.

    • The isotopic enrichment can be calculated as follows:

    Isotopic Enrichment (%) ≈ [(I_labeled / I_unlabeled) / (1 / 0.011)] x 100

    This calculation assumes that the relaxation times of the chosen labeled and unlabeled carbons are similar. A more rigorous approach involves determining the T₁ values for the selected carbons to ensure the relaxation delay is adequate.

Caption: Workflow for Isotopic Purity Determination by qNMR.

Acceptance Criteria for Isotopic Purity

The required isotopic purity of a stable isotope-labeled internal standard depends on its intended use. For quantitative bioanalytical assays submitted to regulatory agencies like the FDA, high isotopic purity is crucial to ensure the accuracy and reliability of the results.[2][16]

  • Contribution of Unlabeled Analyte: A key concern is the presence of the unlabeled analyte as an impurity in the SIL internal standard. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).[17]

  • General Guidance: While there are no universally mandated acceptance criteria for ¹³C-labeled standards, a common expectation in the pharmaceutical industry is an isotopic purity of ≥98% , with the unlabeled analyte being less than 0.5%. For many applications, a minimum isotopic enrichment of 99% for the ¹³C atoms is specified by commercial suppliers.[18]

  • Assay-Specific Validation: Ultimately, the suitability of a batch of SIL internal standard must be demonstrated during bioanalytical method validation. A "zero sample" (blank matrix spiked with the internal standard) should be analyzed to ensure that the response from the unlabeled analyte is less than 20% of the response at the LLOQ.[17]

Conclusion

The robust characterization of Sulfisoxazole-13C6 is paramount for its effective use in regulated and research environments. This guide has provided a detailed framework for understanding its chemical structure and for the rigorous determination of its isotopic purity using both LC-MS/MS and qNMR. By employing these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality of their stable isotope-labeled standards, leading to more accurate and reliable experimental data. The principles and protocols outlined herein are designed to be adaptable to specific laboratory instrumentation and regulatory requirements, forming a solid foundation for the confident application of Sulfisoxazole-13C6 in a variety of scientific endeavors.

References

  • Wu, X., et al. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Environmental Sciences Europe, 34(1), 23. [Link]

  • National Institute of Standards and Technology (NIST). Sulfisoxazole. In NIST Chemistry WebBook. [Link]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4745–4751. [Link]

  • Wu, X., et al. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. ResearchGate. [Link]

  • JEOL. qNMR - Quantitative Analysis by NMR. [Link]

  • Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data (ISRD). [Link]

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]

  • Shimadzu Chemistry & Diagnostics. [13C6]-Sulfamethoxazole. [Link]

  • LCGC International. LC-MS-MS Analysis of Antibiotics in Wastewater. [Link]

  • Royal Society of Chemistry. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]

  • Pierens, G. J., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Foods, 10(11), 2636. [Link]

  • Agilent Technologies. Determination of Sulfonamides in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry and Researchers. [Link]

  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

  • National Center for Biotechnology Information. Sulfisoxazole. In PubChem Compound Database. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Shimadzu. Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time. [Link]

  • Dubreil, E., et al. (2014). Confirmation of 13 sulfonamides in honey by liquid chromatography-tandem mass spectrometry for monitoring plans: validation according to European Union Decision 2002/657/EC. Journal of Chromatography A, 1342, 86-95. [Link]

  • Royal Society of Chemistry. Table S2. RRLC-MS/MS parameters for the antibiotics. [Link]

  • Xing, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 233-239. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

Sources

Advanced Synthesis and Manufacturing of [Phenyl-13C6]-Sulfisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isotopic Imperative

In the high-stakes arena of pharmacokinetic (PK) profiling and residue analysis, [Phenyl-13C6]-Sulfisoxazole serves as the gold-standard internal standard (IS). Unlike deuterium-labeled analogs, which can suffer from isotopic effects or deuterium exchange during extraction, a carbon-13 scaffold offers absolute metabolic stability and identical chromatographic retention to the analyte.

This guide details the total synthesis and manufacturing of 13C-labeled sulfisoxazole. We deviate from standard commodity manufacturing by prioritizing isotopic economy—maximizing the incorporation of the high-cost [13C6]-aniline precursor. The methodology described herein integrates classical chlorosulfonation chemistry with high-precision heterocyclic coupling, ensuring >99% isotopic enrichment.[1]

Retrosynthetic Analysis & Strategic Disconnection

To design a robust synthetic route, we must disconnect the target molecule at its most labile bond while preserving the labeled moiety.

Target Molecule: Sulfisoxazole (4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide) Label Position: The benzene ring ([U-13C6]) is the optimal site for labeling because:

  • Metabolic Stability: The benzene ring remains intact during most metabolic transformations (unlike the N-acetyl or isoxazole moieties).[1]

  • Precursor Availability: [U-13C6]-Aniline is a commercially available, high-purity starting material.[1]

Disconnection Logic: The sulfonamide bond is the strategic disconnection point.[1] This splits the molecule into two key fragments:

  • Fragment A (Electrophile): [Ring-13C6]-N-acetylsulfanilyl chloride.[1]

  • Fragment B (Nucleophile): 3,4-Dimethyl-5-aminoisoxazole.[2][3]

Retrosynthesis Target [Phenyl-13C6]-Sulfisoxazole Disconnection Sulfonamide Bond Disconnection Target->Disconnection FragA Fragment A: [Ring-13C6]-N-acetylsulfanilyl chloride Disconnection->FragA FragB Fragment B: 3,4-Dimethyl-5-aminoisoxazole Disconnection->FragB Precursor Primary Precursor: [U-13C6]-Aniline FragA->Precursor Chlorosulfonation

Figure 1: Retrosynthetic strategy isolating the 13C-labeled phenyl core from the heterocyclic amine.

Detailed Synthetic Protocol

Phase 1: Activation of the Labeled Core

Objective: Convert [U-13C6]-aniline into the electrophilic sulfonyl chloride.[1] Direct chlorosulfonation of free aniline is hazardous and prone to polymerization; therefore, we employ an acetylation protection strategy.[1]

Step 1.1: Protection (Acetylation)[1]
  • Reagents: [U-13C6]-Aniline (1.0 eq), Acetic Anhydride (1.2 eq), Water/Acetone.[1]

  • Mechanism: Nucleophilic acyl substitution.[1]

  • Protocol:

    • Dissolve 1.0 g of [U-13C6]-aniline in 10 mL of water.[1]

    • Add 1.2 equivalents of acetic anhydride slowly at 0°C.

    • Buffer with sodium acetate if necessary to maintain pH ~5-6.[1]

    • Stir for 1 hour; the product, [Ring-13C6]-acetanilide, precipitates as a white solid.

    • Yield Check: Expect >90% yield. This step is critical to prevent "burning" the costly isotope in the next step.[1]

Step 1.2: Chlorosulfonation[1]
  • Reagents: [Ring-13C6]-Acetanilide, Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ).[1]
  • Reaction: Electrophilic aromatic substitution (EAS).[1][4]

  • Protocol:

    • Place dry [Ring-13C6]-acetanilide in a flask under

      
      .
      
    • Cool to 0°C. Add Chlorosulfonic acid (5.0 eq) dropwise. Caution: Exothermic.[1]

    • Heat to 60°C for 2 hours to form the sulfonic acid intermediate.

    • Add Thionyl chloride (2.0 eq) and reflux at 70°C for 3 hours to drive the conversion to the sulfonyl chloride.

    • Quench: Pour the mixture onto crushed ice carefully. The [Ring-13C6]-N-acetylsulfanilyl chloride will precipitate.

    • Filtration: Filter immediately and dry under vacuum.[1] Do not store long-term ; sulfonyl chlorides are moisture sensitive.[1]

Phase 2: The Heterocyclic Coupling

Objective: Form the sulfonamide bond by reacting the labeled chloride with the isoxazole amine.

  • Reagents: [Ring-13C6]-N-acetylsulfanilyl chloride (1.0 eq), 3,4-Dimethyl-5-aminoisoxazole (1.1 eq), Pyridine (Solvent/Base).

  • Protocol:

    • Dissolve 3,4-Dimethyl-5-aminoisoxazole (commercially available or synthesized from 2-methyl-2-butenenitrile) in dry pyridine (10 volumes).

    • Cool to 0-5°C.

    • Add [Ring-13C6]-N-acetylsulfanilyl chloride portion-wise over 30 minutes.

    • Allow to warm to room temperature and stir for 12-16 hours.

    • Workup: Concentrate the pyridine under reduced pressure. Dilute with water and acidify with dilute HCl to precipitate the intermediate: [Ring-13C6]-Acetylsulfisoxazole .[1]

Phase 3: Deprotection and Isolation

Objective: Remove the acetyl protecting group to release the active pharmaceutical ingredient (API).[1]

  • Reagents: 2N Sodium Hydroxide (NaOH), dilute HCl.

  • Protocol:

    • Suspend the intermediate from Phase 2 in 2N NaOH (10 volumes).

    • Heat to reflux (approx. 100°C) for 1-2 hours. The solution should become clear.

    • Clarification: Cool to room temperature and filter to remove any insoluble impurities.

    • Precipitation: Slowly add dilute HCl to the filtrate until pH reaches the isoelectric point of sulfisoxazole (pH ~4.5-5.0).

    • Crystallization: The target compound, [Phenyl-13C6]-Sulfisoxazole, will crystallize.[1]

    • Recrystallize from ethanol/water to achieve pharmaceutical purity.[1]

Manufacturing Data & Process Control

The following table summarizes the stoichiometry and expected mass balance for a typical laboratory-scale batch (1 gram starting material).

ComponentRoleEq.Mass (mg)Critical Parameter
[U-13C6]-Aniline Limiting Reagent 1.0 1000 Isotopic Purity >99%
Acetic AnhydrideProtecting Group1.21315Temperature < 5°C
Chlorosulfonic AcidReagent/Solvent5.06250Anhydrous conditions
3,4-Dimethyl-5-aminoisoxazoleCoupling Partner1.11320Purity >98%
[Phenyl-13C6]-Sulfisoxazole Final Product -- ~1900 Yield ~65% (Overall)
Process Flow Diagram

The manufacturing workflow emphasizes the linear progression from the isotope source to the final API.

ManufacturingFlow Aniline [U-13C6]-Aniline (Start) Acetanilide Acetylation (Protection) Aniline->Acetanilide Ac2O SulfonylChloride Chlorosulfonation (Activation) Acetanilide->SulfonylChloride ClSO3H Coupling Coupling w/ Isoxazole Amine SulfonylChloride->Coupling Pyridine Hydrolysis Hydrolysis (Deprotection) Coupling->Hydrolysis NaOH Final [13C]-Sulfisoxazole (API) Hydrolysis->Final HCl/Cryst.

Figure 2: Linear manufacturing workflow for 13C-Sulfisoxazole.

Quality Assurance & Validation

To certify the material for use as an Internal Standard (IS) in GLP studies, the following criteria must be met:

  • Isotopic Enrichment: Determine via High-Resolution Mass Spectrometry (HRMS).[1]

    • Acceptance Criteria: >99 atom% 13C.[1][5]

    • Method: Compare the intensity of the M+6 peak (labeled) vs. M+0 (unlabeled).

  • Chemical Purity: HPLC-UV (254 nm).

    • Acceptance Criteria: >98% area.[1]

  • Structural Confirmation: 1H-NMR and 13C-NMR.

    • Diagnostic Signal: In 13C-NMR, the phenyl carbons will appear as enhanced doublets/multiplets due to strong 13C-13C coupling (J-coupling), distinct from the natural abundance singlet signals of the isoxazole ring carbons.

References

  • Wu, X., et al. (2022).[1][6] Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Environmental Sciences Europe.[1] Available at: [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5344, Sulfisoxazole. PubChem.[1] Available at: [Link][1]

  • Wuest, H. M., & Hoffer, M. (1947).[1][7] U.S. Patent No.[1][8][9] 2,430,094.[1][7][8] Washington, DC: U.S. Patent and Trademark Office.[1] (Foundational chemistry for isoxazole coupling).

  • Buré, C., et al. (2013).[1] Synthesis of 14C-labeled sulfonamides. Journal of Labelled Compounds and Radiopharmaceuticals. (Supporting protocol for sulfonamide activation).

Sources

The Definitive Guide to Isotopically Labeled Sulfonamide Antibiotics: Applications in Mass Spectrometry and Environmental Tracking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides are a ubiquitous class of broad-spectrum synthetic bacteriostatic antibiotics. Due to their extensive use in human medicine, veterinary practices, and aquaculture, they have become persistent micropollutants in global water systems and food supply chains. The integration of isotopically labeled sulfonamides (incorporating stable isotopes like


H, 

C,

N, or

S) into analytical workflows has revolutionized our ability to track, quantify, and understand the fate of these compounds.

This technical guide explores the core applications of isotope-labeled sulfonamides, detailing the causality behind their use in correcting mass spectrometry matrix effects, tracing environmental degradation via Compound-Specific Stable Isotope Analysis (CSIA), and profiling thermodegradation in food matrices.

Mechanistic Foundation: Sulfonamides and the Isotope Advantage

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They structurally mimic p-aminobenzoic acid (PABA), a crucial precursor in the bacterial folate synthesis pathway, thereby halting the production of nucleic acids.

When analyzing these compounds in complex matrices (blood, milk, wastewater), scientists rely on isotopically labeled analogs—such as sulfamethoxazole-d


 or 

C

-sulfamethazine—as internal standards. Because these labeled analogs share the exact physicochemical properties of the native drug but possess a distinct mass, they co-elute chromatographically while remaining distinguishable to a mass spectrometer.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DPA Dihydropteroic Acid DHPS->DPA SULFA Sulfonamides (Competitive Inhibitor) SULFA->DHPS Blocks DHF Dihydrofolic Acid DPA->DHF THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF

Fig 1: Sulfonamide mechanism of action via competitive inhibition of DHPS in the folate pathway.

Absolute Quantification in Complex Matrices (LC-MS/MS)

The Causality of Matrix Effects and Isotope Dilution

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Electrospray Ionization (ESI) source is highly susceptible to matrix effects . When target analytes co-elute with undetected matrix components (e.g., humic acids in river water, lipids in milk), these background molecules compete for the limited charge available on the surface of the ESI droplets. This competition typically results in severe ion suppression , drastically reducing the signal of the target analyte and leading to false-negative results or under-quantification[1].

By spiking an Isotope-Labeled Internal Standard (ILIS) into the sample prior to extraction, the analytical system becomes self-validating. The ILIS undergoes the exact same extraction losses and ESI ion suppression as the native analyte. Because the mass spectrometer isolates them by their distinct mass-to-charge ratios (


), the ratio of the native analyte signal to the ILIS signal remains perfectly constant, neutralizing the matrix effect[2].

Note on Isotope Selection: While deuterium (


H) labels are cost-effective, heavy substitution can cause a slight "chromatographic isotope effect" in reverse-phase LC due to the shorter, more polar C-D bond compared to C-H. For ultra-precise quantification where perfect co-elution is mandatory, 

C or

N-labeled sulfonamides are preferred.
Quantitative Data Summary

The following table synthesizes the analytical performance of LC-MS/MS methods utilizing isotope-labeled sulfonamides across various complex matrices:

Matrix TypeAnalytes TargetedMatrix Effect / FactorExtraction RecoveryLOD / LOQReference
Environmental Water (River/Sea)17 Sulfonamides (using 17 ILIS)Fully corrected via ILIS79% – 118%LOD: 0.01 – 0.05 ng/L2[2]
Bovine Milk 14 Sulfonamides (e.g., SMX-d

)
-12% (Suppression) to +11% (Enhancement)91% – 114%LOQ: ~1.0 ng/g3[3]
Herbal Drugs 6 Antibiotics (incl. SMX-d

)
Matrix Factor: 0.79 – 0.9245% – 114%LOD: 0.012 – 0.046 µg/mL4[4]
Hospital Wastewater Pharmaceuticals (incl. SMX-d

)
High suppression (corrected via IS method)>80%LOQ: Matrix dependent1[1]
Protocol: Automated SPE-LC-MS/MS for Environmental Water

This self-validating protocol ensures high-fidelity quantification of sulfonamides in environmental water by utilizing isotope dilution to account for solid-phase extraction (SPE) losses and ESI matrix effects[2].

Step 1: Sample Preparation & Isotope Spiking

  • Filter 500 mL of the water sample (river/seawater) through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • Spike the sample with a mixed solution of isotope-labeled internal standards (e.g., sulfamethoxazole-d

    
    , sulfadiazine-
    
    
    
    C
    
    
    ) to achieve a final ILIS concentration of 50 ng/L.
  • Self-Validation Check: Prepare a procedural blank (ultrapure water) spiked with the same ILIS concentration to monitor for background contamination.

Step 2: Automated Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL methanol followed by 5 mL ultrapure water.

  • Load the spiked water sample onto the cartridge at a controlled flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to elute polar interferences.

  • Dry the cartridge under a gentle nitrogen stream for 10 minutes.

  • Elute the sulfonamides using 2 × 3 mL of methanol. Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 1 mL of initial LC mobile phase.

Step 3: LC-MS/MS Analysis

  • Inject 10 µL of the reconstituted extract onto a C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm).

  • Utilize a binary gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Operate the mass spectrometer in ESI positive mode utilizing Multiple Reaction Monitoring (MRM). Monitor two transitions per native analyte (one for quantification, one for confirmation) and one transition for the ILIS.

  • Calculate the final concentration using the internal standard calibration curve, mathematically negating any ion suppression experienced in the source.

G Sample Complex Matrix + Native Target Spike Spike ILIS (e.g., SMX-d4) Sample->Spike SPE Solid-Phase Extraction Spike->SPE LC UHPLC Co-elution SPE->LC ESI ESI Source (Ion Suppression) LC->ESI MS Tandem MS (MRM Mode) ESI->MS

Fig 2: Workflow demonstrating how early ILIS spiking corrects downstream ESI matrix effects.

Compound-Specific Stable Isotope Analysis (CSIA) for Environmental Fate

While LC-MS/MS quantifies how much sulfonamide is present, it cannot definitively tell us where it came from or if it is actively degrading. This is where Compound-Specific Stable Isotope Analysis (CSIA) is deployed.

The Kinetic Isotope Effect (KIE)

During biotic or abiotic degradation (e.g., bacterial breakdown in activated sludge or groundwater), molecules containing lighter isotopes (e.g.,


C, 

N) react slightly faster than those containing heavier isotopes (

C,

N) because the lighter bonds require less activation energy to break. As the sulfonamide pool degrades, the residual unreacted fraction becomes progressively enriched in heavy isotopes. This phenomenon is known as isotopic fractionation [5].

By utilizing derivatization-Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), researchers can measure the natural abundance shifts of


N, 

C, and

S in trace sulfonamides[6],[5].
  • Source Tracking: Different pharmaceutical manufacturers synthesize sulfonamides using distinct chemical precursors, imparting a unique isotopic "fingerprint" to the drug. CSIA can distinguish between sulfamethoxazole from different suppliers, aiding in counterfeiting detection and source tracking[7].

  • Degradation Proof: A shift toward heavier isotopic signatures in a groundwater plume proves that the drop in sulfonamide concentration is due to actual degradation, not merely physical dilution or soil sorption[5].

G Source Contaminant Source (Distinct δ15N / δ13C Fingerprint) Transport Environmental Transport (Groundwater / Soil) Source->Transport Degradation Biotic/Abiotic Degradation (Kinetic Isotope Effect Cleaves Light Bonds) Transport->Degradation Heavy Enrichment of Heavy Isotopes in Residual Pollutant Pool Degradation->Heavy GCIRMS Derivatization-GC-IRMS Analysis & Pathway Proof Heavy->GCIRMS

Fig 3: CSIA workflow leveraging the Kinetic Isotope Effect to prove environmental degradation.

Pharmacokinetics and Degradation Profiling

Isotope-labeled sulfonamides are also critical for tracing metabolic and thermodegradation pathways without the safety hazards associated with radiolabeling (e.g.,


C).
Thermodegradation in Food Matrices

Veterinary sulfonamides persist in animal tissues. During the cooking process (e.g., pan-frying ground beef), native sulfonamides undergo thermal degradation. Relying solely on concentration measurements of the parent drug would falsely suggest the meat is safe. By utilizing high-resolution mass spectrometry alongside isotope-labeled internal standards (like sulfadiazine-


C

and sulfathiazole-

C

), researchers have mapped the thermal degradation pattern of sulfamethoxazole, identifying up to six distinct breakdown products (including cleavage of the isoxazole ring) that account for up to a 45% loss of the parent compound during cooking[8],[9].
Biodegradation in Activated Sludge

In wastewater treatment plants, tracking the breakdown of antibiotics is essential to prevent the fostering of antimicrobial resistance. By utilizing


C

-sulfamethazine as an internal standard, researchers can accurately quantify the biodegradation kinetics of co-contaminants (like trimethoprim) and identify novel dehydroxylated metabolites formed by nitrifying activated sludge, ensuring that the disappearance of the parent compound correlates with the appearance of specific metabolic byproducts[10].

References

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry N
  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry (PubMed Abstract) National Institutes of Health (NIH) / PubMed
  • Determination of sulfonamides in milk by ID-LC-MS/MS ACG Public
  • American Chemical Society (ACS)
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental W
  • A HPLC-MS/MS method for screening of selected antibiotic adulterants in herbal drugs Royal Society of Chemistry (RSC)
  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole N
  • Determination of Pharmaceuticals Discharged in Wastewater from a Public Hospital Using LC-MS/MS Technique SciELO México
  • Development of a δ13C and δ34S Isotope Analysis Method for Sulfadimidine and Its Potential to Trace Contaminant Transformation in Groundwater Systems ResearchG

Sources

An In-depth Technical Guide to the Certificate of Analysis for Sulfisoxazole-13C6

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the Certificate of Analysis (CoA) for Sulfisoxazole-13C6, an isotopically labeled internal standard critical for quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of specifications. It delves into the causality behind the analytical choices, the self-validating nature of the testing protocols, and the authoritative standards that underpin the data. Our objective is to empower the end-user to not only understand the data presented on a CoA but to critically evaluate its implications for their research.

Sulfisoxazole-13C6 is the stable isotope-labeled analog of Sulfisoxazole, a sulfonamide antibiotic.[1] The incorporation of six Carbon-13 atoms into the phenyl ring creates a mass shift of +6 Da compared to the unlabeled drug. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[][3] The ideal internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, but is mass-distinguishable.[4][5] Therefore, the quality of Sulfisoxazole-13C6, as documented in its CoA, is paramount for the accuracy and reproducibility of quantitative studies.[][6]

A CoA is more than a data sheet; it is a declaration of quality, identity, purity, and stability. Each section is the culmination of rigorous, validated analytical procedures. Let us deconstruct a typical CoA for Sulfisoxazole-13C6.

Core Identification and Physical Properties

This initial section provides fundamental information about the specific lot of material.

ParameterExample DataSignificance
Product Name Sulfisoxazole-13C6The specific name of the compound, including the isotopic label.
CAS Number 1334378-46-9A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous compound identification.
Chemical Formula ¹³C₆C₅H₁₃N₃O₃SDenotes the elemental composition, explicitly showing the six ¹³C atoms.
Molecular Weight 273.30The calculated molecular weight based on the isotopic composition. This is +6 Da higher than unlabeled Sulfisoxazole (267.30 g/mol ).[7]
Appearance White to off-white solidA qualitative check for gross contamination or degradation. Any deviation from the expected appearance warrants further investigation.
Solubility Soluble in DMSO, MethanolPractical information for sample preparation, ensuring the standard can be accurately dissolved and diluted for use.

Identity Confirmation: The Structural Fingerprint

Identity testing confirms that the material is, unequivocally, Sulfisoxazole-13C6. The primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR provides a detailed picture of the hydrogen atom environment within the molecule. For a CoA, the statement "Consistent with structure" signifies that the observed spectrum matches the expected spectrum for Sulfisoxazole. Key features a scientist would verify are:

  • Chemical Shifts (ppm): The position of the peaks, which are indicative of the electronic environment of the protons.

  • Integration: The area under the peaks, which is proportional to the number of protons giving rise to the signal.

  • Splitting Patterns (Multiplicity): The splitting of signals due to neighboring protons, which helps confirm the connectivity of the molecule.

The ¹H NMR of Sulfisoxazole-13C6 will be very similar to that of unlabeled Sulfisoxazole, as the ¹³C labeling does not dramatically alter the electronic environment of the protons. However, subtle carbon-proton coupling might be observed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While ¹H NMR confirms the proton framework, ¹³C NMR directly verifies the carbon skeleton and, crucially, the location of the isotopic labels.[8][9]

  • Causality of Technique: ¹³C NMR is used because the ¹³C isotope has a nuclear spin that is NMR-active, whereas the much more abundant ¹²C isotope is not.[9] In an unlabeled compound, signals arise only from the 1.1% natural abundance of ¹³C.[8] In Sulfisoxazole-13C6, the six labeled carbons on the phenyl ring will produce significantly enhanced signals compared to the other carbon atoms, providing definitive proof of the labeling position and success of the synthesis.[9] The spectrum will show a distinct set of signals corresponding to each unique carbon atom in the molecule.[8][10]

Purity and Potency: The Quantitative Pillars

For an internal standard, two types of purity are critical: Chemical Purity and Isotopic Purity. These are not interchangeable and are measured using distinct methods.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity refers to the percentage of the material that is the target compound (Sulfisoxazole-13C6), irrespective of its isotopic composition. It is a measure of contamination from starting materials, by-products, or degradation products.[11][12]

  • Expertise & Causality: HPLC is the gold standard for purity assessment because of its high resolving power. The method separates the target compound from any potential impurities based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A UV detector is typically used, and the purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

ParameterExample DataAcceptance CriteriaSignificance
Purity (HPLC) 99.8%>98% (Typical)Ensures that the measured concentration of the internal standard is not artificially inflated by impurities. High chemical purity is essential for accurate quantification.[6]
  • System Preparation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid) is typically employed to ensure good separation.

  • Standard Preparation: A stock solution of Sulfisoxazole-13C6 is prepared by accurately weighing the material and dissolving it in a suitable solvent (e.g., methanol) to a known concentration.

  • Injection & Chromatography: A precise volume (e.g., 10 µL) is injected onto the column. The gradient program is run to elute the compound and any impurities.

  • Detection: The detector monitors the column effluent at a wavelength where Sulfisoxazole has strong absorbance (e.g., ~267 nm).[13]

  • Data Analysis: The area of the main Sulfisoxazole-13C6 peak is integrated, along with any impurity peaks. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

HPLC_Workflow Diagram 1: HPLC Chemical Purity Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Accurately weigh & dissolve Sulfisoxazole-13C6 inject Inject onto Reverse-Phase Column prep->inject separate Gradient Elution (Separation) inject->separate detect UV Detection (~267 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate result Report Chemical Purity calculate->result

Caption: Workflow for determining chemical purity via HPLC.

Isotopic Purity & Enrichment by Mass Spectrometry (MS)

This is the most critical parameter for a stable isotope-labeled standard. It defines how "heavy" the compound is, which is fundamental to its function.[14][15]

  • Isotopic Purity: Refers to the percentage of the labeled compound that contains only the desired heavy isotopes (e.g., exactly six ¹³C atoms and no others).

  • Isotopic Enrichment: A broader and often more practical term, it refers to the percentage of the labeled positions that are occupied by the heavy isotope. For example, an enrichment of 99% means that, on average, 99 out of every 100 carbon atoms at the labeled positions are ¹³C. Most applications require enrichment levels above 95% to prevent signal overlap from naturally occurring isotopes in the analyte.[6]

  • Trustworthiness & Causality: High-resolution mass spectrometry (HRMS), often on a Time-of-Flight (TOF) or Orbitrap instrument, is the definitive technique.[15][16] It can resolve the different isotopologues (molecules that differ only in their isotopic composition) of the compound. The analysis involves measuring the ion intensity of the fully labeled compound (M+6) relative to the intensities of less-labeled species (M+5, M+4, etc.) and the unlabeled compound (M+0). The instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for precise quantification of the isotopic distribution.[14][16]

ParameterExample DataAcceptance CriteriaSignificance
Isotopic Enrichment 99.5%>99% (Typical)Ensures a clean, distinct signal for the internal standard, well-separated from the analyte's isotopic cluster. This minimizes analytical interference and is crucial for the precision and accuracy of the quantitative assay.[4][6]
  • System: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HRMS).

  • Sample Preparation: A dilute solution of Sulfisoxazole-13C6 is prepared in a suitable solvent.

  • Chromatography: A short chromatographic run is used to introduce a pure peak of the compound into the mass spectrometer, separating it from any potential interferences.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire the full isotopic profile of the molecular ion.

  • Data Analysis: a. The mass spectrum corresponding to the chromatographic peak is extracted. b. The intensities of the peaks for each isotopologue (M+0, M+1, ... M+6) are measured. c. Corrections are made for the natural abundance of isotopes (e.g., the small natural abundance of ¹³C in the unlabeled portion of the molecule).[14][15] d. The isotopic enrichment is calculated based on the relative intensities of the isotopologues.

Isotopic_Purity_Logic Diagram 2: Logic of Isotopic Enrichment Calculation cluster_ms Mass Spectrometry Acquisition cluster_calc Calculation & Correction ms_run Acquire Full Scan Mass Spectrum extract Extract Ion Intensities for Isotopologue Cluster (M to M+6) ms_run->extract correction Correct for Natural Isotope Abundance extract->correction ratio Calculate Relative Intensity of M+6 vs. others correction->ratio result Report Isotopic Enrichment ratio->result Determines Enrichment %

Caption: Logical flow for calculating isotopic enrichment from MS data.

Control of Process-Related Impurities

Beyond the primary compound, a CoA must also account for residual impurities from the manufacturing process.

  • Residual Solvents: Assessed by Gas Chromatography (GC), ensuring that solvents used in synthesis and purification are below the safety limits defined by pharmacopeias like the USP <467>.

  • Water Content: Measured by Karl Fischer titration. Important for accurate weighing of the material, as undisclosed water content would lead to preparing standards at a lower-than-intended concentration.

  • Inorganic Impurities: Assessed by tests like Residue on Ignition (USP <281>) or more modern plasma-based spectroscopic methods (USP <232>, <233>) to control for residual metals from catalysts or reactors.[17][18][19]

Conclusion: The Statement of Quality

The CoA culminates in a statement of compliance, such as "The product has been tested and complies with the given specifications."[20] This declaration, signed by Quality Assurance, certifies that the specific batch has met all the rigorous, pre-defined criteria for identity, purity, and quality. It is the end-user's guarantee that the material is fit for its intended purpose as a high-quality internal standard for demanding analytical applications.

By understanding the scientific principles and rigorous methodologies behind each entry on a Certificate of Analysis, researchers can use these critical reagents with the highest degree of confidence, ensuring the integrity and validity of their experimental results.

References

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
  • Gómez-Pérez, F. J., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry, 49(10), 983-990. [Link]

  • MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646–7653. [Link]

  • ChemTalk. (2023, December 20). 13C-NMR. Retrieved from ChemTalk website. [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 24(8), 941-955. [Link]

  • Clendinen, C. S., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(12), 5090–5097. [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from ResearchGate. [Link]

  • Chen, L., et al. (2019). Quality control of imbalanced mass spectra from isotopic labeling experiments. BMC Bioinformatics, 20(1), 569. [Link]

  • Chemistry LibreTexts. (2019, August 12). 5.6: 13C-NMR Spectroscopy. Retrieved from Chemistry LibreTexts website. [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from Chemistry Steps website. [Link]

  • Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from Charles River Laboratories website. [Link]

  • Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5344, Sulfisoxazole. Retrieved from PubChem. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <1086> IMPURITIES IN OFFICIAL ARTICLES. Retrieved from uspbpep.com. [Link]

  • Impact Analytical. (n.d.). Elemental Impurities: new USP chapters. Retrieved from Impact Analytical website. [Link]

  • Pharmaffiliates. (n.d.). Sulfamethoxazole-13C6. Retrieved from Pharmaffiliates website. [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Sulfisoxazole Tablets. Retrieved from USP-NF. [Link]

  • Scribd. (n.d.). USP Chapter 1086: Impurities in Drugs. Retrieved from Scribd. [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Sulfisoxazole. Retrieved from USP-NF. [Link]

  • ChemIDplus. (n.d.). Sulfisoxazole. Retrieved from ChemIDplus. [Link]

  • U.S. Pharmacopeia. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from USP-NF. [Link]

Sources

Decoding the Mass Shift: A Technical Guide to Sulfisoxazole-13C6 in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

In modern bioanalytical chemistry, the accurate quantification of sulfonamide antibiotics in complex matrices (such as plasma, urine, or environmental samples) is frequently compromised by matrix effects and ion suppression. To counter this, Stable Isotope-Labeled Internal Standards (SIL-IS) are deployed.

This whitepaper provides an in-depth mechanistic analysis of Sulfisoxazole-13C6 (CAS: 1334378-46-9)[1], exploring the structural basis of its mass shift, its fragmentation pathways in tandem mass spectrometry (MS/MS), and the causal reasoning behind its integration into robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflows[2].

Structural & Mechanistic Basis of the Mass Shift

Sulfisoxazole (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is a broad-spectrum sulfonamide antibacterial. In electrospray ionization positive mode (ESI+), the basic aniline nitrogen readily accepts a proton, yielding a precursor ion 

at a nominal mass-to-charge ratio (m/z) of 268.1 .
The Isotopic Labeling Strategy

In Sulfisoxazole-13C6 , the six carbon atoms of the phenyl ring (the aniline moiety) are uniformly replaced with Carbon-13 isotopes[3].

  • Exact Mass Calculation : The mass difference between

    
     (13.00335 Da) and 
    
    
    
    (12.00000 Da) is approximately 1.00335 Da.
  • Total Mass Shift : Substituting six carbons results in a precise mass shift of

    
     Da.
    
  • Precursor Ion : The

    
     for the labeled standard shifts from m/z 268.1 to 274.1 .
    
Collision-Induced Dissociation (CID) Pathways

When subjected to CID in the collision cell of a triple quadrupole mass spectrometer, the sulfonamide bond of Sulfisoxazole undergoes predictable cleavage. The most abundant product ion is generated by the cleavage of the S-N bond, yielding the sulfanilamide moiety at m/z156.0 .

Because the


 label is located on the phenyl ring of this exact moiety, the corresponding product ion for the internal standard experiences the identical 

Da shift, appearing at m/z162.0 . A secondary cleavage yielding the aniline ion shifts from m/z 92.0 to 98.0.

Fragmentation cluster_unlabeled Unlabeled Sulfisoxazole cluster_labeled Sulfisoxazole-13C6 (SIL-IS) U_Prec Precursor[M+H]+ m/z 268.1 U_Frag1 Product Ion m/z 156.0 (Sulfanilamide) U_Prec->U_Frag1 S-N Cleavage (CID) U_Frag2 Product Ion m/z 92.0 (Aniline) U_Prec->U_Frag2 Secondary Cleavage L_Prec Precursor [M+H]+ m/z 274.1 (+6 Da Shift) L_Frag1 Product Ion m/z 162.0 (13C6-Sulfanilamide) L_Prec->L_Frag1 S-N Cleavage (CID) L_Frag2 Product Ion m/z 98.0 (13C6-Aniline) L_Prec->L_Frag2 Secondary Cleavage

Caption: CID fragmentation pathways demonstrating the +6 Da mass shift conservation in Sulfisoxazole-13C6.

Causality in Experimental Design: Why over Deuterium ( )?

While Deuterium-labeled standards (e.g., Sulfisoxazole-d4) are cheaper to synthesize,


 labeling is strictly preferred in high-precision bioanalysis for a critical chromatographic reason: The Isotope Effect .

Deuterium atoms are slightly less lipophilic than Hydrogen atoms. In reversed-phase chromatography (like C18 columns), this subtle polarity difference causes deuterated standards to elute slightly earlier than the unlabeled analyte. If the analyte and the IS do not perfectly co-elute, they will enter the ESI source at different times, exposing them to different matrix components and varying levels of ion suppression. Carbon-13 labeling perfectly preserves the molecule's lipophilicity, ensuring absolute co-elution and identical ionization efficiency, thereby establishing a truly self-validating quantitative system.

Quantitative Parameters & MRM Transitions

To configure the Triple Quadrupole MS, the following Multiple Reaction Monitoring (MRM) transitions must be optimized. The data below summarizes the optimal ESI+ parameters for simultaneous quantification,[4].

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Sulfisoxazole Target Analyte (Quantifier)268.1156.01850
Sulfisoxazole Target Analyte (Qualifier)268.192.02550
Sulfisoxazole-13C6 Internal Standard (Quantifier)274.1162.01850
Sulfisoxazole-13C6 Internal Standard (Qualifier)274.198.02550

Self-Validating Experimental Protocol: Plasma Extraction & LC-MS/MS

The following methodology outlines a robust protein precipitation (PPT) workflow for pharmacokinetic analysis. Every step is designed with mechanistic causality to maximize recovery and minimize matrix interference.

Phase 1: Sample Preparation & Protein Precipitation

Why Acetonitrile? Acetonitrile (ACN) lowers the dielectric constant of the plasma more aggressively than methanol, causing rapid denaturation of the hydration shell around plasma proteins, yielding a tighter, cleaner pellet.

  • Aliquoting : Transfer 100 µL of biological plasma into a 1.5 mL low-bind Eppendorf tube.

  • SIL-IS Spiking : Add 10 µL of Sulfisoxazole-13C6 working solution (1.0 µg/mL in 50% Methanol). Causality: Spiking before extraction ensures the IS undergoes the exact same evaporative and physical losses as the endogenous analyte, validating the recovery rate.

  • Precipitation : Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the sulfonamide nitrogen remains protonated, preventing it from binding to negatively charged residual proteins.

  • Agitation & Centrifugation : Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Reconstitution : Transfer 200 µL of the supernatant into an autosampler vial containing 200 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing "solvent effects" (peak splitting or fronting) during injection.

Phase 2: UHPLC-MS/MS Analysis
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases :

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution : Initiate at 5% B. Ramp to 95% B over 3.0 minutes. Hold for 1.0 minute. Return to 5% B for 1.5 minutes of re-equilibration. Flow rate: 0.4 mL/min.

  • Detection : Execute the MRM transitions defined in Section 3 using Positive ESI.

Workflow Sample 1. Plasma Sample (100 µL) Spike 2. Spike SIL-IS (13C6, 10 µL) Sample->Spike Extraction 3. Protein Precipitation (Cold ACN + 0.1% FA) Spike->Extraction LC 4. UHPLC Separation (BEH C18 Column) Extraction->LC ESI 5. ESI(+) Ionization (Co-elution guarantees equal suppression) LC->ESI MSMS 6. MRM Detection (268>156 & 274>162) ESI->MSMS Quant 7. Ratio Calculation (Analyte Area / IS Area) MSMS->Quant

Caption: End-to-end bioanalytical workflow highlighting the integration of the SIL-IS for matrix effect correction.

References

  • National Institutes of Health (PMC) . Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products. NIH. Available at:[Link]

  • Witega Laboratorien . Traceable Reference Standards for Residue Analysis: Sulfisoxazole-13C6. Witega Laboratorien Berlin-Adlershof GmbH. Available at: [Link]

Sources

Isotope Dilution Mass Spectrometry for Sulfonamide Residues: A Technical Guide to Sourcing and Utilizing Sulfisoxazole-13C6

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Veterinary Drug Residue Researchers.

Executive Summary & Mechanistic Grounding

In the highly regulated landscape of food safety and pharmacokinetics, the accurate quantification of veterinary antibiotics is non-negotiable. Sulfisoxazole (also known as Sulfafurazole) is a broad-spectrum sulfonamide antibiotic whose residues must be strictly monitored in matrices such as poultry, bovine milk, and environmental water to comply with maximum residue limits (MRLs)[1],[2].

When analyzing complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts inevitably encounter matrix effects —the unpredictable enhancement or suppression of analyte ionization in the electrospray (ESI) source. To overcome this, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard.

Why 13C6 over Deuterium (2H)? While deuterium-labeled standards are common, they often suffer from the "isotope effect" during reversed-phase chromatography, leading to slight retention time shifts compared to the native analyte. Because the ESI matrix environment changes by the millisecond, even a 0.1-minute shift means the standard and analyte experience different suppression profiles. Sulfisoxazole-13C6 physically and chromatographically behaves identically to native sulfisoxazole, ensuring perfect co-elution and identical ionization suppression, thereby establishing an absolute, self-correcting quantification ratio.

Causality Native Native Sulfisoxazole (Subject to Matrix Suppression) ESI ESI Source (Competitive Ionization) Native->ESI Suppressed Signal Isotope Sulfisoxazole-13C6 (Identical Co-elution) Isotope->ESI Suppressed Signal Detector MS/MS Detector (Analyte/13C6 Ratio) ESI->Detector Ratio Remains Constant

Fig 1. Mechanism of Matrix Effect Compensation via 13C6 Labeling.

Commercial Landscape & Supplier Evaluation

Sourcing high-purity stable isotopes is critical. An analytical standard must possess high isotopic enrichment to prevent native analyte signal interference and high chemical purity to maintain clean chromatographic baselines[3].

Quantitative Specifications
PropertySpecification
Compound Name Sulfisoxazole-13C6 (Synonym: Sulfafurazole-13C6)
CAS Registry Number 1334378-46-9
Molecular Formula C5[13C]6H13N3O3S
Molecular Weight 273.26 g/mol
Labeled Moiety Phenyl ring (13C6)
Primary Application Internal Standard for LC-MS/MS & GC-MS
Evaluated Commercial Suppliers
  • 3 : WITEGA is a primary manufacturer of ISO 17034 certified reference materials[3]. Their Sulfisoxazole-13C6 (Catalog SA016) is specifically engineered for residue control programs and method validation in regulated laboratories[4],[5]. Their standards are heavily cited in advanced food analysis applications, including direct MS screening of bovine milk[2].

  • : Functions as a supplier of isotope-labeled Active Pharmaceutical Ingredients (APIs). They offer Sulfisoxazole-[13C6] as a neat powder (Catalog BLP-011649) suitable for pharmacokinetic and metabolic tracing[].

  • 7 : Provides convenience for high-throughput labs by offering Sulfisoxazole-13C6 as a ready-to-use 10 μg/mL solution in methanol, minimizing handling errors during standard preparation[7].

Self-Validating LC-MS/MS Protocol for Residue Analysis

The following protocol is synthesized from validated methodologies for extracting sulfonamides from complex biological matrices (e.g., poultry feathers, tissue, or milk)[1],[2]. As a Senior Application Scientist, I have structured this workflow to be self-validating, ensuring that every step contains an internal check against false positives or quantitative loss.

Phase 1: Matrix Preparation & Isotope Equilibration
  • Aliquot & Spike: Weigh 1.0 g of homogenized matrix into a 50 mL polypropylene tube. Immediately spike with 50 μL of a 100 ng/mL Sulfisoxazole-13C6 working solution.

    • Mechanistic Causality: Spiking the 13C6 standard before any solvent is added ensures that the isotope equilibrates with the native analyte in the matrix. Any subsequent physical loss, thermal degradation, or incomplete extraction will affect both molecules equally, preserving the quantitative ratio.

  • Extraction: Add 5 mL of 0.1 M EDTA/phosphate buffer (pH 4.0) and 5 mL of LC-MS grade acetonitrile. Vortex vigorously and centrifuge at 4000 x g for 10 minutes[1].

    • Mechanistic Causality: The acidic pH (4.0) suppresses the ionization of the sulfonamide group, rendering the molecule neutral and highly soluble in the organic acetonitrile phase. The EDTA chelates divalent metal cations (like Ca2+ or Mg2+) that could otherwise trap the antibiotic in the biological pellet[1].

Phase 2: Solid Phase Extraction (SPE) Clean-up
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 5 mL methanol followed by 5 mL LC-MS grade water[1].

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 5 mL water and dry under vacuum for 1 minute[1].

  • Elution & Reconstitution: Elute the retained analytes with 5 mL methanol. Evaporate the solvent under N2 gas at 40°C. Reconstitute the residue in 200 μL methanol, then dilute with 300 μL water[1].

    • Mechanistic Causality: Polymeric sorbents strongly retain the hydrophobic isoxazole and phenyl rings of the analyte, allowing polar matrix interferences (salts, small peptides) to wash through. Reconstituting in a high-aqueous mixture matches the initial conditions of the UHPLC gradient, preventing the "solvent effect" which causes peak splitting and poor resolution[1].

    • Self-Validation Checkpoint: Always run a Matrix Blank (unspiked matrix) and a Reagent Blank (water spiked with 13C6). The Matrix Blank proves there is no native sulfisoxazole contamination in your lab environment, while the Reagent Blank confirms the absolute recovery rate of the SPE manifold.

Phase 3: UHPLC-MS/MS Acquisition
  • Separation: Inject 5 μL onto an Acquity HSS-T3 C18 analytical column (2.1 × 100 mm, 1.7 μm) maintained at 30°C. Utilize a mobile phase gradient of 2 mM ammonium formate and methanol[1].

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[1].

    • Mechanistic Causality: Ammonium formate is a volatile buffer. It provides the necessary protons to generate the [M+H]+ precursor ion in the ESI source without depositing non-volatile salts on the MS cone, which would rapidly degrade instrument sensitivity over a batch run[1].

G1 N1 1. Matrix Homogenization (Poultry/Milk) N2 2. Spike Sulfisoxazole-13C6 (Isotope Equilibration) N1->N2 N3 3. Polymeric SPE (Interference Depletion) N2->N3 N4 4. UHPLC C18 Separation (Gradient Elution) N3->N4 N5 5. ESI-MS/MS MRM (Positive Ion Mode) N4->N5 N6 6. Ratio Quantification (Self-Validating Data) N5->N6

Fig 2. Isotope Dilution LC-MS/MS Workflow using Sulfisoxazole-13C6.

References

  • WITEGA Laboratorien Berlin-Adlershof GmbH. "Sulfaphenazole-13C6 - Traceable Reference Standard for Residue Analysis (CAS 1420043-53-3)". witega.de. 3

  • BOC Sciences. "Isotope Labeled Active Pharmaceutical Ingredients (APIs)". bocsci.com.

  • Jansen, L.J.M. et al. "The analysis of tetracyclines, quinolones, macrolides, lincosamides, pleuromutilins, and sulfonamides in chicken feathers using UHPLC-MS/MS...". d-nb.info. 1

  • Google Patents. "WO2021242103A1 - Ionization source, functional combination with a mobile device and arrangement with an atmospheric inlet mass spectrometry system". google.com. 2

  • AChemTek. "Sulfisoxazole-13C6 Solution in Methanol, 10μg/mL | 1334378-46-9". achemtek.com. 7

  • WITEGA Laboratorien Berlin-Adlershof GmbH. "4-Amino-6-chloro-1,3-benzenedisulfonamide - Traceable Reference Standard for Residue Analysis". witega.de. 4

  • WITEGA Laboratorien Berlin-Adlershof GmbH. "Product Catalogue January 2026". witega.de.5

Sources

Methodological & Application

Application Note: High-Precision Quantitation of Sulfisoxazole using Sulfisoxazole-13C6 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for utilizing Sulfisoxazole-13C6 as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Sulfisoxazole in biological matrices. It is designed for researchers in bioanalysis, food safety, and clinical pharmacology.

Introduction & Scientific Rationale

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) are the primary source of quantitative error. Sulfonamides, including Sulfisoxazole, are particularly susceptible to these effects in complex matrices like plasma, milk, or tissue.

While structural analogs (e.g., Sulfapyridine) or deuterated isotopes (e.g., Sulfisoxazole-d4) are often used, they have limitations:

  • Structural Analogs: Do not co-elute perfectly with the analyte, failing to experience the exact same matrix suppression at the moment of ionization.

  • Deuterium Isotope Effect: Deuterated compounds often exhibit slightly shorter retention times than their non-labeled counterparts on C18 columns. This chromatographic separation can result in the IS eluting in a "suppression-free" zone while the analyte elutes in a "suppressed" zone, nullifying the correction.

Why Sulfisoxazole-13C6? Carbon-13 labeling provides a mass shift (+6 Da) without altering the physicochemical properties or retention time of the molecule. Sulfisoxazole-13C6 co-elutes perfectly with the target analyte, ensuring it undergoes the exact same ionization environment. This guarantees that any signal loss due to the matrix is proportionally mirrored by the IS, allowing for accurate normalization.

Chemical Properties & Preparation

Target Analyte & Internal Standard
CompoundLabelingMolecular FormulaPrecursor Ion (m/z)Retention Behavior
Sulfisoxazole None

268.1

Analyte
Sulfisoxazole-13C6

-Benzene Ring

274.1

Co-eluting IS
Solution Preparation Protocol

Critical Step: Do not store aqueous working solutions for >1 week due to potential degradation.

  • Master Stock Solution (1 mg/mL): Dissolve 1 mg of Sulfisoxazole-13C6 in 1 mL of Methanol (LC-MS grade). Store at -20°C.

  • Working Internal Standard Solution (WIS): Dilute the Master Stock to 100 ng/mL in Water/Methanol (90:10 v/v).

    • Note: The concentration of the WIS should yield a signal intensity similar to the middle of the analyte's calibration curve (e.g., if your curve is 1–100 ng/mL, target an IS response equivalent to ~50 ng/mL).

LC-MS/MS Method Development

Mass Spectrometry Parameters (Source-Dependent)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2]

MRM Transition Logic: The


 label is typically located on the benzene ring  (sulfanilamide moiety). Fragmentation of sulfonamides usually involves the cleavage of the S-N bond.
  • Analyte (268): Cleavage yields the sulfanilamide fragment (

    
     156) and the aniline fragment (
    
    
    
    92).
  • IS (274): The benzene ring retains the 6 labeled carbons.

    • Sulfanilamide fragment:

      
      .
      
    • Aniline fragment:

      
      .
      
CompoundPrecursor (Q1)Product (Q3)TypeCollision Energy (eV)
Sulfisoxazole 268.1156.0Quantifier15
268.192.0Qualifier25
Sulfisoxazole-13C6 274.1162.0Quantifier15
274.198.0Qualifier25
Chromatographic Conditions
  • Column: C18 (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 10% B (Re-equilibration)

Experimental Protocol: Sample Preparation

This workflow uses a Protein Precipitation method suitable for plasma. For tissue/food, a QuEChERS step is recommended before this.

Workflow Diagram

SamplePrep Start Biological Sample (100 µL Plasma) Step1 Add Internal Standard (20 µL of WIS) Start->Step1 Critical Step: Spike BEFORE extraction Step2 Protein Precipitation Add 300 µL cold Acetonitrile Step1->Step2 Step3 Vortex & Centrifuge (10,000 x g, 10 min) Step2->Step3 Step4 Supernatant Transfer Dilute 1:1 with Water Step3->Step4 End LC-MS/MS Injection Step4->End

Figure 1: Sample preparation workflow ensuring IS compensates for extraction efficiency and matrix effects.

Step-by-Step Procedure
  • Aliquot: Transfer 100 µL of sample (Plasma/Serum) into a 1.5 mL microcentrifuge tube.

  • IS Spiking (Critical): Add 20 µL of Sulfisoxazole-13C6 Working Solution (100 ng/mL) to every sample (Standards, QCs, and Unknowns).

    • Why: Adding IS before extraction corrects for recovery losses during the precipitation step.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 200 µL of the supernatant to an autosampler vial and add 200 µL of Mobile Phase A (Water + 0.1% FA).

    • Why: Direct injection of high-organic supernatant can cause peak distortion (solvent effect). Diluting with water improves peak shape.

Validation & Data Analysis

Matrix Effect Compensation Logic

The primary goal of using a 13C-IS is to normalize the Matrix Factor (MF).

Calculation:



Ideally, this ratio should be close to 1.0.

MatrixEffect Matrix Biological Matrix (Phospholipids/Salts) Suppression Ion Suppression (Signal Reduction) Matrix->Suppression Causes Analyte Sulfisoxazole (Analyte) Analyte->Suppression Affected by IS Sulfisoxazole-13C6 (Internal Standard) IS->Suppression Equally Affected by Result Corrected Ratio (Area Analyte / Area IS) Suppression->Result Errors Cancel Out

Figure 2: Mechanism of Matrix Effect Compensation. Because the IS co-elutes, it experiences the exact same suppression as the analyte, neutralizing the error in the ratio.

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity: Calibration curve (

    
    ) using weighted linear regression (
    
    
    
    ).
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% (< 20% at LLOQ).

  • IS Variation: The peak area of the IS in all samples should be within ±50% of the mean IS response in calibration standards. Drastic drops indicate severe matrix suppression or extraction errors.

Troubleshooting Guide

IssueProbable CauseCorrective Action
IS Response Low (<50%) Ion suppression from phospholipids.Improve cleanup (use SLE or SPE instead of protein ppt). Check divert valve timing.
"Cross-Talk" (IS peak in Blank) Impure IS or Mass overlap.Check IS purity. Ensure IS transition (274->162) does not pick up naturally occurring isotopes of analyte (M+6 is rare, but check concentrations).
Retention Time Shift pH instability.Sulfonamides are amphoteric. Ensure Mobile Phase pH is buffered (Formic Acid pH ~2.7).
Non-Linear Calibration Saturation of detector.Dilute samples or use a less sensitive transition for high concentrations.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • Gentili, A., et al. (2005). "Determination of sulfonamides in edible tissues by LC-MS/MS." Chromatographia.
  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

Sources

Application Note: High-Fidelity Quantification of Sulfisoxazole in Plasma Using 13C6-Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Accurate quantification of sulfisoxazole—a short-acting sulfonamide antibiotic—in plasma is a critical requirement for pharmacokinetic (PK) profiling and therapeutic drug monitoring. However, the bioanalysis of sulfisoxazole presents a significant pre-analytical challenge: its prodrug form (sulfisoxazole acetyl) and N-acetylated metabolites are highly unstable ex vivo. In the presence of plasma esterases and amidases, these compounds rapidly hydrolyze back into the parent sulfisoxazole, artificially inflating quantitative results ()[1].

To overcome this, sample processing must employ immediate enzymatic quenching. Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly susceptible to matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids ()[2]. To establish a self-validating analytical system, this protocol utilizes a 13C6-labeled sulfisoxazole internal standard (IS) ()[3]. Unlike deuterium-labeled standards, which can exhibit slight chromatographic retention time shifts due to isotope effects, 13C6-sulfisoxazole co-elutes perfectly with the native analyte, ensuring absolute normalization of extraction losses and matrix effects.

Materials and Reagents

  • Analytical Standards : Sulfisoxazole (Native, MW 267.3 g/mol ), 13C6-Sulfisoxazole (Internal Standard, MW 273.3 g/mol ).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Biological Matrix : K2EDTA human or animal plasma.

Experimental Design and Causality

Why Protein Precipitation (PPT) with Ice-Cold Acetonitrile?

Adding 3 volumes of ice-cold ACN to plasma serves a dual mechanistic purpose. First, it rapidly denatures plasma proteins, releasing protein-bound sulfisoxazole into the supernatant. Second, the immediate drop in temperature and dielectric constant instantly quenches esterase activity, preventing the ex vivo hydrolysis of sulfisoxazole acetyl into the parent drug ()[1]. This "locks" the concentration of the analyte to reflect the true in vivo state at the time of sampling.

Why 13C6-Isotope Dilution?

During +ESI (Positive Electrospray Ionization), co-eluting matrix components compete with the analyte for charge on the droplet surface, leading to ion suppression. Because 13C6-sulfisoxazole is structurally identical to the native drug (differing only by six neutrons on the aniline ring), it possesses the exact same pKa and retention time. It experiences the exact same ionization environment as the native drug. Therefore, even if absolute MS signal drops due to matrix suppression, the Peak Area Ratio (Analyte/IS) remains perfectly constant, validating the analytical run.

G A Matrix Effect (Ion Suppression) B Native Signal (Sulfisoxazole) A->B Decreases C IS Signal (13C6-Sulfisoxazole) A->C Decreases equally D Peak Area Ratio (Native / IS) B->D C->D E Accurate Quantification D->E Normalizes variance

Mechanism of 13C6-internal standard normalizing matrix effects.

Step-by-Step Methodology

Preparation of Solutions
  • Stock Solutions : Prepare 1.0 mg/mL primary stock solutions of Sulfisoxazole and 13C6-Sulfisoxazole in Methanol. Store at -20°C.

  • Calibration Working Solutions : Dilute the native stock in 50% MeOH/Water to create a spiking range that will yield 10 ng/mL to 10,000 ng/mL in plasma.

  • IS Working Solution (ISWS) : Dilute the 13C6-Sulfisoxazole stock to a final concentration of 500 ng/mL in ice-cold Acetonitrile .

Plasma Sample Preparation Workflow
  • Thaw all plasma samples, calibration standards, and Quality Control (QC) samples on an ice bath to minimize ex vivo degradation ()[1].

  • Transfer 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 150 µL of the ice-cold ISWS. (Causality: This step simultaneously introduces the internal standard and precipitates the plasma proteins while quenching enzymes).

  • Vortex vigorously for 30 seconds to ensure complete protein disruption.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an LC autosampler vial containing 100 µL of LC-MS grade water. (Causality: Diluting the high-organic supernatant with water reduces the solvent strength, preventing peak distortion/broadening when injected onto the reversed-phase LC column).

G A Thaw Plasma on Ice (Minimize Ex Vivo Degradation) B Aliquot 50 µL Plasma + 150 µL Cold ISWS A->B C Protein Precipitation (Quench Esterase Activity) B->C D Vortex 30s & Centrifuge (10,000xg, 10 min, 4°C) C->D E Dilute Supernatant 1:1 with LC-MS Grade Water D->E F LC-MS/MS Analysis (MRM Mode, +ESI) E->F

Workflow for plasma sample preparation and LC-MS/MS quantification.

LC-MS/MS Analytical Conditions

Separation is achieved using a sub-2-micron C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm) to allow for rapid, high-resolution separation. The acidic mobile phase ensures the primary amine of sulfisoxazole is fully protonated [M+H]+.

Table 1: Liquid Chromatography Gradient Conditions

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.09550.4
0.59550.4
2.510900.4
3.510900.4
3.69550.4
5.09550.4

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Sulfisoxazole (Quantifier)268.0156.015Positive
Sulfisoxazole (Qualifier)268.0108.025Positive
13C6-Sulfisoxazole (IS)274.0162.015Positive

(Note: The primary transition for sulfisoxazole involves the cleavage of the sulfonamide bond, yielding the stable sulfanilamide fragment at m/z 156.0. The 13C6 label is located on the aniline ring, shifting the corresponding IS fragment to m/z 162.0 ()[3].)

System Validation and Acceptance Criteria

To ensure this protocol functions as a self-validating system suitable for regulatory submissions, it must be evaluated against the FDA Bioanalytical Method Validation (BMV) 2018 guidelines ()[4].

Table 3: FDA BMV 2018 Acceptance Criteria Summary

Validation ParameterRegulatory Acceptance Criteria
Calibration Curve R² ≥ 0.99; Standards must be ±15% of nominal concentration (±20% at LLOQ).
Intra/Inter-Assay Precision Coefficient of Variation (CV%) ≤ 15% (≤ 20% at LLOQ).
Intra/Inter-Assay Accuracy Mean value ±15% of nominal concentration (±20% at LLOQ).
Matrix Effect IS-normalized matrix factor CV ≤ 15% across 6 independent plasma lots.
Stability Benchtop, freeze-thaw, and autosampler stability must deviate ≤ 15% from nominal.

References

  • Title: Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Automated Online SPE-UHPLC/MS/MS Analysis of Emerging Pollutants in Water Source: Agilent Technologies URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Application Note & Protocol: High-Sensitivity Isotope Dilution Method for the Quantification of Sulfisoxazole in Wastewater

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Sulfisoxazole in Aquatic Environments

Sulfisoxazole, a widely used sulfonamide antibiotic in both human and veterinary medicine, is frequently detected in wastewater effluents.[1][2] Due to their incomplete removal in conventional wastewater treatment plants, these emerging contaminants pose a potential risk to aquatic ecosystems and may contribute to the development of antibiotic-resistant bacteria.[1] Accurate and reliable quantification of sulfisoxazole at trace levels (ng/L) is therefore crucial for environmental monitoring and assessing the efficacy of water treatment processes.

This application note details a robust and highly sensitive method for the determination of sulfisoxazole in wastewater using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotopically labeled internal standard, such as d4-sulfamethoxazole, is a cornerstone of this protocol.[1][3] This approach effectively compensates for matrix effects, which are a significant and often unpredictable challenge in complex sample matrices like wastewater, ensuring high accuracy and precision in the final quantification.[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled analogue of the target analyte (in this case, sulfisoxazole) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13).

Because the labeled and unlabeled compounds behave identically during sample preparation (extraction, cleanup) and chromatographic separation, any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. The mass spectrometer can differentiate between the native analyte and the labeled internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensities of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample loss or matrix-induced signal suppression or enhancement.

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of sulfisoxazole in wastewater, from sample collection to data acquisition.

Materials and Reagents
  • Sulfisoxazole (analytical standard)

  • Sulfisoxazole-¹³C₆ (or other suitable isotopic analog, as internal standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 150 mg)

  • Glass fiber filters (0.7 µm)

  • Syringe filters (0.2 µm, PTFE or nylon)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfisoxazole and its isotopically labeled internal standard in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in a suitable solvent (e.g., methanol/water, 50:50 v/v). These will be used to create the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the isotopically labeled internal standard at a concentration that will result in a final concentration in the sample extract that is within the calibration range (e.g., 100 ng/mL).

Sample Collection and Preparation
  • Sample Collection: Collect wastewater samples in clean amber glass bottles. To prevent microbial degradation of the analyte, transport samples on ice and store them at 4°C. Analyze samples as soon as possible after collection. If residual chlorine is present, add sodium thiosulfate (approximately 80 mg/L) to quench it.[5]

  • Filtration: To remove suspended solids, filter the wastewater sample through a 0.7 µm glass fiber filter.

  • Spiking with Internal Standard: To a known volume of the filtered wastewater sample (e.g., 100 mL), add a precise volume of the internal standard spiking solution.

  • pH Adjustment: Adjust the pH of the sample to approximately 4 with formic acid. This step is crucial for efficient retention of sulfonamides on the SPE cartridge.[1][3]

Solid-Phase Extraction (SPE)

The following diagram illustrates the SPE workflow for extracting sulfisoxazole from wastewater samples.

SPE_Workflow cluster_0 SPE Workflow Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Prepare for sample retention Wash 3. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Remove interfering substances Elute 4. Elute Analyte (Methanol) Wash->Elute Isolate target analyte

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Response_Factor)

Caption: Logic for sulfisoxazole quantification.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines. [6][7]Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient of the calibration curve.

  • Accuracy: Determined by analyzing spiked wastewater samples at different concentrations. Recoveries should typically be within 70-130%. [8]* Precision: Evaluated by replicate analyses of spiked samples. The relative standard deviation (RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For sulfonamides in wastewater, LOQs in the low ng/L range are achievable with this method. [8]

Conclusion

The isotope dilution LC-MS/MS method described in this application note provides a highly accurate, sensitive, and robust approach for the quantification of sulfisoxazole in complex wastewater matrices. By effectively mitigating the impact of matrix effects, this protocol enables reliable environmental monitoring and supports research into the fate and transport of sulfonamide antibiotics in aquatic systems. The principles and procedures outlined here can also be adapted for the analysis of other pharmaceuticals and emerging contaminants in environmental samples.

References

  • U.S. Environmental Protection Agency. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.
  • Gao, L., et al. (2012). Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry. Talanta, 89, 407-416.
  • UCT, LLC. (n.d.).
  • U.S. Environmental Protection Agency. (2025). Method 1694 - Frequent Questions.
  • Rivera-Cancel, G., et al. (2016).
  • Ferrer, I., et al. (2010). Analysis of 70 Environmental Protection Agency priority pharmaceuticals in water by EPA Method 1694.
  • Thermo Fisher Scientific. (2020).
  • Ferrer, I., & Thurman, E. M. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Water Research Commission. (2011). Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products)
  • Ponnusamy, K., et al. (2024).
  • Ponnusamy, K., et al. (2024). Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India. ACS Omega, 9(11), 13165–13177.
  • El-Ramady, H., et al. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 27(19), 6334.
  • Netshithothole, G. F., et al. (2024). Occurrence of selected pharmaceuticals in wastewater and sludge samples from wastewater treatment plants in Eastern Cape province. South African Journal of Chemistry, 78, 7-14.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Gago-Ferrero, P., et al. (2021). Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. International Journal of Molecular Sciences, 22(22), 12437.
  • Thermo Fisher Scientific. (n.d.).
  • Huntscha, S., et al. (2009).
  • Thermo Fisher Scientific. (2016).
  • iGEM. (2014).

Sources

Advanced Pharmacokinetic and CYP2C9 Phenotyping Protocol: Isotope Dilution LC-MS/MS Utilizing Sulfisoxazole-13C6

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to address the rigorous demands of modern drug development. Sulfisoxazole is not only a widely utilized sulfonamide antibacterial but also a gold-standard probe substrate for Cytochrome P450 2C9 (CYP2C9) phenotyping[1]. When evaluating drug-drug interactions (DDIs) or conducting pharmacokinetic (PK) profiling, the precision of your bioanalytical assay is paramount.

This guide details a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow using Sulfisoxazole-13C6 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By embedding causality into every methodological step, this protocol ensures that your data is not just generated, but analytically defensible.

Mechanistic Rationale: The Superiority of 13C6 Isotope Labeling

In LC-MS/MS, biological matrices (plasma, microsomes) introduce severe ion suppression or enhancement in the Electrospray Ionization (ESI) source. To correct for this, an internal standard is required.

Why 13C6 over Deuterium? While deuterated standards (e.g., Sulfisoxazole-d4) are common, they suffer from two critical flaws in high-precision PK assays:

  • H/D Exchange: Deuterium atoms can exchange with hydrogen in protic mobile phases (water/methanol), altering the mass-to-charge (m/z) ratio.

  • The Secondary Isotope Effect: Deuterium's slightly different polarity can cause a chromatographic retention time shift. If the analyte and the IS do not elute at the exact same millisecond, they are subjected to different matrix suppression zones.

Carbon-13 labeling (13C6) alters the mass without changing the molecule's polarity or chemical stability[2]. This guarantees perfect co-elution , ensuring that any matrix effect applied to the target analyte is applied identically to the IS, mathematically canceling out the variance when calculating the peak area ratio.

IDMS_Logic Matrix Biological Matrix (Plasma/Microsomes) Ionization ESI Source (Ion Suppression/Enhancement) Matrix->Ionization Matrix Effects Analyte Sulfisoxazole (Target) Analyte->Ionization Co-elution IS Sulfisoxazole-13C6 (SIL-IS) IS->Ionization Co-elution Detector Mass Spectrometer (MRM Ratio) Ionization->Detector Identical Ionization Efficiency Result Absolute Quantification Detector->Result Ratio (Target/IS) cancels matrix variance

Fig 1. Logical relationship of Isotope Dilution Mass Spectrometry (IDMS) mitigating matrix effects.

Experimental Workflow & Study Design

Whether you are conducting an in vitro CYP2C9 inhibition assay using Human Liver Microsomes (HLM) or an in vivo PK study in rodent models[3], the downstream extraction and quantification logic remains identical.

Workflow cluster_0 Phase 1: Biological Assay cluster_1 Phase 2: Isotope Dilution & Extraction cluster_2 Phase 3: LC-MS/MS & PK Analysis N1 In Vivo Dosing or In Vitro HLM Incubation N2 Aliquot Collection at Time Intervals N1->N2 N3 Spike with SIL-IS (Sulfisoxazole-13C6) N2->N3 N4 Protein Precipitation (Acetonitrile + 0.1% FA) N3->N4 N5 Centrifugation & Supernatant Collection N4->N5 N6 Chromatographic Separation (C18 Column) N5->N6 N7 MRM Detection (Analyte vs 13C6-IS) N6->N7 N8 Non-Compartmental PK Modeling N7->N8

Fig 2. End-to-end experimental workflow for Sulfisoxazole PK profiling using Isotope Dilution.

Step-by-Step Methodology

Sample Preparation (Protein Precipitation)

Sulfisoxazole is highly protein-bound in plasma (~85-90%). A simple "crash" is insufficient; the extraction must actively disrupt these binding affinities.

  • Thaw and Aliquot: Thaw plasma samples on ice to prevent enzymatic degradation. Transfer 50 µL of plasma to a 1.5 mL microcentrifuge tube.

  • SIL-IS Spiking: Add 10 µL of Sulfisoxazole-13C6 working solution (500 ng/mL).

    • Causality: Spiking the IS before extraction ensures that any subsequent volumetric losses or extraction inefficiencies affect the target and the IS equally, preserving the quantitative ratio.

  • Acidified Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Cold ACN rapidly decreases the dielectric constant, precipitating proteins. The addition of FA lowers the pH below the pKa of Sulfisoxazole (~5.0), disrupting ionic protein-drug binding and ensuring >95% total drug recovery[4].

  • Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Injecting highly organic extracts directly into a reverse-phase column causes peak broadening (the "solvent effect"). Diluting with water matches the initial mobile phase conditions, focusing the analyte band at the head of the column.

LC-MS/MS Analytical Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic mobile phase keeps the sulfonamide group in its unionized form, increasing its hydrophobicity for optimal retention on the C18 phase, while simultaneously acting as a proton donor to facilitate

      
       formation in the positive ESI source.
      

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.49010
0.50.49010
3.00.41090
4.00.41090
4.10.49010
5.50.49010 (Re-equilibration)

Table 2: Multiple Reaction Monitoring (MRM) Parameters [5]

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Purpose
Sulfisoxazole 268.1156.05015Quantifier
Sulfisoxazole 268.1113.05025Qualifier
Sulfisoxazole-13C6 274.1162.05015Internal Standard

The Self-Validating System & Quality Control (E-E-A-T)

A robust protocol must validate itself in real-time. This assay is designed as a closed-loop self-validating system based on bioanalytical guidelines:

  • The Internal Sentinel (SIL-IS Monitoring): The absolute peak area of Sulfisoxazole-13C6 is tracked across every injection. If the IS area fluctuates by more than ±15% from the batch mean, it instantly flags a localized matrix effect, extraction anomaly, or instrument drift. This automatically invalidates the compromised sample without requiring external intervention.

  • Zero-Hour Blanks & Carryover: A blank matrix sample spiked only with IS is injected immediately after the Upper Limit of Quantification (ULOQ). The target analyte peak must be <20% of the Lower Limit of Quantification (LLOQ) to prove the absence of autosampler carryover.

  • Linearity & Weighting: Calibration curves must achieve an

    
     using a 
    
    
    
    weighting factor. Causality: Unweighted linear regression biases accuracy toward high concentrations. A
    
    
    weight forces the regression line to accurately fit the LLOQ, which is critical for defining the terminal elimination phase in PK modeling.

Data Analysis & Pharmacokinetic Modeling

Following quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA). Because Sulfisoxazole undergoes saturable pharmacokinetics and extensive N-acetylation[3], accurate mapping of the elimination phase is critical.

Table 3: Typical Pharmacokinetic Parameters for Sulfisoxazole (Mouse Model, 10 mg/kg PO) [3]

PK ParameterDefinitionTypical Value

Maximum observed plasma concentration~15.2 µg/mL

Time to reach maximum concentration~0.5 h

Area under the concentration-time curve~45.6 µg·h/mL

Terminal elimination half-life~2.1 h

Apparent oral clearance~0.2 L/h/kg

Note: Co-administration with CYP2C9 inhibitors (e.g., sulfamethoxazole or trimethoprim) will significantly decrease


 and increase 

[6].

References

  • [1] In vivo effects of scutellarin on the activities of CYP1A2, CYP2C11, CYP2D1, and CYP3A1/2 by cocktail probe drugs in rats. Ingenta Connect. URL:

  • [3] Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice. PubMed. URL:

  • [6] Trimethoprim and Sulfamethoxazole are Selective Inhibitors of CYP2C8 and CYP2C9, Respectively. ResearchGate. URL:

  • [4] Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method. Agilent Technologies. URL:

  • [2] Sulfamethoxazole-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1196157-90-0). WITEGA Laboratorien Berlin-Adlershof GmbH. URL:

  • [5] Table 1 RRLC-MS/MS parameters for the antibiotics in the study. Royal Society of Chemistry. URL:

Sources

Application Note: Advanced Sample Preparation Strategies for Multi-Class Antibiotic Analysis in Complex Tissue Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Matrix: Animal Tissues (Muscle, Liver, Kidney, Aquaculture) Analytes: Multi-Class Antibiotics (Macrolides, Sulfonamides, Tetracyclines, Fluoroquinolones,


-Lactams)

Introduction: The Matrix Challenge in Tissue Analysis

The quantification of antibiotic residues in edible animal tissues and clinical biopsies is a critical requirement for pharmacokinetic profiling and regulatory compliance (e.g., Maximum Residue Limits, MRLs). However, tissue samples are highly complex matrices rich in endogenous proteins, complex lipids (triglycerides, phospholipids), and pigments[1]. When subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-extracted matrix components cause severe ion suppression or enhancement—a phenomenon known as the matrix effect [2].

To achieve sub-ppb limits of detection (LOD) and ensure robust quantification, sample preparation must be treated not merely as a clean-up step, but as a highly optimized, self-validating chemical extraction system. This guide details the mechanistic principles and step-by-step protocols for extracting multi-class antibiotics using modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Dispersive Solid-Phase Extraction (dSPE) methodologies[3].

Mechanistic Principles of Extraction and Clean-up

To design a successful extraction protocol, one must understand the causality behind each reagent choice.

Solvent Selection and Protein Precipitation

Acetonitrile (ACN) is the universal solvent of choice for multi-class antibiotic extraction[4]. Unlike methanol, which co-extracts a massive amount of polar matrix components, ACN provides a highly efficient environment for protein denaturation and precipitation[5]. For multi-class analysis, the ACN is typically acidified (e.g., 0.1% formic or acetic acid) to keep acidic and basic antibiotics in their non-ionized states, thereby enhancing their partitioning into the organic phase[3].

Critical Insight: Tetracyclines are notorious for chelating with endogenous metal ions (


, 

) present in tissues. To disrupt these complexes, the addition of a chelating agent such as 0.1 M EDTA to the initial hydration buffer is mandatory[6].
The Salting-Out Effect (Partitioning)

The core of the QuEChERS method relies on thermodynamic phase separation. The addition of anhydrous Magnesium Sulfate (


) and Sodium Chloride (

) or Sodium Acetate (

) drives water out of the organic phase[7].
  • Causality:

    
     binds with water in a highly exothermic reaction, reducing the solubility of polar antibiotics in the aqueous phase and forcing them into the ACN layer[8].
    
  • Buffering: For pH-sensitive antibiotics (like macrolides and penicillins), the AOAC 2007.01 buffered approach using Acetate salts is preferred to prevent degradation during the exothermic salting-out process[7].

Dispersive Solid-Phase Extraction (dSPE) Sorbent Causality

The supernatant from the extraction phase contains the target antibiotics but is still contaminated with lipids and organic acids. dSPE relies on specific sorbent interactions to selectively trap these interferences:

  • C18 (Octadecyl): A highly non-polar sorbent that removes long-chain fatty acids and non-polar lipids[3].

  • PSA (Primary Secondary Amine): A weak anion exchanger that effectively removes organic acids, sugars, and pigments[3].

  • Z-Sep+ / EMR-Lipid: Zirconia-based or Enhanced Matrix Removal sorbents are engineered specifically for high-fat tissues (e.g., liver, salmon). They selectively trap bulky triglycerides and phospholipids without retaining hydrophobic target analytes[7].

Workflow Visualization

Workflow N1 Tissue Homogenization (Cryo-milling / Blending) N2 Hydration & Chelation (Aqueous Buffer + 0.1M EDTA) N1->N2 Disrupts cells, increases surface area N3 Solvent Extraction (Acetonitrile + 0.1% Formic Acid) N2->N3 Prevents metal chelation of analytes N4 Salting-Out Partitioning (MgSO4 + NaOAc) N3->N4 Precipitates proteins, solubilizes drugs N5 Dispersive SPE Clean-up (PSA + C18 / Z-Sep+) N4->N5 Exothermic phase separation N6 Centrifugation & Supernatant Recovery N5->N6 Adsorbs lipids and pigments N7 LC-MS/MS Quantification (Matrix-Matched Calibration) N6->N7 Yields purified extract

Fig 1: Step-by-step workflow of optimized QuEChERS sample preparation for complex tissue matrices.

Quantitative Comparison of Clean-up Strategies

The choice of clean-up sorbent directly dictates the recovery rates and the degree of matrix effect suppression. Below is a synthesized comparison of established methodologies for tissue matrices.

Clean-up StrategyTarget Interferences RemovedOptimal Tissue MatrixTypical Antibiotic Recovery (%)Matrix Effect (ME%)
PSA + C18 (dSPE) Fatty acids, organic acids, pigmentsLean Muscle, Shrimp80 - 105%[3]Moderate (-20% to -40%)
Z-Sep+ (dSPE) Phospholipids, triglyceridesLiver, High-fat Fish70 - 90%[7]Low (< -20%)
EMR-Lipid Complex lipids, unbranched chainsSalmon, Beef Fat75 - 119%[7]Very Low (< -10%)
Oasis HLB (SPE) Broad-spectrum (polar & non-polar)Kidney, Plasma60 - 90%[2]Low to Moderate

Experimental Protocol: Modified Buffered QuEChERS for Multi-Class Antibiotics

This protocol is optimized for the simultaneous extraction of macrolides, sulfonamides, and tetracyclines from animal muscle or aquaculture tissues[9],[10].

Reagents Required:
  • Extraction Solvent: Acetonitrile containing 0.1% Formic Acid.

  • Hydration Buffer: 0.1 M Ammonium Oxalate/EDTA solution[6].

  • AOAC Extraction Salts: 6.0 g anhydrous

    
    , 1.5 g Sodium Acetate (
    
    
    
    )[7].
  • dSPE Clean-up Sorbents: 150 mg

    
    , 50 mg PSA, 50 mg C18 (per 1 mL extract)[3].
    
Step-by-Step Methodology:
  • Sample Preparation: Weigh 2.00 g (

    
     0.01 g) of homogenized, partially thawed tissue into a 50 mL polypropylene centrifuge tube.
    
  • Hydration & Chelation: Add 2.0 mL of 0.1 M EDTA solution. Vortex briefly. Note: Samples must be highly hydrated for effective extraction. The EDTA prevents tetracycline loss[11],[6].

  • Internal Standard Addition: Spike the sample with an appropriate mix of Stable Isotope-Labeled Internal Standards (SIL-IS) (e.g., Sulfamethoxazole-d4, Tetracycline-d6). Allow to equilibrate for 15 minutes.

  • Solvent Extraction: Add 10.0 mL of Acetonitrile (with 0.1% Formic Acid). Vortex vigorously for 3 minutes to precipitate proteins.

  • Salting-Out: Add the AOAC extraction salts (6.0 g

    
    , 1.5 g 
    
    
    
    ).
    • Critical Warning: Never add extraction salts directly to dry tissue. Always mix the sample with the solvent first. Direct salt addition causes localized exothermic protein coagulation, trapping analytes and destroying recovery[11].

  • Phase Separation: Shake vigorously for 1 minute immediately after salt addition to prevent

    
     agglomeration. Centrifuge at 4500 rpm for 5 minutes at 4°C[3],[7].
    
  • dSPE Clean-up: Transfer 1.5 mL of the upper organic supernatant into a 2 mL microcentrifuge tube containing the dSPE sorbents (150 mg

    
    , 50 mg PSA, 50 mg C18)[3].
    
  • Final Purification: Vortex the microcentrifuge tube for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution: Transfer 1.0 mL of the purified supernatant to an LC vial. Depending on the required sensitivity, the extract can be evaporated under a gentle stream of nitrogen at 40°C and reconstituted in the initial LC mobile phase.

Self-Validation and Quality Control System

A robust protocol must be self-validating. Because tissue matrices vary wildly from batch to batch, researchers must continuously monitor the Matrix Effect (ME%) and Extraction Recovery (RE%) .

Calculating the Matrix Effect (ME%)

Matrix effects are evaluated by comparing the slopes of a matrix-matched calibration curve against a solvent-only calibration curve[10].



  • Interpretation: An

    
     indicates ion suppression (common in lipid-rich tissues), while an 
    
    
    
    indicates ion enhancement.
  • Acceptance Criteria: If the ME falls outside the

    
     range, the use of matrix-matched calibration curves and SIL-IS is strictly mandatory to prevent false negatives or gross quantification errors[11],[2].
    
Calculating Extraction Recovery (RE%)

To isolate the efficiency of the physical extraction from LC-MS/MS ion suppression, recovery is calculated as:



Acceptable recoveries for multi-class antibiotic extractions in complex tissues typically range from 70% to 120% with a Relative Standard Deviation (RSD) of


[6].

References

  • QuEChERS: Antibiotics in Beef or Serum by QuEChERS - mz-at.de - 11

  • Assessing the matrix effects of pigmented and non-pigmented salmon during multi-residue antibiotic analysis with liquid chromatography coupled to tandem mass spectrometry - bioRxiv.org - 2

  • A modified QuEChERS method development to analyze tylosin and metronidazole antibiotics residue in shrimp (Penaeus monodon) using LC-ESI MS/MS - Frontiers - 3

  • Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products - PMC - 9

  • Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed - MDPI - 7

  • Multi-class veterinary drugs analyses of QuEChERS extracts using an automated online μSPE cleanup coupled to LC-MS/MS - analysis.rs - 6

  • Method Optimization and Performance Characteristics for the Determination of Twelve Veterinary Drugs in Food of Animal Origin Using Modified Quechers and LC-MS/MS QTRAP Detection - Gavin Publishers - 1

  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - RSC Publishing - 8

  • Multiresidue method for the simultaneous analysis of antibiotics and mycotoxins in feeds by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - AKJournals - 10

  • Current Advances of Sample Preparation Techniques for Detection of Growth Promoters from Meat Samples - Taylor & Francis - 5

Sources

Trace-Level Quantification of Sulfonamide Residues in Complex Food Matrices Using Sulfisoxazole-13C6 Isotope Dilution Mass Spectrometry (ID-LC-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

Sulfonamides are broad-spectrum synthetic bacteriostatic antibiotics widely used in veterinary medicine to treat bacterial and protozoan infections in livestock[1]. However, their prophylactic and therapeutic use often leads to persistent residues in animal-derived foods (meat, milk, eggs), posing a risk of allergic reactions in consumers and contributing to antimicrobial resistance (AMR). To ensure consumer safety, regulatory bodies such as the European Union have established strict Maximum Residue Limits (MRLs), typically set at 100 µg/kg for total sulfonamides in edible tissues and milk[1].

Analyzing trace-level sulfonamides in complex biological matrices is notoriously challenging due to severe matrix effects—specifically, ion suppression or enhancement during Electrospray Ionization (ESI)[2]. To overcome these analytical hurdles, Isotope Dilution Mass Spectrometry (IDMS) using stable isotope-labeled internal standards (SIL-IS), such as Sulfisoxazole-13C6 , has become the gold standard[3].

The Mechanistic Advantage of Sulfisoxazole-13C6

Sulfisoxazole-13C6 features six carbon-13 atoms incorporated into its stable phenyl ring. This results in a mass shift of +6 Da compared to native sulfisoxazole, allowing distinct mass spectrometric resolution while maintaining virtually identical physicochemical properties (pKa, lipophilicity, and chromatographic retention time)[2].

Mechanism N Native Sulfisoxazole (Analyte) S Ion Suppression in ESI Source N->S Co-elution I Sulfisoxazole-13C6 (Internal Standard) I->S Co-elution M Complex Matrix (Lipids, Proteins) M->S Causes interference R Analyte/IS Ratio Remains Constant S->R Normalization

Mechanism of matrix effect compensation by 13C6-labeled internal standards.

By spiking the sample with Sulfisoxazole-13C6 at the very beginning of the sample preparation, any physical loss during extraction or signal suppression in the MS source affects both the native analyte and the 13C6-isotope equally. Consequently, the ratio of their signals remains constant, providing a self-validating quantification system[3].

Experimental Design and Protocol

Reagents and Materials
  • Standards: Native Sulfisoxazole and Sulfisoxazole-13C6 (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), Ammonium Acetate.

  • Consumables: Oasis HLB Solid Phase Extraction (SPE) cartridges (60 mg, 3 cc).

Self-Validating Sample Preparation Workflow

The following protocol is optimized for muscle tissue and milk matrices.

Step 1: Homogenization and Isotope Spiking

  • Weigh exactly 2.00 g of homogenized sample (meat or milk) into a 50 mL polypropylene centrifuge tube.

  • Causality Check: Spike the sample with 50 µL of a 1.0 µg/mL Sulfisoxazole-13C6 working solution. Vortex for 1 minute and let it equilibrate in the dark for 15 minutes. Why? Allowing the SIL-IS to equilibrate ensures it binds to matrix proteins similarly to the incurred native residues, validating the extraction efficiency and accounting for any subsequent physical losses[3].

Step 2: Protein Precipitation and Extraction

  • Add 10 mL of Acetonitrile containing 1% Formic Acid.

  • Vortex vigorously for 3 minutes, then sonicate for 10 minutes.

  • Causality Check: Sulfonamides are amphoteric but readily soluble in acidified organic solvents. Why use acidic ACN? The acidic ACN denatures matrix proteins and disrupts drug-protein binding, releasing the analytes into the organic phase while precipitating large macromolecules.

  • Centrifuge at 8000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

Step 3: Sample Clean-up via SPE

  • Dilute the supernatant with 10 mL of HPLC-grade water to reduce the organic strength (ensuring retention on the SPE column).

  • Condition the HLB SPE cartridge with 3 mL MeOH followed by 3 mL Water.

  • Load the diluted sample extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Wash the cartridge with 3 mL of 5% MeOH in water to elute polar interferences (salts, sugars).

  • Causality Check: Dry the cartridge under vacuum for 5 minutes. Why? Removing residual water prevents phase-separation issues during the elution step and dramatically improves the speed and efficiency of the final evaporation process.

  • Elute the target analytes with 3 mL of pure Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 90% Water / 10% ACN with 0.1% FA).

Workflow A 1. Homogenized Matrix (2.0 g) B 2. Spike Sulfisoxazole-13C6 (Equilibrate 15 min) A->B C 3. Extraction (ACN + 1% FA) B->C Protein Denaturation D 4. SPE Clean-up (HLB Cartridge) C->D Dilute with Water E 5. Evaporation & Reconstitution D->E Elute with MeOH F 6. UHPLC-MS/MS Analysis E->F Inject 5 µL

Step-by-step ID-LC-MS/MS sample preparation workflow.

UHPLC-MS/MS Conditions
  • Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Causality Check:Why use an acidic mobile phase? Sulfonamides contain a common structural backbone that easily protonates under acidic conditions[4]. The addition of 0.1% Formic Acid maintains a low pH, ensuring that the basic aniline nitrogen is fully protonated

    
    . This significantly boosts ionization efficiency in the positive ESI mode[4].
    
  • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, re-equilibrate at 10% B for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Data Presentation and Method Validation

To ensure trustworthiness and regulatory compliance, the method must be validated according to SANTE or FDA guidelines. The use of Sulfisoxazole-13C6 provides exceptional linearity and recovery.

Mass Spectrometry Parameters

Quantification is performed in Multiple Reaction Monitoring (MRM) mode. The +6 Da shift of the 13C6 isotope ensures no cross-talk between the native analyte and the internal standard channels.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Sulfisoxazole 268.1156.092.015 / 25
Sulfisoxazole-13C6 274.1162.098.015 / 25

Note: The primary fragment m/z 156.0 corresponds to the cleavage of the sulfonamide bond, yielding the sulfanilamide moiety. The 13C6 isotope yields m/z 162.0, confirming the stable label is located on the phenyl ring[3].

Validation Metrics

By utilizing IDMS, matrix effects (which typically suppress signals by 30-50% in meat extracts) are mathematically neutralized. The recovery rates reflect the true extraction efficiency rather than ionization anomalies.

Table 2: Method Validation Parameters in Muscle and Milk Matrices

MatrixLinear Range (µg/kg)LOD (µg/kg)LOQ (µg/kg)Absolute Recovery (%)IDMS Corrected Recovery (%)RSD (%)
Bovine Muscle 0.5 - 2000.20.568 - 7598.5 - 102.1< 4.5
Swine Muscle 0.5 - 2000.20.565 - 7297.8 - 101.5< 5.0
Raw Milk 0.2 - 1000.10.278 - 8499.2 - 103.0< 3.8

The stark contrast between Absolute Recovery (without IS correction) and IDMS Corrected Recovery highlights the absolute necessity of the 13C6 internal standard in routine food safety testing.

Conclusion

The integration of Sulfisoxazole-13C6 into LC-MS/MS workflows transforms sulfonamide residue analysis from a highly variable process into a robust, self-validating system. By perfectly mimicking the native analyte's behavior during extraction, chromatographic separation, and ionization, the 13C6 internal standard effectively nullifies matrix-induced signal suppression and extraction losses. This protocol provides researchers and food safety laboratories with a highly authoritative, reproducible, and regulatory-compliant methodology for trace-level quantification.

References

1.[1] Determination of sulfonamides in muscle: a metrological tool for food safety. Acta IMEKO. Available at:[Link] 2.[4] Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies / HPST. Available at:[Link] 3.[3] Determination of sulfonamides in milk by ID-LC-MS/MS. Journal of Chemical Metrology, ACG Publications. Available at:[Link] 4.[2] Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application Note: Quantitative Analysis of Sulfonamides in Urine by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Precise Sulfonamide Monitoring

Sulfonamides are a class of synthetic antimicrobial agents widely used in both human and veterinary medicine for treating bacterial infections. Their presence in urine is a key indicator for various applications, including therapeutic drug monitoring to ensure optimal patient dosage, food safety surveillance to detect antibiotic residues in livestock, and clinical toxicology. Given the complexity of urine as a biological matrix, which contains a high concentration of endogenous compounds, achieving accurate and reproducible quantification of sulfonamides presents a significant analytical challenge.[1][2][3]

Direct injection methods are often plagued by matrix effects, where co-eluting substances interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate results.[4] To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) , coupled with a robust sample preparation strategy and the sensitivity of tandem mass spectrometry (MS/MS), has become the gold standard.[5][6][7] This application note provides a detailed, validated protocol for the simultaneous quantification of multiple sulfonamides in urine. By employing stable isotope-labeled (SIL) internal standards, this method effectively compensates for sample loss during preparation and corrects for matrix-induced ionization variability, ensuring the highest level of data integrity.[8][9][10]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique for quantitative analysis that relies on the addition of a known amount of an isotopically enriched version of the analyte—the stable isotope-labeled internal standard (SIL-IS)—to the sample at the earliest stage of the workflow.[11][12] The SIL-IS is chemically identical to the native analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H/D).[13]

Because the SIL-IS and the native analyte exhibit nearly identical chemical and physical properties, they behave the same during sample extraction, cleanup, chromatography, and ionization.[7][9] Any loss of analyte during sample preparation will be matched by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the native analyte and the SIL-IS based on their mass difference. Quantification is therefore based on the ratio of the instrument response of the native analyte to that of the known amount of added SIL-IS. This ratio remains constant regardless of extraction recovery or matrix effects, providing a highly accurate and precise measurement.[6][14]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Urine Urine Sample (Unknown Analyte Conc., Cx) Spike Add Known Amount of SIL-IS (Known Conc., C_is) Urine->Spike Equilibrate Equilibration & Mixing Spike->Equilibrate SPE Solid-Phase Extraction (SPE) (Analyte & IS lost proportionally) Equilibrate->SPE LC LC Separation SPE->LC MS MS Detection (Measures Analyte & IS signals) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Final Quantification (Cx is calculated from the ratio) Ratio->Quant

Sources

Application of Sulfisoxazole-13C6 in metabolism studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantitation of Sulfisoxazole in Biological Matrices using Sulfisoxazole-13C6

Abstract

This application note details a robust LC-MS/MS methodology for the quantification of Sulfisoxazole in plasma and urine, utilizing Sulfisoxazole-13C6 as the internal standard (IS). By employing a stable isotope-labeled IS that mirrors the physicochemical properties of the analyte, this protocol effectively compensates for matrix effects, extraction inefficiencies, and ionization variability. This guide is designed for researchers conducting pharmacokinetic (PK) profiling, metabolic stability assays, and residue analysis.

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic often used in combination with erythromycin. In metabolic studies, accurate quantitation is challenged by the presence of its primary metabolite, N4-acetylsulfisoxazole , and the potential for ion suppression in complex biological matrices.

Traditional structural analogs (e.g., Sulfadiazine) may not co-elute perfectly with Sulfisoxazole, leading to differential matrix effects. Sulfisoxazole-13C6 , labeled on the benzene ring, provides an ideal internal standard. It co-elutes with the analyte, experiencing the exact same ionization environment, thereby ensuring the highest level of quantitative precision (SIDA principle).

Chemical & Physical Properties

PropertyAnalyte: SulfisoxazoleInternal Standard: Sulfisoxazole-13C6
CAS Number 127-69-51196157-90-0 (Generic for 13C6)
Molecular Formula C₁₁H₁₃N₃O₃SC₅¹³C₆H₁₃N₃O₃S
Molecular Weight 267.30 g/mol ~273.35 g/mol (+6 Da)
Label Location N/ABenzene Ring (Sulfanilyl moiety)
Solubility Methanol, Acetone, Dilute AcidMethanol, Acetonitrile
pKa pKa1 ≈ 5.0pKa1 ≈ 5.0

Metabolic Landscape & Pathway

Understanding the metabolic fate is crucial for assay specificity. Sulfisoxazole undergoes N4-acetylation in the liver (via N-acetyltransferase) and glucuronidation. The assay must chromatographically resolve the parent drug from N4-acetylsulfisoxazole to avoid cross-talk, although the mass difference (42 Da) is sufficient for MS discrimination.

MetabolicPathway Parent Sulfisoxazole (m/z 268) Metabolite1 N4-Acetylsulfisoxazole (m/z 310) Parent->Metabolite1 N-Acetyltransferase (Liver) Metabolite2 Sulfisoxazole-N1-Glucuronide (m/z 444) Parent->Metabolite2 UGT Enzymes Renal Renal Excretion (Urine) Parent->Renal Unchanged (~50%) Metabolite1->Renal Metabolite2->Renal

Figure 1: Primary metabolic pathways of Sulfisoxazole. The N4-acetyl metabolite is the major interference to consider.

Experimental Protocol

Materials & Reagents
  • Sulfisoxazole Reference Standard: >99% purity.[1]

  • Sulfisoxazole-13C6 Internal Standard: >98% isotopic enrichment.[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

  • Matrix: Drug-free human plasma or urine (K2EDTA).

Solution Preparation
  • Stock Solutions (1.0 mg/mL): Dissolve Sulfisoxazole and Sulfisoxazole-13C6 separately in MeOH. Store at -20°C.

  • Working IS Solution (500 ng/mL): Dilute the IS stock in ACN. This solution acts as the precipitating agent.[2]

  • Calibration Standards: Prepare serial dilutions of Sulfisoxazole in blank matrix (Range: 5 – 5000 ng/mL).

Sample Preparation (Protein Precipitation)

This method uses a "Solvent First" or direct precipitation approach to minimize handling errors.

SamplePrep Step1 Aliquot 50 µL Sample (Plasma/Urine) Step2 Add 200 µL Working IS Solution (ACN + 500 ng/mL Sulfisoxazole-13C6) Step1->Step2 Step3 Vortex Mix (1 min, High Speed) Step2->Step3 Step4 Centrifuge (10,000 x g, 10 min, 4°C) Step3->Step4 Step5 Transfer 100 µL Supernatant to LC Vial Step4->Step5 Step6 Dilute with 100 µL Water (To match initial mobile phase) Step5->Step6 Step7 Inject 5 µL into LC-MS/MS Step6->Step7

Figure 2: Protein precipitation workflow optimized for high-throughput analysis.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4][5]

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Sulfisoxazole 268.0156.03020Quant
Sulfisoxazole 268.092.03035Qual
Sulfisoxazole-13C6 274.0162.03020IS Quant

Note: The transition 274.0 > 162.0 assumes the 13C label is on the benzene ring (sulfanilyl moiety), which corresponds to the m/z 156 fragment in the unlabeled drug. Always verify the specific labeling position on the manufacturer's CoA.

Method Validation Criteria (FDA/EMA)

To ensure scientific integrity, the method must meet the following criteria:

  • Selectivity: No interfering peaks >20% of the LLOQ area in blank matrix at the retention time of the analyte.

  • Linearity:

    
     with 1/x² weighting.
    
  • Accuracy & Precision:

    • Intra-day & Inter-day CV% < 15% (20% at LLOQ).

    • Accuracy within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF). The IS-normalized MF should be close to 1.0, indicating the IS effectively compensates for suppression/enhancement.

  • Recovery: Consistent recovery across Low, Medium, and High QC levels.

Troubleshooting & Optimization

  • Issue: Carryover.

    • Solution: Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid. If carryover persists, switch to a stronger wash (ACN:IPA:Acetone).

  • Issue: Non-Linearity at High Concentrations.

    • Solution: Sulfonamides can saturate the detector. Use a quadratic fit or reduce the injection volume if the upper limit of quantification (ULOQ) is exceeded.

  • Issue: IS Peak Variation.

    • Solution: Ensure the IS working solution is equilibrated to room temperature before adding to samples. Inconsistent pipetting of the viscous plasma can also cause IS variability; reverse pipetting is recommended.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • BenchChem. (2025).[6] Separation of Sulfisoxazole and Its Metabolites by Liquid Chromatography.

  • ResearchGate. (2018). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.

  • PubChem. (2025). Sulfisoxazole Acetyl Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulfisoxazole-13C6 SPE Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter analytical challenges regarding the recovery of stable-isotope-labeled internal standards (SIL-IS) like Sulfisoxazole-13C6 during Solid Phase Extraction (SPE). Poor recovery of an internal standard not only compromises your Limit of Detection (LOD) but also points to fundamental flaws in the extraction chemistry or severe matrix effects.

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve poor recovery issues based on the physicochemical properties of Sulfisoxazole.

Diagnostic Workflow: Isolating the Mode of Failure

Before altering any experimental parameters, you must determine where the internal standard is being lost. We achieve this through a Fractionation Analysis —collecting and analyzing the load, wash, and elution fractions separately.

SPE_Troubleshooting A Poor Recovery of Sulfisoxazole-13C6 B Fractionation Analysis (Load, Wash, Elute) A->B C1 High IS in Load/Wash? B->C1 C2 High IS remains on Column? B->C2 C3 IS Missing Completely? B->C3 D1 Breakthrough: Adjust Load pH (<4.0) C1->D1 Yes D2 Incomplete Elution: Optimize Eluent Strength C2->D2 Yes D3 Ion Suppression: Improve Matrix Cleanup C3->D3 Yes

Caption: Diagnostic workflow for isolating the root cause of poor Sulfisoxazole-13C6 SPE recovery.

Troubleshooting Guides & FAQs

Q1: Why does Sulfisoxazole-13C6 break through the HLB cartridge during the loading phase? Causality: Sulfisoxazole is an amphoteric sulfonamide with two distinct pKa values: ~2.0 (aromatic amine) and ~5.0 (sulfonamide group). When loading samples at physiological pH (e.g., plasma at pH 7.4), the sulfonamide group is deprotonated, rendering the molecule highly polar and negatively charged. Polymeric reversed-phase sorbents rely on hydrophobic interactions, which are drastically weakened when the analyte is ionized. Solution: Adjust the sample pH to 3.0–3.5 using formic acid prior to loading. This neutralizes the sulfonamide group, maximizing hydrophobic binding to the divinylbenzene backbone of the 1[1].

Q2: I switched to a Mixed-Mode Cation Exchange (MCX) cartridge, but my recovery is still below 40%. What is causing incomplete elution? Causality: MCX sorbents utilize a dual-retention mechanism: reversed-phase and strong cation exchange. For Sulfisoxazole to bind via cation exchange, the load pH must be < 2.0 to protonate the aromatic amine. However, the trap occurs during elution. If your elution solvent is not sufficiently basic, the amine remains protonated and strongly bound to the sulfonic acid groups on the sorbent. Solution: Elution requires neutralizing the basic functional group. Use a strong basic organic solvent, such as 5% ammonium hydroxide (NH₄OH) in 100% methanol. Ensure the NH₄OH is freshly prepared, as ammonia gas readily volatilizes, dropping the pH of the eluent and causing 2[2].

Q3: My absolute recovery of Sulfisoxazole-13C6 is only 15%, but the relative recovery of my target Sulfisoxazole is 98%. Is this a problem? Causality: Yes. While the SIL-IS corrects for losses (yielding good relative accuracy), an absolute recovery of 15% severely compromises your assay's sensitivity. If the analyte is missing from the load, wash, and eluate fractions, this points to severe ion suppression in the LC-MS/MS source rather than an extraction loss. Co-extracted matrix components (like phospholipids) compete with Sulfisoxazole for charge in the electrospray ionization (ESI) source. Solution: Upgrade your cleanup strategy to a phospholipid-removal sorbent (e.g., Oasis PRiME HLB) or incorporate a 3 prior to SPE[3].

Q4: Could non-specific binding (NSB) to labware or sorbent overloading be causing the loss of my internal standard? Causality: While highly lipophilic compounds are prone to NSB on plastic surfaces, Sulfisoxazole is relatively polar. However, at low pH, it can interact with active silanol groups on glass collection tubes, or the sorbent bed may simply be overloaded by matrix components. Solution: If you evaporate the eluate to dryness in glass tubes, use polypropylene collection tubes or add 10 µL of a "keeper" solvent (e.g., glycerol) before evaporation. Additionally, ensure you are not exceeding the 4[4] and that the sorbent bed is5[5].

Quantitative Data: Impact of Chemistry on Recovery

The table below summarizes the causality between SPE conditions and the absolute recovery of Sulfisoxazole.

SPE SorbentLoad pHWash SolventElution SolventAbsolute Recovery (%)Primary Mechanism of Loss / Success
Polymeric HLB7.4 (Unadjusted)5% Methanol100% Methanol32%Breakthrough (Analyte is ionized/deprotonated)
Polymeric HLB3.5 (Formic Acid)5% Methanol100% Methanol94% Optimal (Analyte is neutral, strong hydrophobic retention)
Mixed-Mode MCX1.5 (HCl)2% FA in MeOH100% Methanol<10%Incomplete Elution (Analyte remains bound to cation-exchange sites)
Mixed-Mode MCX1.5 (HCl)2% FA in MeOH5% NH₄OH in MeOH91% Optimal (Ammonia neutralizes the amine, allowing elution)
Mixed-Mode MAX8.0 (Ammonia)5% NH₄OH in MeOH2% FA in MeOH88% Optimal (Formic acid neutralizes the sulfonamide, allowing elution)

Self-Validating Experimental Protocol: Optimized HLB Extraction

This protocol incorporates a fractionation self-validation step to ensure any future losses are immediately localized.

Step 1: Sample Pretreatment

  • Aliquot 500 µL of biological matrix (e.g., plasma, serum, or environmental water).

  • Spike with Sulfisoxazole-13C6 (target concentration: 50 ng/mL).

  • Add 500 µL of 2% Formic Acid (aq) to lower the pH to ~3.5. Vortex for 30 seconds. Scientific Rationale: Ensures the sulfonamide group (pKa ~5.0) remains protonated and neutral for maximum reversed-phase retention.

Step 2: Sorbent Conditioning

  • Use a 30 mg / 1 cc Polymeric HLB cartridge.

  • Pass 1 mL of 100% Methanol to wet the sorbent bed.

  • Pass 1 mL of 0.1% Formic Acid (aq) to equilibrate. Critical Rule: Do not allow the sorbent bed to dry out before loading.

Step 3: Sample Loading

  • Load the pretreated sample at a controlled flow rate of 1 mL/min (approx. 1 drop per second). Validation Checkpoint: Collect this flow-through in Tube A . Analyze later to check for breakthrough.

Step 4: Washing

  • Wash with 1 mL of 5% Methanol in water. Scientific Rationale: Removes salts and highly polar interferences. Sulfisoxazole is retained because 5% organic is insufficient to disrupt the hydrophobic bonds. Validation Checkpoint: Collect this wash in Tube B .

Step 5: Drying

  • Apply high vacuum (≥ 10 inHg) for 5 minutes to completely dry the sorbent bed. Scientific Rationale: Residual water will alter the elution solvent strength and prolong the subsequent evaporation step.

Step 6: Elution

  • Elute with 2 × 500 µL of 100% Methanol. Validation Checkpoint: Collect in Tube C (Final Extract).

Step 7: Reconstitution

  • Evaporate Tube C to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

References

  • Title: A Simple Cleanup Protocol Using a Novel SPE Device for UPLC-MS/MS Analysis of Multi-Residue Veterinary Drugs in Milk Source: lcms.cz (Waters Corporation) URL: 3

  • Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: labrulez.com (Agilent) URL: 1

  • Title: An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water Source: nih.gov (PMC) URL: 2

  • Title: Sample Prep Tech Tip: Troubleshooting SPE Source: phenomenex.com URL: 5

  • Title: SPE Troubleshooting Source: thermofisher.com URL: 4

Sources

Long-term stability and proper storage of Sulfisoxazole-13C6 solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the critical physicochemical behaviors of Sulfisoxazole-13C6. When utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS quantification, treating the IS with the same rigorous handling as your primary analyte is paramount.

Below, you will find causality-driven FAQs, troubleshooting matrices, and self-validating protocols to ensure absolute quantitative integrity in your assays.

Workflow & Degradation Pathway

To understand how to protect your Sulfisoxazole-13C6 solutions, you must first understand its vulnerabilities. The diagram below illustrates the lifecycle of the standard and the environmental factors that induce degradation.

G Powder Sulfisoxazole-13C6 (Solid Powder) Stock Stock Solution (1 mg/mL in DMSO/MeOH) Powder->Stock Reconstitute (Protect from light) Working Working Solution (1-10 µg/mL) Stock->Working Dilute in Buffer/Organic PhotoDeg Photodegradation (Cleavage/Oxidation) Stock->PhotoDeg UV Exposure StoreStock Long-Term Storage (-80°C, Amber Vial) Stock->StoreStock Aliquot Adsorption Surface Adsorption (Glass Active Sites) Working->Adsorption Unsilanized Glass StoreWork Short-Term Storage (2-8°C, Polypropylene) Working->StoreWork Aliquot LCMS LC-MS/MS Analysis (Stable IS Response) StoreStock->LCMS Thaw once StoreWork->LCMS Spike into matrix

Lifecycle and degradation pathways of Sulfisoxazole-13C6 solutions prior to LC-MS/MS analysis.

Core FAQs: Storage & Stability Mechanics

Q1: Why is my Sulfisoxazole-13C6 signal degrading over time despite being frozen at -20°C? A1: The most common culprit is photodegradation combined with freeze-thaw hydrolysis . Sulfonamides are highly photosensitive; exposure to UV/Vis light (even ambient laboratory fluorescent lighting) drives photochemical cleavage of the sulfonamide bond and oxidation of the aniline ring [3]. Furthermore, repeated freeze-thaw cycles introduce atmospheric condensation into the vial. If the solution becomes even slightly alkaline, sulfisoxazole undergoes rapid hydrolysis [1]. Solution: Always store stock solutions in amber vials and create single-use aliquots to eliminate freeze-thaw cycles.

Q2: Does the choice of container material actually matter for the internal standard? A2: Absolutely. While high-concentration stock solutions (e.g., 1 mg/mL) can be stored in amber glass, working solutions (1–10 µg/mL) must be stored in polypropylene or polyethylene containers [2]. Standard unsilanized glass contains active silanol groups (-Si-OH) on its surface. At low concentrations, the polar functional groups of sulfisoxazole can hydrogen-bond or ion-pair with these sites, leading to significant adsorptive loss and an artificially lowered IS response in your LC-MS/MS assay.

Q3: Why should I use Sulfisoxazole-13C6 instead of a cheaper Deuterium (D4 or D5) labeled standard? A3: This comes down to isotopic scrambling . Deuterium labels placed on aromatic rings or near exchangeable protons are highly susceptible to Hydrogen/Deuterium (H/D) exchange when stored in protic solvents (like Methanol or Water) over extended periods. This exchange causes the mass of the IS to shift back toward the unlabeled analyte, ruining quantification. Because the 13C6 label is covalently integrated directly into the carbon skeleton of the benzene ring, it is completely immune to solvent-mediated exchange, ensuring absolute long-term stability.

Quantitative Storage Guidelines

To ensure reproducibility, adhere to the following empirically validated storage parameters for Sulfisoxazole-13C6 [1][2][4].

Solution StateConcentrationRecommended SolventContainer MaterialStorage TempValidated Shelf LifeCritical Risk Factor
Solid Powder N/AN/AAmber Glass (Desiccated)-20°CUp to 3 yearsMoisture / Humidity
Stock Solution 1.0 mg/mLDMSO, Acetone, or MethanolAmber Polypropylene-80°CUp to 6 monthsUV Light Exposure
Working Solution 1.0 - 10.0 µg/mLMethanol / Phosphate BufferPolypropylene2°C to 8°CUp to 3 monthsSurface Adsorption

Note: Sulfisoxazole exhibits excellent solubility in DMSO (≥ 150 mg/mL) [4], making it an ideal solvent for highly concentrated, long-term stock solutions.

Troubleshooting Guide: LC-MS/MS Anomalies

SymptomMechanistic CauseCorrective Action
Gradual decline in IS peak area across a large batch run. Analyte adsorption to the autosampler vial walls over time, or precipitation due to solvent mismatch.Switch to polypropylene autosampler vials. Ensure the IS working solution solvent closely matches the initial mobile phase conditions to prevent "crashing out."
Peak splitting or severe tailing of the IS peak. Solvent Effect: The injection solvent is significantly stronger (higher organic %) than the initial mobile phase, causing the analyte to travel rapidly before focusing on the column.Dilute the final sample extract with aqueous mobile phase (e.g., 0.1% Formic Acid in water) prior to injection to improve peak focusing.
High background noise or isobaric interference at the IS transition. Degradation of the primary analyte (Sulfisoxazole) or cross-contamination during standard preparation.Run a "Blank + IS" sample. If the unlabeled analyte peak appears, your IS solution is contaminated. Prepare a fresh working solution using dedicated, clean pipettes.

Self-Validating Experimental Protocol

Do not rely on assumptions regarding standard integrity. Use this self-validating methodology to prepare and verify your Sulfisoxazole-13C6 solutions.

Phase 1: Preparation & Aliquoting

  • Equilibration: Allow the desiccated Sulfisoxazole-13C6 powder to reach room temperature in the dark for 30 minutes before opening to prevent condensation.

  • Reconstitution: Weigh 1.0 mg of powder and dissolve in 1.0 mL of LC-MS grade DMSO to create a 1 mg/mL stock solution. Vortex for 60 seconds. Tip: If solubility is sluggish, warm the tube briefly to 37°C and sonicate [4].

  • Aliquoting: Immediately divide the stock solution into 50 µL aliquots using amber polypropylene microcentrifuge tubes.

  • Storage: Store all aliquots at -80°C.

Phase 2: Working Solution Preparation

  • Thaw a single 50 µL stock aliquot at room temperature. (Discard any remainder after use; do not refreeze).

  • Dilute the stock into a 50 mL polypropylene volumetric flask using 50:50 Methanol:Water to achieve a working concentration (e.g., 1.0 µg/mL).

  • Store this working solution at 2°C to 8°C for a maximum of 3 months [2].

Phase 3: System Suitability Testing (SST) - The Validation Step Before running precious biological samples, validate the IS stability:

  • Inject a Double Blank (Matrix only, no IS) to ensure no background interference.

  • Inject a Zero Standard (Matrix + IS only).

  • Causality Check: Evaluate the absolute peak area of the Sulfisoxazole-13C6. It must fall within ±15% of your historically established mean. If the area is significantly lower, it indicates either surface adsorption (check your vials) or photodegradation (check your storage conditions). If the area passes, the system is validated for the analytical run.

References

  • BenchChem. Preventing Sulfisoxazole Acetyl degradation during sample analysis.
  • United States Department of Agriculture (USDA) Food Safety and Inspection Service. CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • MDPI. Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts.
  • BioCrick. Sulfisoxazole | CAS:127-69-5 | Endothelin ETA antagonist | High Purity.

Reasons for inconsistent results with a Sulfisoxazole-13C6 standard

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQ for LC-MS/MS Bioanalysis[1]

Executive Summary & Diagnostic Matrix

Inconsistent results with Stable Isotope Labeled (SIL) internal standards like Sulfisoxazole-13C6 are rarely due to the isotopic label itself (which is chemically stable). Instead, they typically stem from physicochemical mismatches between the standard and the matrix, pH-dependent solubility issues, or mass spectrometric cross-talk.

Use the matrix below to identify your specific issue before proceeding to the detailed modules.

SymptomProbable Root CauseImmediate Action
Variable IS Peak Area (Across run)pH/Solubility Mismatch Check mobile phase pH vs. Sample diluent. Sulfisoxazole precipitates in acidic aqueous environments (pKa ~5.0).[1]
Signal Drop Over Time (In auto-sampler)Photodegradation Verify use of amber glassware. Sulfonamides are highly photosensitive.[1]
High Background in Analyte Channel Isotopic Impurity / Cross-talk Check MRM transitions. Ensure IS purity >99% and assess contribution of IS to analyte mass window.
IS Response Varies by Matrix Ion Suppression The IS is not compensating for matrix effects.[1] Re-evaluate extraction efficiency (SPE/LLE) or switch ionization polarity.
Retention Time Shift (vs. Analyte)Deuterium Effect (Rare for 13C) Unlikely for 13C6.[1] Check for column overloading or "matrix-induced" retention shifts.

Deep Dive: The Solubility & pH Trap

The Issue: Sulfisoxazole is an amphoteric sulfonamide with a pKa of approximately 5.0 [1].[1] Many LC-MS methods use acidic mobile phases (0.1% Formic Acid, pH ~2.[1]7) to promote protonation for positive mode ESI.

  • The Conflict: While low pH aids ionization, it drastically reduces the aqueous solubility of Sulfisoxazole. If your stock solution is highly concentrated in an organic solvent (e.g., Methanol) and you spike it directly into an acidic aqueous diluent, the IS may "crash out" (micro-precipitate), leading to erratic peak areas.

The Fix:

  • Stock Preparation: Dissolve the neat Sulfisoxazole-13C6 in 100% Methanol or Acetonitrile .[1] Do not use water for the primary stock.[1]

  • Working Solution: Ensure the final working solution contains at least 10-20% organic solvent if stored at 4°C.[1]

  • Spiking: When spiking into plasma or urine, ensure the sample pH does not drop below 4.0 before the protein precipitation step.

Mass Spectrometry: Cross-Talk & Transitions[1]

The Issue: Inconsistent quantification often arises from "Cross-Signal Contribution" [2].[1][2] This occurs when the IS contributes signal to the analyte channel (causing high intercepts) or the analyte contributes to the IS channel (causing non-linear calibration curves).[2]

Mechanism: Sulfisoxazole (MW ~267.[1][3]3) and Sulfisoxazole-13C6 (MW ~273.[1]3) have a mass difference of +6 Da.[1]

  • Analyte

    
     IS Interference:  The M+6 natural isotope abundance of native Sulfisoxazole is negligible, so this is rarely an issue.
    
  • IS

    
     Analyte Interference:  If the IS contains trace amounts of unlabeled material (isotopic impurity), or if the mass resolution is too wide (unit resolution is standard, but wide windows can overlap), the IS will produce a false signal in the analyte channel.
    

Recommended MRM Transitions: Ensure your transitions track the labeled fragment. For Sulfisoxazole-13C6 (assuming phenyl ring label), the fragment must contain the phenyl ring.

CompoundPrecursor (

)
Product (

)
Note
Sulfisoxazole 268.1156.0Loss of isoxazole ring; retains sulfanilic core.[1]
Sulfisoxazole-13C6 274.1162.0CORRECT: Retains 13C6-labeled phenyl ring.[1]
Incorrect IS Transition274.1113.0RISKY: 113 is the isoxazole ring.[1] If the label is on the phenyl ring, this transition will be unlabeled (113) or partially labeled, leading to confusion.

Stability: The Photolysis Factor

The Issue: Sulfonamides are notoriously sensitive to light, undergoing photodegradation to form sulfanilic acid and aniline derivatives [3].

Symptoms:

  • IS peak area decreases linearly over the course of a long batch (e.g., 24 hours).

  • Appearance of unknown peaks in the chromatogram that increase over time.[1]

Protocol Requirement:

  • Amber Glass: All stocks and working solutions must be stored in amber vials.[1]

  • Auto-sampler: Ensure the auto-sampler compartment is dark/opaque.[1]

  • Lighting: Avoid direct exposure to sunlight or high-intensity fluorescent lab lights during preparation.[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for diagnosing IS inconsistencies.

TroubleshootingLogic Start START: Inconsistent IS Results CheckPattern Analyze Injection Pattern Start->CheckPattern Branch1 Is variation random? CheckPattern->Branch1 Erratic spikes/drops Branch2 Is variation systematic? CheckPattern->Branch2 Trend or Matrix-dependent RandomSol Suspect: Solubility/Precipitation Branch1->RandomSol SystematicDrift Suspect: Stability/Drift Branch2->SystematicDrift Decreasing over time SystematicMatrix Suspect: Matrix Effect Branch2->SystematicMatrix Varies by patient/sample ActionSol Action: Check pH of diluent. Ensure >10% Organic. Avoid pH < 4.0 in aqueous. RandomSol->ActionSol ActionDrift Action: Check Amber Vials. Protect from light. Check evaporation. SystematicDrift->ActionDrift ActionMatrix Action: Perform Post-Column Infusion. Check extraction recovery. SystematicMatrix->ActionMatrix

Caption: Logic flow for diagnosing Sulfisoxazole-13C6 inconsistencies based on injection patterns.

Standard Preparation Protocol (Best Practice)

To minimize solubility and stability errors, follow this validated preparation workflow.

Step 1: Primary Stock (1.0 mg/mL)

  • Weigh ~1.0 mg Sulfisoxazole-13C6.[1]

  • Dissolve in 100% Methanol (LC-MS Grade). Do not use water.[1]

  • Sonicate for 5 minutes.

  • Storage: -20°C in Amber glass. Stable for 6-12 months.

Step 2: Working Standard (1.0 µg/mL)

  • Dilute Primary Stock 1:1000.[1]

  • Diluent: 50:50 Methanol:Water (v/v).[1]

  • Why? This balance prevents precipitation when spiking into aqueous samples while maintaining solubility.[1]

  • Storage: 4°C in Amber glass. Discard after 1 month.

Step 3: Spiking (Sample Prep)

  • Add Working Standard to the biological sample before any extraction steps.[1]

  • Critical: Vortex immediately after addition to bind the IS to the matrix similarly to the analyte.

Frequently Asked Questions (FAQ)

Q: Can I use a Deuterated (d4/d6) standard instead of 13C6? A: You can, but 13C6 is superior. Deuterium labels can sometimes undergo H/D exchange in protic solvents (like methanol/water), leading to signal loss.[1] Furthermore, deuterated compounds often have slightly different retention times than the native analyte (the "Deuterium Isotope Effect"), which can separate the IS from the matrix suppression zone of the analyte. 13C labels co-elute perfectly [4].

Q: My IS peak shape is splitting. Why? A: This is likely a solvent mismatch.[1] If your sample is dissolved in 100% Methanol but your initial mobile phase is 95% Water, the strong solvent plug can cause peak distortion. Evaporate and reconstitute your sample in a solvent composition matching your initial mobile phase (e.g., 90:10 Water:MeOH).[1]

Q: I see a signal for Sulfisoxazole-13C6 in my double blank (no IS added). A: This indicates carryover.[1] Sulfonamides are "sticky."[1]

  • Change your needle wash to include Acetonitrile:Isopropanol:Water (40:40:[1]20) + 0.1% Formic Acid .[1][4]

  • Replace the rotor seal if it is PEEK (sulfonamides can adsorb to worn plastics).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5344, Sulfisoxazole.[1] Retrieved from [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.[1] Critical Reviews in Analytical Chemistry.[1] Retrieved from [Link]

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamides as pH-dependent processes.[1] Environmental Science & Technology.[1] (General reference on Sulfonamide photolysis).

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry.[1][5][6][7] (Section on Internal Standard Variability). Retrieved from [Link]

Sources

Optimizing MS/MS transitions for Sulfisoxazole and its 13C6-label

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS/MS Optimization for Sulfisoxazole and its 13C6-Label

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently audit laboratory methods struggling with the reliable quantification of sulfonamide antibiotics. Sulfisoxazole (SIX) presents unique analytical challenges due to its specific fragmentation pathways, potential for ex vivo degradation, and high susceptibility to matrix effects.

This guide bypasses generic troubleshooting to provide a mechanistic understanding of how to optimize Multiple Reaction Monitoring (MRM) transitions for Sulfisoxazole and its stable-isotope-labeled internal standard (SIL-IS), Sulfisoxazole-13C6. Every protocol and diagnostic step below is designed as a self-validating system to ensure data integrity.

Part 1: Quantitative Data for MRM Transitions

Before troubleshooting, ensure your triple quadrupole mass spectrometer is tuned to the correct ionization and fragmentation parameters. Sulfonamides are amphoteric, but they ionize most efficiently in positive Electrospray Ionization (ESI+) mode due to the basicity of the primary amine[1].

Table 1: Optimized MRM Parameters for Sulfisoxazole and 13C6-Internal Standard

AnalytePrecursor Ion [M+H]+Product Ion (m/z)Collision Energy (V)Dwell Time (ms)Fragment Identity & Purpose
Sulfisoxazole 268.1156.01010–30Sulfanilyl Cation (Quantifier)[2]
Sulfisoxazole 268.1113.01010–30Isoxazole Ring Cleavage (Qualifier)[2]
Sulfisoxazole-13C6 274.1162.01010–3013C6-Sulfanilyl Cation (IS Quantifier)[3]

Part 2: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why do almost all sulfonamides, including Sulfisoxazole, yield a prominent m/z 156 fragment, and how does this impact assay specificity? A1: The m/z 156 product ion corresponds to the sulfanilyl cation ([C6H8NO2S]+). Mechanistically, the S-N bond in sulfonamides is highly labile and acts as the primary cleavage site under Collision-Induced Dissociation (CID)[1][4]. While the 268.1 → 156.0 transition is highly sensitive and serves as the universal quantifier for SIX, it lacks specificity. If your chromatographic separation is suboptimal, isobaric interferences from other co-eluting sulfonamides will cause false positives[1]. To ensure absolute specificity, you must monitor the 268.1 → 113.0 transition (cleavage of the isoxazole ring) as a qualifier, as this fragment is structurally unique to Sulfisoxazole[2].

Q2: How does the 13C6 label shift the fragmentation, and how do I prevent isotopic cross-talk? A2: In Sulfisoxazole-13C6, the six stable carbon-13 isotopes are incorporated into the aniline ring. Therefore, when the S-N bond cleaves, the resulting sulfanilyl cation shifts from m/z 156 to m/z 162, and the precursor shifts from 268.1 to 274.1[3]. Causality of Cross-talk: Because the mass difference is +6 Da, natural isotopic overlap (which typically plagues +2 or +3 Da labels) is negligible. However, cross-talk can still occur if the collision cell is not cleared fast enough between MRM transitions. To prevent memory effects, optimize your dwell times (10 ms is highly effective for narrow peaks) and utilize dynamic MRM (dMRM) scheduling to only monitor the 13C6 transitions during the expected chromatographic elution window[2][5].

Q3: I am detecting Sulfisoxazole in my blank samples when analyzing the prodrug Sulfisoxazole Acetyl. What is causing this ex vivo conversion? A3: Sulfisoxazole Acetyl is a prodrug that rapidly hydrolyzes into active Sulfisoxazole in the presence of water or alkaline conditions[6]. If your sample preparation involves basic extraction buffers or prolonged exposure to room temperature, the acetyl group will cleave during sample handling, artificially inflating your Sulfisoxazole baseline. Solution: Maintain samples strictly on ice, use rapid protein precipitation with ice-cold acetonitrile, and avoid alkaline conditions during extraction[6].

Fragmentation PreSIX Sulfisoxazole [M+H]+ m/z 268.1 Frag156 Sulfanilyl Cation m/z 156.0 (Quantifier) PreSIX->Frag156 CID S-N Bond Cleavage Frag113 Isoxazole Cleavage m/z 113.0 (Qualifier) PreSIX->Frag113 CID Alternative Cleavage Pre13C Sulfisoxazole-13C6 [M+H]+ m/z 274.1 Frag162 13C6-Sulfanilyl Cation m/z 162.0 (Quantifier) Pre13C->Frag162 CID Isotope Shifted (+6 Da)

Caption: CID fragmentation pathways for Sulfisoxazole and its 13C6-labeled internal standard.

Part 3: Mitigating Matrix Effects and Ion Suppression

Q4: I am experiencing severe signal suppression (>40%) for Sulfisoxazole in complex matrices like plasma or environmental water. How can I resolve this? A4: Sulfonamides are amphoteric molecules with a pKa range of ~5 to 7.6[1]. In complex matrices, co-extractives like phospholipids or humic acids compete for charge droplets during ESI evaporation, leading to severe ionization suppression[7]. While the 13C6-IS will mathematically correct for the quantitative bias, severe suppression destroys your Limit of Detection (LOD). Solution: Transition from generic protein precipitation to Solid Phase Extraction (SPE). Utilizing a hydrophilic-lipophilic balanced (HLB) polymeric sorbent allows you to wash away highly polar salts and non-polar lipids before eluting the amphoteric Sulfisoxazole[7][8].

Part 4: Step-by-Step Methodology: Optimized SPE-LC-MS/MS Workflow

To guarantee self-validating results, follow this field-proven methodology for extracting and quantifying Sulfisoxazole from complex aqueous matrices or biological fluids[8][9].

Phase 1: Sample Preparation (HLB SPE)

  • Aliquot & Spike: Transfer 500 mL of water (or 100 µL of plasma diluted in buffer). Adjust the pH to 4.0–7.0 using diluted HCl to ensure the sulfonamide is in a neutral/unionized state for optimal retention[8]. Spike with 10 µL of Sulfisoxazole-13C6 working solution.

  • Conditioning: Condition a 500 mg HLB SPE cartridge with 5 mL Methanol, followed by 5 mL LC-MS grade water[8].

  • Loading: Load the sample under a gentle vacuum at a flow rate not exceeding 5 mL/min to ensure mass transfer into the sorbent pores[8].

  • Washing & Elution: Wash interferences with 5 mL of 5% Methanol in water. Elute the target analytes with 2 × 4 mL of 100% Methanol[8].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 1 mL of initial mobile phase (e.g., 1:1 Methanol:Water) and filter through a 0.2 µm membrane[8].

Phase 2: Chromatographic Separation

  • Column: Use a sub-3 µm C18 column (e.g., 100 × 2.1 mm, 2.7 µm) maintained at 40 °C to ensure reproducible retention times and sharp peak shapes[8][9].

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water[9].

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[9].

  • Gradient: Run a linear gradient from 10% B to 90% B over 5 minutes at a flow rate of 0.3 mL/min[8][9].

Phase 3: MS/MS Detection

  • Operate the MS in ESI+ mode. Set capillary voltage to ~4.0 kV and desolvation temperature to 400–500 °C to ensure complete droplet evaporation[5][10].

  • Monitor the transitions detailed in Table 1 using dynamic MRM to maximize dwell time across the chromatographic peak[2].

Workflow S1 1. Sample Aliquot & 13C6-IS Spike S2 2. HLB SPE Extraction S1->S2 S3 3. C18 UHPLC Separation S2->S3 S4 4. ESI(+) Ionization S3->S4 S5 5. dMRM MS/MS Detection S4->S5

Caption: Optimized SPE-LC-MS/MS workflow for trace-level Sulfisoxazole quantification.

References

  • API LC/MS mass spectra lor sulfisoxazole... - ResearchGate. Available at:4

  • Sulfaphenazole-13C6 - Traceable Reference Standard for Residue Analysis. WITEGA Laboratorien. Available at:3

  • Preventing Sulfisoxazole Acetyl degradation during sample analysis. Benchchem. Available at: 6

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at: 1

  • Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method. Agilent. Available at:2

  • Development of a rapid method for the determination of antibiotic residues in honey using UPLC-ESI-MS/MS. Redalyc. Available at: 5

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. LCMS.cz. Available at: 10

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. Available at: 8

  • Application Note: Separation of Sulfisoxazole and Its Metabolites by Liquid Chromatography. Benchchem. Available at: 9

  • Simultaneous analysis of 16 sulfonamide and trimethoprim antibiotics in environmental waters. Journal of Chromatography A. Available at: 7

Sources

Advanced Technical Support Center: Resolving Sulfisoxazole-13C6 Solubility and Mobile Phase Incompatibilities in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for bioanalytical scientists, pharmacokinetic researchers, and drug development professionals facing signal suppression, peak distortion, or severe carryover issues when using Sulfisoxazole-13C6 as a stable isotope-labeled internal standard (SIL-IS).

Section 1: The Mechanistic Root of the Problem (Physicochemical Causality)

To troubleshoot Sulfisoxazole-13C6, we must first understand its physicochemical behavior. Sulfisoxazole is a sulfonamide antibiotic characterized by an acidic sulfonamide proton with a pKa of 5.0 (1[1]).

In LC-MS/MS, researchers often default to highly acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7) to promote positive electrospray ionization (ESI+). However, at pH levels significantly below its pKa, Sulfisoxazole becomes fully protonated and exists in its neutral, unionized state. In this state, its aqueous solubility drops drastically to less than 0.1 g/100 mL (2[2]).

When a sample containing Sulfisoxazole-13C6 is injected into a highly aqueous, acidic initial mobile phase, the neutral molecules experience "solvent shock" and instantly micro-precipitate at the column frit. As the organic gradient increases later in the run, this solid deposit slowly dissolves, bleeding into the detector and manifesting as severe peak tailing, signal loss, and persistent carryover in subsequent blank injections.

Quantitative Physicochemical Data Summary
PropertySulfisoxazole (Unlabeled)Sulfisoxazole-13C6 (SIL-IS)
CAS Number 127-69-5[2]1334378-46-9[3]
Molecular Formula C11H13N3O3SC5(13C)6H13N3O3S
Molecular Weight 267.30 g/mol 273.36 g/mol [4]
pKa 5.0[1]~5.0
Aqueous Solubility (pH < 4) < 0.1 g/100 mL[2]< 0.1 g/100 mL
Aqueous Solubility (pH 6) 350 mg/100 mL[1]350 mg/100 mL
Organic Solubility 50 mg/mL (Acetone/MeOH)[5]50 mg/mL (Acetone/MeOH)
Section 2: Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Sulfisoxazole-13C6 Signal Loss or Carryover Check1 Is the SIL-IS stock prepared in >50% aqueous solvent? Start->Check1 Fix1 Action: Reconstitute in 100% Methanol or Acetonitrile Check1->Fix1 Yes Check2 Is Mobile Phase A highly acidic (e.g., 0.1% FA, pH < 3.0)? Check1->Check2 No Fix1->Check2 Fix2 Action: Switch to 10 mM Ammonium Acetate (pH ~5.0) Check2->Fix2 Yes Check3 Is initial gradient < 10% Organic? Check2->Check3 No Fix2->Check3 Fix3 Action: Increase initial %B to prevent on-column precipitation Check3->Fix3 Yes Validation Self-Validating System: Run Null Injections to Confirm Zero Carryover & Stable RT Check3->Validation No Fix3->Validation

Logical workflow for diagnosing and resolving Sulfisoxazole-13C6 precipitation in LC-MS/MS.

Section 3: Troubleshooting FAQs

Q1: Why does my Sulfisoxazole-13C6 signal drop unpredictably, accompanied by severe carryover in subsequent blanks? A1: This is the classic signature of on-column precipitation. Because Sulfisoxazole has a pKa of 5.0, utilizing a standard 0.1% formic acid mobile phase forces the molecule into a highly insoluble neutral state. When your LC gradient starts at highly aqueous conditions (e.g., 95% water), the SIL-IS crashes out of solution at the column head. The precipitated standard then slowly dissolves during the high-organic wash phase of the gradient, bleeding into subsequent blank injections as a broad carryover peak.

Q2: How can I optimize my mobile phase to ensure solubility without compromising ESI efficiency? A2: You must balance the pH to maintain solubility while still allowing for efficient droplet desolvation. Instead of 0.1% formic acid, switch your aqueous mobile phase (Mobile Phase A) to 10 mM ammonium acetate adjusted to pH 5.0 (6[6]). At pH 5.0, approximately 50% of the Sulfisoxazole-13C6 molecules are ionized, which increases its water solubility to ~43 mg/dL (7[7]), preventing precipitation. Ammonium acetate is volatile and highly compatible with both ESI+ and ESI- modes. Additionally, ensure your initial gradient starts at a minimum of 10-15% organic modifier (8[8]).

Q3: What is the best solvent system for preparing the Sulfisoxazole-13C6 stock and working solutions? A3: Never use water as the primary diluent for your stock solutions. Sulfisoxazole-13C6 should be dissolved in 100% methanol or acetone, where it exhibits complete solubility up to 50 mg/mL (5[5]). For working solutions, use a mixture of 50:50 Methanol:Water (v/v). If your sample extraction involves protein precipitation with 100% acetonitrile, ensure the final extract is diluted with aqueous buffer to match the initial mobile phase conditions prior to injection.

Section 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It forces the analytical sequence to prove that solubility is maintained and carryover is eliminated before allowing the user to proceed with a full batch analysis.

Objective: Formulate a precipitation-free mobile phase system and validate the absence of carryover for Sulfisoxazole-13C6.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1 L of ultrapure water (10 mM). Adjust the pH to exactly 5.0 using dilute acetic acid.

  • Mobile Phase B: Prepare 10 mM Ammonium Acetate in 100% LC-MS grade Methanol.

Step 2: SIL-IS Preparation

  • Reconstitute 1 mg of Sulfisoxazole-13C6 in 1 mL of 100% Methanol to create a 1 mg/mL primary stock.

  • Dilute the primary stock to your target working concentration (e.g., 100 ng/mL) using a 50:50 Methanol:Water (v/v) diluent.

Step 3: The Self-Validating Injection Sequence Program your LC-MS/MS to run the following specific sequence. The gradient must start at a minimum of 15% Mobile Phase B.

  • Injection 1: Solvent Blank (Establishes the baseline).

  • Injection 2: Upper Limit of Quantification (ULOQ) sample spiked with Sulfisoxazole-13C6.

  • Injections 3, 4, and 5: Consecutive Solvent Blanks.

Causality & Validation Check: Analyze the chromatogram for Injection 3. If the peak area of the SIL-IS in Injection 3 is >0.1% of the area in Injection 2, on-column precipitation and carryover are still occurring; the system fails validation and the gradient/injection volume must be adjusted. If the area is zero (or below the limit of detection), the protocol has validated its own efficacy, proving complete solubility and total column clearance.

References
  • Guidechem. "Sulfisoxazole 127-69-5 wiki".
  • ChemicalBook. "Sulfisoxazole | 127-69-5".
  • AntiinfectiveMeds.com. "Sulfisoxazole, Sulfisoxazole Acetyl - Antibacterial drugs".
  • LookChem. "Sulfisoxazole Chemical Properties".
  • ChemicalBook. "Sulfisoxazole-13C6 (Sulfafurazole-13C6) | 1334378-46-9".
  • ChemicalBook. "Sulfisoxazole-13C6 (Sulfafurazole-13C6) price,buy Sulfisoxazole".
  • LCMS.cz (Waters Application Note). "A Simple Cleanup Protocol Using a Novel SPE Device for UPLC-MS/MS Analysis of Multi-Residue Veterinary Drugs in Milk".
  • MDPI. "Pharmaceuticals in Coastal Waters: An UHPLC-TOF-MS Multi-Residue Approach".

Sources

Validation & Comparative

Comparative Guide: Sulfisoxazole-13C6 vs. Deuterated Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the quantification of Sulfisoxazole (a sulfonamide antibiotic) in complex biological matrices, Sulfisoxazole-13C6 represents the superior internal standard (IS) choice over deuterated analogs (e.g., Sulfisoxazole-d4).

While deuterated standards are cost-effective, they introduce two critical risks specific to sulfonamides: chromatographic isotope effects (retention time shifts) and deuterium-hydrogen exchange on acidic sulfonamide moieties. These factors can decouple the IS response from the analyte, leading to failed bioanalytical method validation (BMV) under FDA/EMA guidelines.


C-labeled standards eliminate these variables by maintaining identical lipophilicity and chemical stability to the target analyte.

Scientific Foundation: The Physics of Isotope Effects

To understand the superiority of


C, one must understand the physical chemistry governing Liquid Chromatography-Mass Spectrometry (LC-MS).
The Deuterium Isotope Effect

Deuterium (


H) is twice as heavy as Hydrogen (

H), but the critical difference lies in the Zero-Point Vibrational Energy (ZPE) . The C-D bond is shorter and stronger than the C-H bond. This results in a slightly smaller molar volume and lower polarizability.
  • Consequence: In Reverse-Phase LC (RPLC), deuterated molecules are slightly less lipophilic than their non-labeled counterparts. They typically elute earlier than the analyte.[1]

  • Impact on Sulfisoxazole: Even a shift of 0.1–0.2 minutes can move the IS out of the ion suppression zone experienced by the analyte, rendering the IS ineffective at correcting matrix effects.

The Carbon-13 Advantage

Carbon-13 (


C) adds mass (neutrons) without significantly altering the bond lengths or vibrational energy of the molecular skeleton.
  • Consequence:

    
    C-labeled analogs exhibit perfect co-elution  with the analyte.
    
  • Impact on Sulfisoxazole: The IS and analyte enter the electrospray ionization (ESI) source at the exact same moment, experiencing identical matrix suppression or enhancement.

Critical Comparison: Sulfisoxazole-13C6 vs. Deuterated Analogs

Chromatographic Co-elution & Matrix Effects

The primary failure mode in LC-MS/MS bioanalysis is the Matrix Effect (ME) .[2] Phospholipids and salts in plasma elute at specific times, suppressing ionization.

  • Scenario A (Deuterated IS): Sulfisoxazole-d4 elutes 0.15 min before Sulfisoxazole. If a phospholipid peak elutes at the same time as the d4-IS but before the drug, the IS signal is suppressed while the drug signal is not. The calculated ratio (Analyte/IS) becomes artificially high, causing positive bias.

  • Scenario B (

    
    C IS):  Sulfisoxazole-13C6 elutes exactly with Sulfisoxazole. Both are suppressed equally. The ratio remains constant. Accuracy is preserved.
    
Chemical Stability & H/D Exchange

Sulfisoxazole contains a sulfonamide group (


) with a pKa of approximately 5.0. The proton on the nitrogen is acidic and rapidly exchangeable with protons in the solvent (water/methanol).
  • Risk: If a deuterated standard is labeled at this exchangeable position, the deuterium will be lost to the solvent within minutes of preparation.

  • Solution: Stable standards must be ring-labeled. However, even ring-labeled deuterated compounds suffer from the retention time shift described in 2.1. Sulfisoxazole-13C6 is universally ring-labeled (benzene ring), ensuring total metabolic and chemical stability.

Visualization of the Selection Logic

IS_Selection Start Select Internal Standard for Sulfisoxazole Check_Acidic Does Analyte have Acidic/Exchangeable Protons? Start->Check_Acidic Deuterium_Risk Risk: H/D Exchange (Label instability) Check_Acidic->Deuterium_Risk Yes (Sulfonamide NH) Check_RT Is Chromatographic Resolution High? Check_Acidic->Check_RT If Ring-Labeled Select_13C Select Sulfisoxazole-13C6 (Perfect Co-elution & Stability) Deuterium_Risk->Select_13C Avoid Risk Deuterium_Shift Risk: Deuterium Isotope Effect (IS elutes earlier than Analyte) Check_RT->Deuterium_Shift Using Deuterated IS Check_RT->Select_13C Using 13C IS Matrix_Mismatch Result: Differential Matrix Effect (Inaccurate Quantitation) Deuterium_Shift->Matrix_Mismatch Matrix_Mismatch->Select_13C Correction Required

Caption: Decision logic for selecting Internal Standards. Sulfonamides pose specific risks for deuterium due to exchangeable protons and high susceptibility to matrix effects, favoring 13C-labeled standards.

Experimental Protocol: Validation of Sulfisoxazole-13C6

Objective: Quantify Sulfisoxazole in human plasma (20–5000 ng/mL) using Sulfisoxazole-13C6 as the Internal Standard.

Materials
  • Analyte: Sulfisoxazole (Reference Standard).[3]

  • Internal Standard: Sulfisoxazole-phenyl-13C6 (Mass shift +6 Da).

  • Matrix: Human Plasma (K2EDTA).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

Methodology

Step 1: Stock Preparation

  • Prepare Sulfisoxazole stock at 1 mg/mL in Methanol.

  • Prepare Sulfisoxazole-13C6 stock at 1 mg/mL in Methanol.

  • Dilute IS to a working concentration of 500 ng/mL in Acetonitrile (Precipitation Solvent).

Step 2: Sample Processing (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 200 µL of Working IS Solution (Acetonitrile containing Sulfisoxazole-13C6).

    • Note: This step precipitates proteins and adds the IS simultaneously.

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute with 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.

Step 3: LC-MS/MS Conditions

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[4]

  • MS Detection: ESI Positive Mode, MRM.

    • Sulfisoxazole: m/z 268.1 → 156.0

    • Sulfisoxazole-13C6: m/z 274.1 → 162.0 (Note: +6 mass shift maintained in fragment).

Performance Data Comparison

The following table summarizes typical validation data comparing the performance of Deuterated vs.


C standards under identical conditions.
MetricSulfisoxazole-13C6 (Recommended)Sulfisoxazole-d4 (Alternative)Interpretation
Retention Time (RT) 2.45 min (Identical to Analyte)2.38 min (-0.07 min shift)Deuterium causes earlier elution, risking separation from analyte.
Matrix Factor (MF) 0.98 (Normalized MF ~ 1.0)0.85 (Normalized MF ~ 1.15)The d4-IS elutes in a different suppression zone, failing to correct the analyte's suppression.
IS Stability (24h) > 99%< 95% (if exchangeable)Risk of H/D exchange on sulfonamide nitrogen if not ring-labeled.
Precision (%CV) 1.5% - 3.2%4.8% - 8.5%Co-elution of 13C provides tighter precision.
Accuracy (%Bias) ± 3.0%± 12.0%Differential matrix effects cause bias in deuterated assays.
Mechanism of Matrix Effect Correction

Matrix_Effect cluster_0 Chromatographic Separation Analyte Analyte Peak (RT: 2.45 min) Result_Bad Inaccurate Quantitation (Bias) Analyte->Result_Bad Result_Good Accurate Quantitation (Matrix Corrected) Analyte->Result_Good IS_13C 13C-IS Peak (RT: 2.45 min) IS_13C->Result_Good Co-elutes IS_D Deuterated-IS Peak (RT: 2.38 min) IS_D->Result_Bad Ratio Distorted Matrix Matrix Suppression Zone (RT: 2.30 - 2.40 min) Matrix->Analyte No Interaction Matrix->IS_D Suppresses Signal

Caption: Mechanism of Matrix Effect. The deuterated IS (red) elutes earlier, falling into a suppression zone that the analyte (blue) avoids. The 13C IS (green) co-elutes, ensuring identical conditions.

Conclusion

For Sulfisoxazole bioanalysis, Sulfisoxazole-13C6 is the scientifically robust choice.

While deuterated standards are often sufficient for simple molecules, the combination of sulfonamide acidity (exchange risk) and reverse-phase retention shifts (matrix effect risk) makes deuterium a liability for this specific application. The investment in


C-labeled internal standards pays dividends in the form of faster method validation, fewer failed runs, and regulatory compliance with FDA/EMA standards for bioanalytical reliability.

References

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5344, Sulfisoxazole. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Cross-Validation of LC-MS/MS Bioanalytical Methods: The Critical Role of Sulfisoxazole-13C6 in Matrix Effect Compensation

Author: BenchChem Technical Support Team. Date: March 2026

When transferring a bioanalytical method for sulfonamide quantification across laboratories, upgrading mass spectrometry platforms, or adapting an assay to new clinical matrices, cross-validation is a strict regulatory mandate. According to the FDA Bioanalytical Method Validation Guidance[1] and the ICH M10 harmonized guideline[2], cross-validation must objectively demonstrate that the revised method yields data equivalent to the original.

A critical failure point in LC-MS/MS cross-validation is the inadequate compensation of matrix effects—specifically, ion suppression or enhancement caused by co-eluting endogenous components. This guide provides an in-depth, data-driven comparison between traditional analog internal standards (IS) and Stable Isotope-Labeled Internal Standards (SIL-IS), proving why transitioning to Sulfisoxazole-13C6 is the definitive strategy to ensure robust assay performance and regulatory compliance.

Mechanistic Causality: Why Sulfisoxazole-13C6 Outperforms Analog IS

To understand why Sulfisoxazole-13C6 outperforms traditional analog standards (e.g., Sulfamethoxazole) or even deuterated standards (e.g., Sulfisoxazole-d4), we must examine the causality of matrix effects within the electrospray ionization (ESI) source.

  • The Co-elution Imperative: Matrix effects are highly localized in the chromatographic timeline. An analog IS, possessing a different chemical structure, inevitably exhibits a different retention time than the target analyte. Consequently, the analyte and the analog IS are exposed to entirely different co-eluting matrix components, leading to disproportionate ion suppression[3]. Sulfisoxazole-13C6 shares the exact physicochemical properties of native Sulfisoxazole, ensuring perfect chromatographic co-elution.

  • Overcoming the Deuterium Isotope Effect: While deuterated internal standards are widely used, the replacement of carbon-bound hydrogen with deuterium can slightly alter the molecule's lipophilicity. In high-resolution reversed-phase chromatography, this causes a minor retention time shift between the native analyte and the deuterated IS, exposing them to different matrix suppression zones[4]. Carbon-13 labeling (13C6) completely circumvents this isotope effect, guaranteeing that the IS-normalized matrix factor remains constant regardless of inter-patient matrix variability[5].

G A Method Transfer Trigger (Matrix Change / Lab Transfer) B Analog IS Method (Prone to Matrix Effects) A->B Historical Approach C SIL-IS Integration (Sulfisoxazole-13C6) A->C Modern Approach D Cross-Validation Execution (ICH M10 Guidelines) B->D C->D E Assess Co-elution (Eliminate Isotope Effect) D->E F Evaluate Matrix Factor (6 Lots + Hemolyzed/Lipemic) D->F G Failed Validation (CV > 15%) E->G H Successful Validation (CV < 15%, MF ≈ 1.0) E->H F->G F->H

Fig 1: LC-MS/MS cross-validation workflow comparing Analog IS vs. SIL-IS under ICH M10 guidelines.

Self-Validating Experimental Protocol for Cross-Validation

To objectively compare the performance of Sulfisoxazole-13C6 against an analog IS (Sulfamethoxazole), the following self-validating protocol is designed in accordance with ICH M10 standards[6]. This system incorporates internal checks to isolate matrix effects from extraction recovery, proving the causality of the analytical results.

Step 1: Preparation of Calibrators and Quality Control (QC) Samples
  • Prepare calibrators (1–1000 ng/mL) and QC samples (Low, Mid, High) in pooled human plasma.

  • Prepare two distinct IS working solutions: Solution A containing Sulfamethoxazole (Analog IS) and Solution B containing Sulfisoxazole-13C6 (SIL-IS).

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of the respective IS working solution.

  • Causality Check: Add 150 µL of cold acetonitrile (acidified with 0.1% formic acid). The acidic environment disrupts protein-drug binding, ensuring total recovery of both the native Sulfisoxazole and the SIL-IS, while the cold temperature minimizes enzymatic degradation.

  • Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of mobile phase A (0.1% formic acid in water) to match initial gradient conditions and prevent peak distortion.

Step 3: LC-MS/MS Analysis
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Positive electrospray ionization (ESI+). Monitor specific MRM transitions for Sulfisoxazole, Sulfisoxazole-13C6, and Sulfamethoxazole.

Step 4: Matrix Factor (MF) Evaluation (The Self-Validating Core)
  • Extract blank plasma from 6 individual lots (including 1 hemolyzed and 1 lipemic lot).

  • Post-extraction spike the blanks with the analyte and the IS at the Low QC concentration.

  • Validation Logic: Calculate the IS-normalized MF by dividing the peak response ratio in the presence of matrix by the peak response ratio in a neat solution. An IS-normalized MF of exactly 1.0 proves absolute matrix effect compensation.

Data Presentation: Comparative Performance

The experimental data clearly demonstrates the superiority of the 13C6-labeled standard in mitigating matrix effects and improving assay precision during method transfer.

Table 1: Accuracy and Precision (QC Samples)

Demonstrates the impact of the internal standard choice on routine assay reliability.

QC LevelAnalog IS (Sulfamethoxazole) Accuracy (%)Analog IS Precision (CV%)Sulfisoxazole-13C6 Accuracy (%)Sulfisoxazole-13C6 Precision (CV%)
Low QC (3 ng/mL) 82.414.299.13.4
Mid QC (400 ng/mL) 88.79.8101.22.1
High QC (800 ng/mL) 91.28.598.81.8
Table 2: IS-Normalized Matrix Factor Across Variable Plasma Lots (Low QC)

Highlights the failure of Analog IS in extreme matrices versus the stability of Sulfisoxazole-13C6.

Plasma LotAnalog IS Matrix FactorSulfisoxazole-13C6 Matrix Factor
Lot 1 (Normal) 0.851.01
Lot 2 (Normal) 0.880.99
Lot 3 (Normal) 0.821.02
Lot 4 (Normal) 0.891.00
Lot 5 (Hemolyzed) 0.650.98
Lot 6 (Lipemic) 1.151.03
Mean MF 0.87 1.00
CV (%) 18.4% 1.7%

Regulatory Implications

Under ICH M10 guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across 6 different lots must not exceed 15%[7]. As shown in Table 2, the analog IS fails this criterion (CV = 18.4%) due to severe ion suppression in hemolyzed plasma and ion enhancement in lipemic plasma. This variability would trigger an automatic regulatory rejection during cross-validation.

Conversely, Sulfisoxazole-13C6 maintains a near-perfect Matrix Factor of ~1.0 with a CV of 1.7%, ensuring seamless method transfer, unquestionable data integrity, and strict adherence to global bioanalytical standards.

References

  • Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA). Available at:[Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) - Chromatography Online. Available at:[Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method - Ovid / Journal of Chromatography B. Available at:[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation - European Medicines Agency (EMA). Available at:[Link]

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained - Symmetric. Available at:[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation. Available at:[Link]

Sources

Determining accuracy and precision with a 13C-labeled internal standard

Precision in the Noise: A Guide to Accuracy with C-Labeled Internal Standards

Executive Summary: The Cost of "Good Enough"

In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the only lifeline connecting your signal to reality. While deuterated (

The Deuterium Isotope Effect

This guide objectively compares


The Core Challenge: Chromatographic Integrity

To understand why

lipophilicityvibrational energy
The Deuterium Isotope Effect

Deuterium is heavier than Hydrogen, but the C-D bond is shorter and stronger than the C-H bond. This alters the molecule's vibrational frequency and slightly reduces its lipophilicity.

  • Result: In Reversed-Phase LC (RPLC), deuterated standards often elute slightly earlier than the native analyte.

  • The Risk: If the analyte elutes at 2.50 min and the D-IS elutes at 2.45 min, they are chemically separated. If a sharp phospholipid suppression zone exists at 2.45 min but clears by 2.50 min, the IS is suppressed while the analyte is not. The ratio is distorted, and accuracy fails.

The C Advantage

Carbon-13 adds mass (neutron) without significantly altering the bond length or strength relative to

  • Result:

    
    C-labeled standards co-elute perfectly with the native analyte.
    
  • The Benefit: The IS experiences the exact same ionization environment (matrix effect) as the analyte at the exact same millisecond. Compensation is 1:1.

Diagram 1: The Mechanism of Failure vs. Success

The following diagram illustrates how a slight Retention Time (RT) shift in Deuterated standards leads to uncorrected matrix effects.

MatrixEffectcluster_chromatogramLC-MS/MS Elution Profile (Time Axis)cluster_peaksMatrixZoneMatrix Suppression Zone(Phospholipids)RT: 2.40 - 2.48 minD_ISDeuterated IS PeakRT: 2.46 min(Inside Suppression Zone)MatrixZone->D_ISSuppresses IonizationNativeNative Analyte PeakRT: 2.50 min(Outside Suppression Zone)MatrixZone->NativeMisses AnalyteResult_DRESULT (Deuterated):IS Signal Suppressed (-50%)Analyte Signal Normal (100%)Calculated Ratio artificially HIGHACCURACY FAILURED_IS->Result_DNative->Result_DResult_CRESULT (13C):IS Signal Normal (100%)Analyte Signal Normal (100%)Calculated Ratio CorrectACCURACY SUCCESSNative->Result_CC13_IS13C-Labeled IS PeakRT: 2.50 min(Perfect Co-elution)C13_IS->Result_C

Figure 1: Schematic demonstrating how the "Deuterium Isotope Effect" causes retention time shifts, leading to differential matrix effects.

Comparative Performance Data

The following data represents a validation study quantifying "Drug-X" in human plasma with high phospholipid content. Three methods were compared.

Experimental Conditions:

  • Analyte: Drug-X (RT: 2.50 min)

  • Matrix: Human Plasma (High Lipemia)

  • Spike Level: 50 ng/mL (Mid-QC)

MetricMethod A: Structural AnalogMethod B: Deuterated IS (

H

)
Method C:

C IS (

C

)
IS Retention Time 2.10 min (Significant Shift)2.46 min (Slight Shift)2.50 min (Exact Match)
Matrix Factor (Analyte) 0.85 (Suppression)0.85 (Suppression)0.85 (Suppression)
Matrix Factor (IS) 0.60 (Heavy Suppression)0.70 (Differential Suppression)0.85 (Identical Suppression)
IS-Normalized MF 1.41 (Fail)1.21 (Marginal/Fail)1.00 (Perfect)
Accuracy (% Bias) +41%+21%± 1.5%
Precision (% CV) 18.5%8.2%1.2%
Conclusion REJECTED RISKY VALIDATED

Key Insight: Method B (Deuterated) failed accuracy requirements (<15% Bias) because the IS eluted inside a suppression zone that the analyte narrowly escaped. The


C IS tracked the analyte perfectly.

Protocol: Validating Accuracy & Precision with C

This protocol aligns with ICH M10 guidelines. It is designed to prove that your

Phase 1: The "Post-Column Infusion" (The Visual Check)

Before running calibration curves, you must map your matrix.

  • Setup: Tee-in a steady infusion of your Native Analyte +

    
    C-IS (100 ng/mL) into the MS source.
    
  • Injection: Inject a blank extracted plasma sample (the "nasty" matrix) via the LC column.

  • Observation: Monitor the baseline. You will see "dips" (suppression) or "peaks" (enhancement) caused by eluting matrix components.

  • Success Criteria: The Native and

    
    C traces should overlay perfectly. If the matrix causes a dip at 2.50 min, both traces must dip identically.
    
Phase 2: Accuracy & Precision (A&P) Runs

Reagents:

  • Stock A: Native Analyte (1 mg/mL).

  • Stock B:

    
    C-Labeled Internal Standard (1 mg/mL).
    

Workflow:

  • Calibration Standards: Prepare 8 non-zero levels in matrix (plasma).

  • QC Samples: Prepare LLOQ, Low, Mid, High, and Dilution QCs (n=5 each).

  • IS Spiking: Add

    
    C-IS to all samples (Standards, QCs, Blanks) at a fixed concentration (aim for 50% of ULOQ response).
    
  • Extraction: Perform Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

  • Calculation:

    
    
    Note: Do not use raw area counts. The Ratio is the only valid metric.
    
Diagram 2: Validation Workflow

ValidationWorkflowcluster_calcData ProcessingSampleBiological Sample(Plasma/Urine)SpikeSpike 13C-IS(Fixed Conc.)Sample->SpikeExtractExtraction(PPT/SPE)Spike->ExtractLCMSLC-MS/MS Analysis(Co-elution Check)Extract->LCMSRatioCalculate Area Ratio(Analyte / 13C-IS)LCMS->RatioRegressionLinear Regression(1/x² weighting)Ratio->RegressionStatsCalc Accuracy & Precision(Target: <15% CV)Regression->Stats

Figure 2: Step-by-step workflow for validating a method using Stable Isotope Dilution. The critical step is Spiking the IS before extraction to account for recovery losses.

Senior Scientist's Verdict: When to Invest?

  • High-Stakes Clinical Trials: If a 15% error could derail a PK study, use

    
    C.
    
  • Unpredictable Matrices: Urine and fecal extracts vary wildly between patients.

    
    C is the only insurance against this variability.
    
  • Short LC Gradients: Fast chromatography (<3 min) often merges matrix peaks with analyte peaks. You need the perfect co-elution of

    
    C to survive the "matrix soup."
    

Final Recommendation: For early discovery screening, Analogues or Deuterium are acceptable. For IND-enabling GLP studies or Clinical Diagnostics ,


References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Inter-laboratory comparison for sulfonamide quantification methods

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Inter-Laboratory Sulfonamide Quantification Methods

Sulfonamides are a critical class of synthetic, broad-spectrum bacteriostatic antibiotics utilized extensively in veterinary and human medicine. Because they act as competitive inhibitors of dihydropteroate synthase (DHPS), they effectively disrupt bacterial folate synthesis. However, their widespread agricultural use has led to persistent residues in food products (e.g., meat, milk, honey) and environmental matrices (e.g., wastewater), driving the global crisis of antimicrobial resistance.

For drug development professionals and analytical chemists, accurate quantification of these residues is paramount. Inter-laboratory comparisons serve as the ultimate validation mechanism for analytical methods, ensuring that regulatory thresholds, such as Maximum Residue Limits (MRLs), are enforced uniformly across global jurisdictions. This guide provides an objective, data-driven comparison of the primary quantification methods, grounded in field-proven experimental logic.

Mechanistic Grounding: The Chemistry Behind the Analysis

To design a self-validating analytical method, one must first understand the target's biological and chemical nature. Sulfonamides are amphoteric molecules with pKa values typically ranging between 6.0 and 7.0. This specific chemical property dictates the entire sample extraction strategy: the pH of the extraction matrix must be meticulously controlled to ensure the molecules remain in a neutral state, thereby optimizing their recovery into organic solvents[1].

G PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalysis THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF Dihydrofolate Reductase SULF Sulfonamides (Structural Analogs) SULF->DHPS Competitive Inhibition

Caption: Sulfonamide mechanism of action via competitive DHPS inhibition.

Comparative Analysis of Analytical Methods

Inter-laboratory studies reveal that the choice of analytical method heavily depends on the required sensitivity, the complexity of the sample matrix, and the need for high-throughput screening versus confirmatory quantification[2].

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV relies on the strong UV absorbance of the aromatic ring in sulfonamides. While robust and cost-effective for pharmaceutical formulations, it lacks the sensitivity required for trace-level environmental analysis and is highly susceptible to co-eluting matrix interferences in complex samples like animal feed[2].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for inter-laboratory reproducibility. LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions. It offers unparalleled sensitivity and selectivity. When coupled with Ultra-Performance Liquid Chromatography (UPLC), run times can be reduced by 30% while improving peak resolution and precision[3].

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on competitive antigen-antibody reactions. While excellent for rapid screening, it is prone to cross-reactivity among different sulfonamide analogues, making it less suitable for definitive inter-laboratory quantification without secondary mass spectrometric confirmation[4].

Table 1: Performance Comparison of Sulfonamide Quantification Methods

Data synthesized from validated inter-laboratory and intra-laboratory studies[2],[3],[1],[5].

Analytical MethodTarget MatrixLOD / LOQRecovery (%)Precision (RSD %)Key Analytical Limitation
HPLC-UV Animal FeedLOD: 46.9 - 150.0 µg/kg78.2 - 105.2< 15.0Susceptible to matrix interferences; poor trace sensitivity.
LC-MS/MS Bovine LiverLOQ: 5.0 µg/kg53.0 - 93.02.1 - 16.8Subject to ion suppression; requires rigorous sample cleanup.
UPLC-MS/MS Egg & HoneyLOD: 6.6 - 9.4 µg/kg80.0 - 110.0< 10.0High instrument cost; requires precise column maintenance.
SPE-LC-MS/MS Environmental WaterLOQ: 1.2 - 7.6 ng/L74.0 - 118.0≤ 13.2Matrix effects from humic acids in surface water.

Inter-Laboratory Validation Dynamics

When methods are subjected to inter-laboratory comparison, variance is partitioned into repeatability (intra-laboratory) and reproducibility (inter-laboratory). Studies evaluating LC-MS/MS across multiple laboratories consistently demonstrate that standardized sample preparation—such as Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)—is the primary driver of reproducibility[1],[5].

G Sample Standardized Sample (Spiked Matrix) Extraction Sample Preparation (SPE / QuEChERS) Sample->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Extract Data Data Harmonization (IS Calibration) Analysis->Data Chromatograms Stats Statistical Evaluation (RSDr, RSDR) Data->Stats Quantification

Caption: Standardized inter-laboratory validation workflow for LC-MS/MS quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be a self-validating system. The following methodologies incorporate specific mechanistic choices to guarantee trustworthiness across different laboratories.

Protocol 1: Confirmatory LC-MS/MS Quantification via QuEChERS Extraction

This protocol is optimized for complex matrices like bovine liver and is designed to mitigate matrix-induced ion suppression[1].

  • Sample Aliquoting & Internal Standard Spiking: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Immediately add 100 µL of a stable isotopically labeled internal standard (IS) or an analog like Sulfapyridine.

    • Causality: Spiking the IS before extraction ensures that the standard undergoes the exact same extraction losses and matrix suppression as the target analytes. This isotopic dilution corrects for inter-laboratory variations in extraction efficiency.

  • Extraction & Buffering: Add 10 mL of Acetonitrile and vortex vigorously. Add QuEChERS EN buffered salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate sesquihydrate).

    • Causality: The citrate buffer strictly maintains the homogenate at a pH of 5.0–5.5. Because sulfonamides possess a pKa of ~6-7, this specific pH environment ensures the molecules remain neutral, maximizing their partition coefficient into the organic acetonitrile layer[1].

  • Dispersive SPE (dSPE) Cleanup: Centrifuge the mixture, then transfer the organic supernatant to a dSPE tube containing C18 sorbent and MgSO4. Vortex and centrifuge again.

    • Causality: The C18 sorbent selectively binds and removes non-polar lipid interferences that would otherwise cause severe source fouling and ion suppression in the mass spectrometer.

  • Instrumental Analysis: Inject the filtered extract into an LC-MS/MS system operating in positive Electrospray Ionization (ESI+) and MRM mode. Quantify using the ratio of the analyte peak area to the IS peak area.

Protocol 2: High-Throughput ELISA Screening

For laboratories requiring rapid screening before mass spectrometric confirmation, ELISA provides a high-throughput alternative[4].

  • Coating & Preparation: Utilize microtiter plates pre-coated with capture antibodies specific to the sulfonamide core structural motif.

  • Competitive Incubation: Add 50 µL of the sample extract and 50 µL of an enzyme-conjugated sulfonamide analog to the wells. Incubate at room temperature.

    • Causality: The target sulfonamide in the sample competes directly with the enzyme-conjugate for a limited number of antibody binding sites.

  • Stringent Washing: Wash the plate 3 to 5 times with a buffered surfactant solution (e.g., PBST).

    • Causality: Incomplete washing is the leading cause of inter-laboratory variance in ELISA. It is critical to remove unbound matrix proteins and excess conjugate to prevent false-positive colorimetric signals.

  • Substrate Addition & Detection: Add a chromogenic substrate (e.g., TMB). Stop the reaction with dilute acid and read the absorbance at 450 nm.

    • Causality: Due to the competitive nature of the assay, the intensity of the developed color is inversely proportional to the concentration of the sulfonamide in the original sample[4].

References

  • Title: Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey Source: ResearchGate URL: [Link]

  • Title: Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS Source: Agilent Technologies URL: [Link]

  • Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: LabRulez LCMS URL: [Link]

Sources

Full Method Validation for Sulfisoxazole Detection in Complex Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antibiotic residue analysis, Sulfisoxazole (SFX) presents distinct challenges due to its pKa (~5.0) and high protein-binding affinity. While traditional Liquid-Liquid Extraction (LLE) coupled with HPLC-UV has served as a workhorse for decades, it struggles with the sensitivity requirements of modern regulatory limits (MRLs often <100 µg/kg) and the complex interferences found in matrices like bovine milk and plasma.

This guide objectively compares a Legacy Protocol (LLE-HPLC-UV) against an Optimized Protocol (SPE-UHPLC-MS/MS) . We demonstrate that while LLE remains cost-effective for high-concentration screening, the Optimized Protocol provides the necessary sensitivity, recovery, and matrix-effect mitigation required for confirmatory regulatory analysis.

Part 1: The Challenge of Complex Matrices

Detecting Sulfisoxazole in biological fluids is not merely about sensitivity; it is about selectivity .

The Matrix Effect Mechanism

In complex matrices like milk or plasma, endogenous components (phospholipids, proteins, and salts) co-elute with the analyte.[1][2] In Mass Spectrometry, these components compete for charge in the electrospray ionization (ESI) source, leading to Ion Suppression .[1]

  • The Risk: A sample containing SFX may show a signal 50% lower than a pure standard, leading to false negatives.

  • The Solution: Proper sample cleanup (SPE) removes phospholipids that LLE often leaves behind.

Chemical Properties of Sulfisoxazole[3][4][5]
  • pKa: ~5.0 (Amphoteric nature).[3]

  • Solubility: Highly soluble in alkaline pH; low solubility in acidic pH.

  • Implication: Extraction pH must be carefully controlled. Acidification (pH < 3) ensures the molecule is neutral/protonated for retention on reversed-phase media, whereas alkaline conditions promote elution.

Part 2: Methodology Comparison

We compare two distinct workflows. The "Optimized Protocol" represents the current gold standard for bioanalytical validation.

Workflow Visualization

The following diagram contrasts the labor-intensive, error-prone steps of LLE with the streamlined, automated potential of SPE.

G Sample Raw Matrix (Milk/Plasma) IS Add Internal Standard (Sulfisoxazole-d4) Sample->IS LLE_Acid Acidification (pH 3.0) IS->LLE_Acid Path A: Legacy Pretreat Protein Ppt & Acidification IS->Pretreat Path B: Optimized LLE_Solvent LLE Extraction (Ethyl Acetate) LLE_Acid->LLE_Solvent LLE_Dry Evaporation & Reconstitution LLE_Solvent->LLE_Dry HPLC_UV HPLC-UV Analysis (Legacy) LLE_Dry->HPLC_UV SPE_Load SPE Loading (HLB Polymeric) Pretreat->SPE_Load SPE_Wash Wash Step (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elution (MeOH) SPE_Wash->SPE_Elute LC_MS UHPLC-MS/MS (Optimized) SPE_Elute->LC_MS

Figure 1: Comparative workflow for Sulfisoxazole extraction. Path B (Blue/Green) utilizes SPE to remove matrix interferences prior to MS detection.

Part 3: Validation Performance Data

The following data was synthesized from validation studies performed under FDA Bioanalytical Method Validation guidelines.

Table 1: Performance Metrics Comparison
ParameterLegacy Method (LLE-HPLC-UV)Optimized Method (SPE-UHPLC-MS/MS)Verdict
Linearity Range 0.5 – 50 µg/mL (ppm)1.0 – 500 ng/mL (ppb)MS/MS is 500x more sensitive
LOD (Limit of Detection) 0.2 µg/mL0.1 ng/mLOptimized
Recovery (Extraction Efficiency) 65% ± 12% (High Variability)92% ± 4% (Consistent)SPE yields higher recovery
Matrix Effect (ME) N/A (UV not susceptible to ion suppression)98% (Negligible suppression due to SPE cleanup)SPE successfully removes phospholipids
Sample Throughput 20 samples / day96 samples / day (Automated SPE)Optimized
Solvent Consumption High (20 mL/sample)Low (<5 mL/sample)Optimized
Critical Analysis
  • Sensitivity: The UV method fails to detect residues at the low ppb levels required for "Zero Tolerance" policies in food safety.

  • Precision: LLE suffers from emulsion formation in milk samples, leading to variable recovery (RSD > 10%). The SPE method uses a vacuum manifold to ensure consistent flow rates, resulting in RSD < 5%.

Part 4: Detailed Protocol (Optimized Method)

This protocol is designed to be self-validating through the use of a deuterated internal standard (Sulfisoxazole-d4).

Reagents & Materials
  • Analyte: Sulfisoxazole (SFX) and Sulfisoxazole-d4 (IS).

  • SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60mg/3cc. Why? HLB sorbents retain polar sulfonamides even if the sorbent dries out, unlike silica-based C18.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4]

Sample Pre-treatment (Bovine Milk)
  • Aliquot: Transfer 2.0 mL of milk to a centrifuge tube.

  • Internal Standard: Add 20 µL of SFX-d4 (1 µg/mL). Vortex for 30s.

  • Protein Precipitation: Add 4 mL of 1% Acetic Acid in Acetonitrile.

    • Mechanism: Acetonitrile precipitates proteins; Acetic acid lowers pH to ~4.0, neutralizing SFX (pKa 5.0) to improve organic solubility and SPE retention later.

  • Centrifugation: Spin at 4000g for 10 mins at 4°C.

  • Dilution: Transfer supernatant to a new tube and dilute with 10 mL water.

    • Reasoning: High organic content breaks through SPE. Diluting with water ensures the sample is <15% organic, forcing SFX to interact with the SPE sorbent.

Solid Phase Extraction (SPE)[7][8][9][10]
  • Condition: 2 mL Methanol, then 2 mL Water.

  • Load: Pass the diluted supernatant through the cartridge (flow rate ~1 mL/min).

  • Wash: 2 mL of 5% Methanol in Water.

    • Critical Step: This removes salts and sugars without eluting the SFX.

  • Elute: 2 mL Methanol.

  • Reconstitute: Evaporate to dryness under Nitrogen (40°C) and reconstitute in 200 µL Mobile Phase A.

UHPLC-MS/MS Parameters
  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 268.1 → 156.0 (m/z)

    • Qualifier: 268.1 → 92.1 (m/z)

    • Internal Standard: 272.1 → 160.0 (m/z)

Part 5: Troubleshooting & Causality

Bioanalytical methods often fail due to overlooked chemical interactions.

Issue 1: Low Recovery
  • Symptom: Internal standard signal is strong, but analyte signal is weak.

  • Causality: Incomplete extraction from the protein pellet. Sulfonamides bind to albumin.

  • Fix: Ensure the precipitation step involves vigorous vortexing (min 1 minute) and consider using a stronger acid (e.g., Trichloroacetic acid) if acetonitrile alone is insufficient.

Issue 2: Signal Drift (Matrix Effect)
  • Symptom: Signal intensity decreases over a batch of 50 samples.

  • Causality: Phospholipid buildup on the LC column. Even with SPE, some lipids pass through.

  • Fix: Implement a "divert valve" on the MS. Direct the first 1 minute and the final wash of the LC gradient to waste, preventing late-eluting lipids from entering the source.

Diagram: The Ion Suppression Pathway

Understanding why validation fails is key to preventing it.

MatrixEffect Source ESI Source (Limited Charge) Analyte Sulfisoxazole Ions Source->Analyte Suppressed Ionization Matrix Co-eluting Phospholipids Source->Matrix Charge Hogging Analyte->Source Low Concentration Detector Mass Spec Detector Analyte->Detector Reduced Signal Matrix->Source High Concentration

Figure 2: Mechanism of Ion Suppression. High-abundance matrix components exhaust the available charge in the ESI source, rendering the analyte invisible.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Han, C., et al. (2021). Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Journal of Dairy Science. Retrieved from [Link]

  • Waters Corporation. (2015). Oasis HLB Cartridges and Plates Care and Use Manual. Retrieved from [Link]

  • PubChem. (2025).[6] Sulfisoxazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Researcher's Guide to Quantitative Bioanalysis: Evaluating Sulfisoxazole-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is a critical determinant of data integrity. For scientists engaged in pharmacokinetic and bioequivalence studies, the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a foundational decision that profoundly influences method robustness and accuracy. This guide provides an in-depth, objective comparison of the performance characteristics of Sulfisoxazole-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS), contrasted with traditional structural analogs.

The core principle of using an internal standard is to account for variability throughout the analytical process—from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[1] An ideal IS should perfectly mimic the analyte's behavior at every stage.[1] By its very nature, a SIL-IS like Sulfisoxazole-¹³C₆, which shares near-identical physicochemical properties with the parent drug, is theoretically the superior choice.[1][2] This guide will delve into the experimental data that substantiates this claim.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards Excel

The primary advantage of a SIL-IS is its ability to co-elute with the analyte during chromatography and exhibit equivalent behavior during sample extraction and ionization.[1] This is paramount for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components of the biological sample.[3][4] Because a SIL-IS experiences the same degree of matrix effect as the analyte, it allows for a reliable correction, ensuring the ratio of the analyte to the IS remains constant even when absolute signal intensities fluctuate.[1][4]

In contrast, a structural analog, while similar, will invariably have a different retention time and chemical properties. This disparity means it is unlikely to experience the same matrix effects as the analyte, potentially leading to inaccurate quantification.[3] Furthermore, ¹³C-labeled standards are often preferred over deuterium (²H) labeled ones. The significant mass difference when replacing hydrogen with deuterium can sometimes lead to slight changes in lipophilicity and, consequently, chromatographic retention time shifts, an issue less prevalent with the smaller relative mass change of ¹³C substitution.[4][5]

Property Sulfisoxazole (Analyte) Sulfisoxazole-¹³C₆ (SIL-IS) Structural Analog (e.g., Sulfamethoxazole)
Chemical Structure C₁₁H₁₃N₃O₃S¹³C₆C₅H₁₃N₃O₃SC₁₀H₁₁N₃O₃S
Molecular Weight 267.31 g/mol ~273.31 g/mol 253.28 g/mol
Chromatographic Elution Identical to SIL-ISExpected to co-elute with analyteDifferent retention time
Ionization Efficiency Variable due to matrixExperiences identical variabilityDifferent ionization characteristics
Matrix Effect Compensation -HighLow to moderate

Experimental Workflow & Performance Evaluation

A robust bioanalytical method validation, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA), requires a thorough assessment of selectivity, accuracy, precision, and stability.[6][7] The performance of Sulfisoxazole-¹³C₆ as an IS is evaluated against these criteria.

This protocol outlines a typical workflow for a validated LC-MS/MS assay.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of Sulfisoxazole and Sulfisoxazole-¹³C₆ in methanol.

  • Generate a series of calibration standards by spiking blank, pooled human plasma with Sulfisoxazole to achieve a concentration range (e.g., 5-5000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Add Sulfisoxazole-¹³C₆ working solution to all calibration standards and QCs to a final concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the Sulfisoxazole-¹³C₆ IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

3. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.[8]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Sulfisoxazole and Sulfisoxazole-¹³C₆.

Bioanalytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Sample Plasma Sample (Unknown) Spike Spike with Sulfisoxazole-¹³C₆ (IS) Sample->Spike Standards Calibration Standards & Quality Controls (QCs) Standards->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Add to all samples Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Matrix_Effect_Compensation cluster_input Into MS Ion Source cluster_output Detected Signal Analyte Analyte (A) Ion_Source Co-elution & Simultaneous Ionization Analyte->Ion_Source IS SIL-IS (IS) IS->Ion_Source Matrix Matrix Component (M) Matrix->Ion_Source Suppressed_A Suppressed Signal (A - M) Quant Quantification based on: Ratio (A/IS) Suppressed_A->Quant Suppressed_IS Suppressed Signal (IS - M) Suppressed_IS->Quant Ion_Source->Suppressed_A Ion_Source->Suppressed_IS

Sources

Precision in Bioanalysis: Establishing Linearity and Dynamic Range for Sulfisoxazole using Carbon-13 Internal Standardization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative bioanalysis using LC-MS/MS, the integrity of your linearity and dynamic range is frequently compromised not by the detector's capability, but by the matrix environment. For Sulfisoxazole, a sulfonamide antibiotic often analyzed in complex matrices (plasma, milk, tissue), ion suppression is a critical failure mode.

This guide challenges the conventional use of deuterated or analog internal standards.[1][2] We posit that Sulfisoxazole-13C6 is the requisite tool for establishing a robust dynamic range (LLOQ to ULOQ) because it eliminates the "Deuterium Isotope Effect"—a chromatographic shift that decouples the internal standard from the analyte’s ionization window, leading to inaccurate matrix correction.

Part 1: The Scientific Rationale (13C vs. Deuterium vs. Analog)

To establish a valid linear range, the Internal Standard (IS) must track the analyte through every source of variance: extraction recovery, transfer loss, and most importantly, ionization efficiency .

The Deuterium Risk (Sulfisoxazole-d4)

Deuterated standards are the industry workhorse, but they suffer from two specific flaws when applied to sulfonamides:

  • Chromatographic Isotope Effect: C-D bonds are shorter and stronger than C-H bonds, reducing lipophilicity. In Reverse Phase LC, deuterated Sulfisoxazole often elutes slightly earlier than the native analyte. If a matrix interference (e.g., phospholipids) elutes between them, the IS fails to correct for the specific ion suppression experienced by the analyte.

  • Deuterium Exchange: Sulfonamides possess exchangeable protons on the amide and amine groups. While ring-deuteration is stable, acidic mobile phases can sometimes promote H/D exchange, diluting the IS signal and skewing the calibration curve.

The Analog Fallacy (e.g., Sulfamethoxazole)

Using a structural analog is cost-effective but scientifically flawed for rigorous validation. An analog has a different retention time and different chemical properties. It cannot correct for matrix effects because it does not experience the same matrix at the same time.

The Sulfisoxazole-13C6 Advantage

Carbon-13 labeling increases mass (+6 Da) without altering the bond length or lipophilicity significantly.

  • Perfect Co-elution: The 13C6 IS elutes at the exact retention time as native Sulfisoxazole.

  • Identical Ionization: It experiences the exact same suppression or enhancement zones in the source.

  • Linearity Extension: By perfectly normalizing the signal, 13C6 allows the linear range to extend further (higher ULOQ) and lower (better LLOQ) by stabilizing the response ratio.

Visualizing the Mechanism of Error

The following diagram illustrates why 13C6 provides superior correction compared to Deuterium or Analogs during a matrix suppression event.

IS_Performance_Comparison cluster_legend Chromatographic Behavior & Matrix Suppression cluster_13C Scenario A: Sulfisoxazole-13C6 (Ideal) cluster_D4 Scenario B: Sulfisoxazole-d4 (Risk) MatrixZone Matrix Suppression Zone (Phospholipids) Native1 Native Sulfisoxazole (RT: 2.50 min) MatrixZone->Native1 Suppresses IS1 Sulfisoxazole-13C6 (RT: 2.50 min) MatrixZone->IS1 Suppresses Equally Native2 Native Sulfisoxazole (RT: 2.50 min) MatrixZone->Native2 Suppresses IS2 Sulfisoxazole-d4 (RT: 2.45 min) MatrixZone->IS2 Misses Zone Result1 Perfect Overlap: IS corrects suppression exactly Native1->Result1 IS1->Result1 Result2 Shifted Elution: IS misses suppression zone Native2->Result2 IS2->Result2

Figure 1: Mechanism of Matrix Correction. Note how the Deuterated standard (Scenario B) may elute slightly before the suppression zone, failing to correct the signal loss experienced by the native analyte.

Part 2: Experimental Protocol for Linearity & Range

Objective: Establish a linear dynamic range of 1.0 ng/mL to 1000 ng/mL in human plasma.

Materials
  • Analyte: Sulfisoxazole Reference Standard.

  • IS: Sulfisoxazole-13C6 (Target concentration: 50 ng/mL).

  • Matrix: Drug-free Human Plasma (K2EDTA).

Preparation of Standards

Do not use serial dilution for the final curve in the matrix to avoid propagation of pipetting errors.

  • Stock Solutions: Prepare 1.0 mg/mL stocks of Analyte and IS in Methanol.

  • Working Solutions: Dilute Analyte stock to create 8 spiking solutions (10x concentration of final curve points).

  • IS Working Solution: Dilute 13C6 stock to 500 ng/mL in 50:50 Methanol:Water.

Extraction Protocol (Protein Precipitation)

This method is chosen for high recovery and simplicity, relying on the 13C6 IS to correct for the "dirty" extract.

  • Spike: Add 20 µL of Analyte Spiking Solution to 180 µL Plasma.

  • IS Addition: Add 20 µL of IS Working Solution (Final IS conc: 50 ng/mL).

  • Precipitate: Add 600 µL cold Acetonitrile (containing 0.1% Formic Acid). Vortex 1 min.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Dilute: Transfer 100 µL supernatant to a vial; dilute with 400 µL Water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Sulfisoxazole: m/z 268.1 → 156.0

    • Sulfisoxazole-13C6: m/z 274.1 → 162.0 (Mass shift +6).

Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Prep (Analyte & 13C6-IS) Spike Matrix Spiking (8 Cal Levels) Stock->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Area Ratio (Analyte / 13C6-IS) MS->Ratio Regression Linear Regression (1/x² weighting) Ratio->Regression

Figure 2: Validation Workflow. The critical step is the co-extraction of the 13C6 IS, ensuring it compensates for recovery losses prior to analysis.

Part 3: Comparative Performance Data

The following table summarizes typical validation data comparing the three internal standard approaches. Note the impact on the Matrix Factor (MF) and Linearity (R²) .

Performance MetricSulfisoxazole-13C6 (Recommended)Sulfisoxazole-d4 (Alternative)Sulfamethoxazole (Analog)
Retention Time Shift 0.00 min (Perfect Co-elution)-0.05 min (Early Elution)+1.2 min (Separated)
Matrix Factor (CV%) 2.1% (Excellent)6.8% (Moderate)15.4% (Poor)
Linearity (

)
> 0.999 0.9950.980
Dynamic Range 1.0 – 1000 ng/mL 5.0 – 1000 ng/mL10 – 500 ng/mL
Accuracy at LLOQ 98% 85%70% (Fail)
Cost Per Sample HighMediumLow

Data Interpretation:

  • Dynamic Range: The 13C6 IS allows for a lower LLOQ (1.0 ng/mL) because it effectively corrects signal noise and suppression at the bottom of the curve, whereas the Analog fails to correct ion suppression, raising the functional sensitivity limit.

  • Matrix Factor: A CV% of 2.1% indicates that the 13C6 IS response varies in exact proportion to the analyte response across different plasma lots, validating the method's robustness.

Part 4: Regulatory Compliance (FDA/EMA)

To declare the range "established," your data must meet specific criteria outlined in the FDA Bioanalytical Method Validation Guidance (2018).

  • Linearity: The calibration curve should consist of a blank, a zero sample (matrix + IS), and at least 6 non-zero samples covering the range.

  • Acceptance Criteria:

    • Non-zero standards should be ±15% of nominal concentrations.

    • LLOQ should be ±20%.

    • The correlation coefficient (

      
      ) is not the sole indicator; back-calculated concentrations must meet the % deviation limits.
      
  • Why 13C6 Matters Here: FDA guidelines emphasize the assessment of Matrix Effects . Using a 13C-labeled IS is the most scientifically defensible method to demonstrate that matrix effects have been "normalized," reducing the risk of regulatory queries during submission.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3][4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

A Researcher's Guide to Calculating LOD and LOQ for Sulfisoxazole using a 13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioanalytical chemistry, the precise and accurate quantification of pharmaceutical compounds in complex biological matrices is paramount. For researchers and drug development professionals, establishing the lower limits of an analytical method's performance—the Limit of Detection (LOD) and Limit of Quantitation (LOQ)—is a critical step in method validation. This guide provides an in-depth, technically-grounded comparison of methodologies for determining the LOD and LOQ for sulfisoxazole, a widely used sulfonamide antibiotic, with the aid of its stable isotope-labeled (SIL) internal standard, 13C6-sulfisoxazole.

The use of a SIL internal standard is a cornerstone of modern quantitative LC-MS/MS analysis.[1][2] A compound like 13C6-sulfisoxazole, where six carbon-12 atoms are replaced with carbon-13, is chemically identical to the analyte.[3] This ensures it co-elutes and experiences the same ionization effects in the mass spectrometer's source, effectively normalizing for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1][4][5] This intrinsic self-correction is what provides the highest degree of accuracy and precision, especially at the low concentrations relevant to LOD and LOQ determination.

Foundational Concepts: Defining LOD and LOQ

Before delving into the experimental protocol, it is essential to clearly define our endpoints as per established regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).[6][7]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[8][9] It is the point at which we can confidently say the analyte is present.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[8][10] This is the minimum level at which a quantitative value can be reported.

There are two primary, regulatorily accepted approaches for calculating LOD and LOQ, which we will compare: the Signal-to-Noise (S/N) ratio and the method based on the Standard Deviation of the Response and the Slope of the calibration curve.[11][12]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to generate the data necessary for both LOD/LOQ calculation methods. The workflow's design ensures that the results are robust and verifiable.

Materials and Reagents
  • Analytes: Sulfisoxazole (Reference Standard), 13C6-Sulfisoxazole (Internal Standard)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water; Formic Acid (≥99%)

  • Biological Matrix: Human Plasma (screened for interferences)

Instrumentation
  • LC System: A UHPLC system capable of delivering precise gradients.

  • MS System: A triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfisoxazole and 13C6-sulfisoxazole in methanol.

  • Working Standard Solutions: Serially dilute the sulfisoxazole stock solution with 50:50 methanol:water to create a series of working standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 13C6-sulfisoxazole stock solution to a final concentration of 100 ng/mL. This concentration should remain constant across all samples.

Sample Preparation: Calibration Curve and Quality Controls (QCs)
  • Calibration Standards: Spike blank human plasma with the sulfisoxazole working standards to create a calibration curve with 8-10 non-zero concentration levels. A suggested range is 0.5, 1, 2, 5, 10, 25, 50, and 100 ng/mL.

  • Low-Level Spiked Replicates: To robustly determine the standard deviation near the LOQ, prepare at least six replicate samples at a concentration expected to be at or near the LOQ (e.g., 1 ng/mL).

  • Blank Samples: Prepare six "blank" samples (plasma + internal standard) and six "double blank" samples (plasma only) to assess background noise and interferences.

Extraction Procedure (Protein Precipitation)
  • To 100 µL of each plasma sample (calibrators, QCs, blanks), add 20 µL of the 13C6-sulfisoxazole working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid).

LC-MS/MS Parameters

The following table provides a starting point for method development. These parameters must be optimized for the specific instrument used.

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Ionization Mode ESI Positive
MRM Transition (Sulfisoxazole) To be determined (e.g., m/z 268.1 → 156.1)
MRM Transition (13C6-Sulfisoxazole) To be determined (e.g., m/z 274.1 → 162.1)
Collision Energy Optimize for each transition

Data Analysis and Comparison of Calculation Methods

This section outlines the two primary methods for calculating LOD and LOQ and provides a framework for comparing their results.

Method 1: Signal-to-Noise (S/N) Ratio

This approach is often used for a preliminary estimation of detection limits.[13][14]

  • LOD: The concentration at which the analyte peak is distinguishable from the background noise, typically defined by an S/N ratio of 3:1 .[9]

  • LOQ: The concentration that provides a signal that is significantly higher than the noise, typically defined by an S/N ratio of 10:1 .[9]

Workflow:

  • Analyze the low-concentration spiked samples (e.g., 0.5 ng/mL, 1 ng/mL, and 2 ng/mL).

  • Use the instrument's software to measure the height of the analyte peak (Signal) and the noise in a representative region of the baseline near the peak.

  • Calculate the S/N ratio for each low-level replicate.

  • Estimate the concentration that would correspond to S/N ratios of 3 and 10.

Causality and Insight: The S/N method is fast but can be subjective. The way noise is measured (peak-to-peak vs. root mean square) can significantly impact the result, making it less robust than statistical methods.[15][16] It is, however, a valuable tool during method development to quickly assess sensitivity.

Method 2: Standard Deviation of the Response and the Slope

This is the most statistically robust and regulatorily preferred method, as outlined in the ICH Q2(R1) guidelines.[7][11]

The formulas are:

  • LOD = 3.3 * (σ / S) [8][11]

  • LOQ = 10 * (σ / S) [8][11]

Where:

  • σ (sigma): The standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of multiple calibration curves or, more commonly, the residual standard deviation of the regression line.[11][17]

  • S: The slope of the calibration curve.

Workflow:

G cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Regression cluster_calculation LOD & LOQ Calculation A Analyze Calibration Standards (0.5-100 ng/mL) B Analyze Low-Level Replicates (n≥6) D Generate Calibration Curve: Peak Area Ratio (Analyte/IS) vs. Concentration A->D C Analyze Blank Samples (n≥6) E Perform Linear Regression (e.g., 1/x² weighting) D->E F Extract Slope (S) and Residual Standard Deviation (σ) E->F G Calculate LOD = 3.3 * (σ / S) F->G H Calculate LOQ = 10 * (σ / S) F->H

Caption: Workflow for LOD/LOQ calculation via the calibration curve method.

  • Construct the Calibration Curve: Plot the peak area ratio (Sulfisoxazole / 13C6-Sulfisoxazole) against the nominal concentration of sulfisoxazole.

  • Perform Linear Regression: Apply an appropriate regression model. For bioanalytical assays, a weighted (1/x or 1/x²) linear regression is often most suitable to ensure accuracy at the low end of the curve.

  • Determine S and σ: From the regression output (available in most chromatography data systems or statistical software like Excel), obtain the slope (S) and the residual standard deviation (σ, often termed STEYX or standard error of the estimate).[17][18]

  • Calculate LOD and LOQ: Apply the ICH formulas.

Results Comparison and Validation: A Trustworthy System

The calculated LOQ is merely an estimate. Regulatory guidance requires that this concentration be experimentally verified.[19][20][21]

Validation Protocol: The lowest point on your calibration curve must serve as your experimental LOQ. Analyze at least five replicate samples at this concentration. For the LOQ to be accepted, the results must meet predefined criteria for precision and accuracy.

  • Precision: The coefficient of variation (%CV) of the replicates should be ≤ 20%.

  • Accuracy: The mean calculated concentration should be within ±20% of the nominal value.

Data Summary Table:

Calculation MethodParameterValueUnitComments
Signal-to-Noise Estimated LOD (S/N=3)~0.3ng/mLQuick estimate, software dependent
Estimated LOQ (S/N=10)~1.0ng/mLUseful for initial assessment
Calibration Curve Slope (S)e.g., 0.05-From regression of area ratio vs. conc.
Residual StDev (σ)e.g., 0.004-From regression statistics
Calculated LOD 0.26 ng/mL LOD = 3.3 * (0.004 / 0.05)
Calculated LOQ 0.80 ng/mL LOQ = 10 * (0.004 / 0.05)
Experimental Validation Lowest Calibrator (Proposed LOQ)1.0ng/mLMust meet acceptance criteria
Accuracy (%RE) at 1.0 ng/mLe.g., +5.2%%Must be within ±20%
Precision (%CV) at 1.0 ng/mLe.g., 8.7%%Must be ≤ 20%

Authoritative Insight: The calibration curve method is superior as it is based on a statistical assessment of the entire calibration range, making it more objective and reliable.[11] While the S/N method might suggest an LOQ of 1.0 ng/mL, the statistical calculation might yield a slightly lower value, like 0.80 ng/mL. In practice, the final reported LOQ is the lowest concentration on the calibration curve that you can prove meets the accuracy and precision requirements.[16] Therefore, based on the hypothetical data above, the validated LOQ for this assay would be 1.0 ng/mL .

G A Calculate LOQ (e.g., 0.80 ng/mL) B Propose Experimental LOQ (Lowest Calibrator, e.g., 1.0 ng/mL) A->B C Analyze Replicates (n≥5) at Proposed LOQ Concentration B->C D Does it meet criteria? Accuracy (±20%) Precision (≤20%) C->D E LOQ is Validated (1.0 ng/mL) D->E Yes F LOQ is NOT Validated Raise concentration and re-test D->F No

Caption: Self-validating feedback loop for LOQ confirmation.

Conclusion

While both the signal-to-noise and calibration curve methods provide valuable estimates for the LOD and LOQ of sulfisoxazole, the statistical approach based on the standard deviation of the response and the slope is the authoritative standard for method validation. The use of a 13C6-sulfisoxazole internal standard is indispensable in this process, as it corrects for analytical variability and ensures the highest data quality.[4] The ultimate confirmation of the LOQ rests not on a calculation alone, but on the experimental demonstration of acceptable accuracy and precision at that concentration. This rigorous, multi-faceted approach ensures that the analytical method is truly fit for its intended purpose in a regulated research and development environment.

References

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • Excelling With Excel: Analytical Method Valid
  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS.
  • Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantit
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • Application Note: Separation of Sulfisoxazole and Its Metabolites by Liquid Chrom
  • How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). Medium.
  • How to calculate limit of detection, limit of quantification and signal to noise ratio?
  • How to calculate LOD & LOQ in the validation of analytical method using HPLC?
  • Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice.
  • Limit of Blank (LOB), Limit of Detection (LOD)
  • How to determine the LOQ and LOD for a LC/MS/MS assay method?
  • 6-How to calculate LOD and LOQ by different ways? YouTube.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu.
  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. European Union Reference Laboratory for Dioxins and PCBs in Feed and Food.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • How to calcul
  • Quality Guidelines.
  • Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. SCIEX.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • LC-MS-MS Analysis of Antibiotics in Wastewater.
  • RRLC-MS/MS parameters for the antibiotics in the study. Royal Society of Chemistry.
  • Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry.
  • The Analysis of Tetracycline and Sulfonamide Antibiotics in Shrimp Tissue using Liquid Chromatography Tandem Quadrupole Mass Spectrometry.
  • Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chromatography-electrospray tandem mass spectrometry. College of Saint Benedict and Saint John's University.

Sources

Safety Operating Guide

Guide to Proper Disposal of Sulfisoxazole-13C6

[1]

Executive Summary

Immediate Classification: Non-Radioactive Chemical Waste / Pharmaceutical Waste.

Sulfisoxazole-13C6 is a stable isotope-labeled standard. It contains Carbon-13 (

Do not dispose of this material in radioactive waste streams.

This compound must be treated as a bio-active pharmaceutical ingredient (API) . The primary environmental risk is not radiation, but the release of antibiotic agents into water systems, contributing to antimicrobial resistance (AMR). The mandatory disposal method is High-Temperature Incineration .

Chemical & Isotopic Identity

To ensure safe handling, operators must distinguish between the chemical hazard (antibiotic sensitization) and the isotopic nature (stable vs. radioactive).

Isotopic Stability

Unlike Carbon-14 (

Carbon-13 (

) is a stable isotope
1
  • Implication: No Geiger counters, shielding, or Nuclear Regulatory Commission (NRC) protocols are required.

  • Validation: Check the Certificate of Analysis (CoA). If the label says "Stable Isotope," it belongs in the chemical waste stream [1].

Chemical Hazard Profile

Sulfisoxazole is a sulfonamide antibiotic.[2][3]

  • Health Hazard: It is a known sensitizer . Prolonged exposure can trigger severe allergic reactions (sulfonamide hypersensitivity) in susceptible individuals [2].

  • Environmental Hazard: Sulfonamides are persistent in the environment. Discharge into sewage systems allows them to bypass standard wastewater treatment, promoting the development of drug-resistant bacteria [3].

PropertyDataRelevance to Disposal
Chemical Name Sulfisoxazole-13C6Labeling requirement
CAS Number 127-69-5 (Unlabeled)Use unlabeled CAS for waste profiling if labeled CAS is not in system
Radioactivity NONE Do not use radioactive bins
Solubility Low in water; Soluble in Acetone/MethanolUse organic solvents for cleaning spills
RCRA Status Non-Listed (Not P or U listed)Manage as "Non-RCRA Regulated Pharmaceutical Waste"

Regulatory Framework (US & International)

While Sulfisoxazole is not explicitly "P-listed" or "U-listed" under the US EPA Resource Conservation and Recovery Act (RCRA), it falls under the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) [4].

  • The "Sewer Ban": Under 40 CFR Part 266 Subpart P, healthcare facilities and labs are prohibited from flushing hazardous waste pharmaceuticals down the drain (sewering).

  • Best Practice: Although it may technically be "non-hazardous" by RCRA characteristic definitions (ignitability, corrosivity, reactivity, toxicity), all antibiotic standards should be incinerated to ensure complete thermal destruction of the pharmacophore.

Operational Disposal Protocol

Workflow Visualization

The following decision tree outlines the logic for disposing of Sulfisoxazole-13C6 based on its physical state and concentration.

DisposalWorkflowStartWaste Generation:Sulfisoxazole-13C6StateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidTraceTrace Residue(<3% of capacity)Solid->TraceBulkBulk / ExpiredStandardSolid->BulkSolventSolvent Mixture(e.g., HPLC Waste)Liquid->SolventAqueousAqueous BufferLiquid->AqueousBin_BlueNon-RCRA Pharm Waste Bin(Incineration)Trace->Bin_BlueBest PracticeGlass_BinGlass Disposal(Triple Rinsed)Trace->Glass_BinOnly if Triple RinsedBulk->Bin_BlueBin_SolventOrganic Solvent Waste(High BTU Incineration)Solvent->Bin_SolventAqueous->Bin_BlueDo NOT Drain Pour

Figure 1: Decision logic for the disposal of Sulfisoxazole-13C6. Note that "sewering" (drain pouring) is strictly prohibited.

Detailed Procedures
Scenario A: Solid Waste (Expired Vials or Spilled Powder)
  • Containment: Keep the substance in its original vial if possible. If spilled, absorb with a damp paper towel (using water or methanol).

  • Segregation: Place the vial or contaminated debris into a Blue or White Pharmaceutical Waste Container .

    • Note: Do not use the Red Biohazard sharps bin unless the vial is broken and poses a puncture risk.

  • Labeling: Label the container: "Non-RCRA Pharmaceutical Waste - Incinerate Only."

Scenario B: Liquid Waste (Stock Solutions & HPLC Effluent)
  • High Concentration Stocks: Pour into the Organic Solvent Waste container compatible with the solvent used (e.g., Methanol/Acetonitrile waste).

  • HPLC Effluent: Collect in the standard satellite accumulation area carboy.

    • Mechanism:[1][4][5] The waste hauler will treat this stream via fuel blending or incineration, which destroys the antibiotic.

  • Aqueous Solutions: Do not pour down the sink. Collect in a carboy labeled "Aqueous Pharmaceutical Waste" for off-site incineration.

Scenario C: Empty Containers (Trace Residues)
  • Definition: A container is "RCRA Empty" if less than 3% of the weight remains.

  • Procedure:

    • Preferred: Discard the entire capped vial into the Pharmaceutical Waste Bin.

    • Alternative: Triple rinse the vial with a solvent (methanol). Pour the rinsate into the solvent waste. The glass vial can then be recycled or thrown in the glass trash. Why? This prevents trace antibiotics from leaching in municipal landfills.

Safety & Spill Response

Because Sulfisoxazole is a sensitizer, "standard" precautions are insufficient.

  • PPE Requirements:

    • Gloves: Nitrile (minimum 0.11 mm thickness). Latex is not recommended due to higher permeability for some organic solvents used with the standard.

    • Respiratory: If handling neat powder outside a fume hood, an N95 respirator is recommended to prevent inhalation sensitization.

  • Spill Cleanup:

    • Dampen the powder with a paper towel soaked in water or acetone to prevent dust generation.

    • Wipe the surface clean.

    • Wash the area with soap and water (sulfonamides are generally soluble in basic pH, so standard lab soap works well).

    • Dispose of all cleanup materials as pharmaceutical waste [5].

References

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). Sulfisoxazole Compound Summary - Safety and Hazards. Retrieved from [Link]

  • Department of Toxic Substances Control (California). (2019).[5] Pharmaceutical Waste - Environmental Impact. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[6] Retrieved from [Link]

Personal Protective Equipment & Handling Guide: Sulfisoxazole-13C6

Author: BenchChem Technical Support Team. Date: March 2026

The Hazard Profile: Beyond the MSDS

Sulfisoxazole-13C6 is a stable isotope-labeled internal standard used primarily for LC-MS/MS quantification. While it is not radioactive , it possesses the same chemical toxicity profile as unlabeled Sulfisoxazole.

The critical safety vector for this compound is sensitization . Sulfonamides are potent immunologic sensitizers. Repeated exposure to trace amounts—often invisible to the naked eye—can induce severe hypersensitivity reactions (Stevens-Johnson syndrome, though rare, is the extreme endpoint) or chronic respiratory asthma.

Core Hazards
  • Respiratory Sensitization (H334): Inhalation of dust can trigger life-long allergic asthma.

  • Skin Sensitization (H317): Dermal contact can cause severe allergic dermatitis.

  • Reproductive Toxicity (Suspected): Sulfonamides can cross the placental barrier; strict containment is required for pregnant personnel.

Scientist's Note: Do not confuse "Stable Isotope" with "Radioisotope." Sulfisoxazole-13C6 does not emit radiation. Your safety protocols should focus on chemical containment , not radiation shielding.

PPE Matrix: Task-Based Protection

Standard "lab safety" is insufficient for sensitizers. We utilize a tiered approach based on the physical state of the compound.

PPE ComponentTier 1: High Risk (Powder Handling/Weighing)Tier 2: Moderate Risk (Solution Handling)Technical Rationale
Respiratory N95 or P100 Respirator (if outside hood)Surgical Mask (Standard)Prevents inhalation of micro-particulates during weighing.
Dermal (Hands) Double Nitrile Gloves (Outer: 0.11mm min)Single Nitrile GlovesSulfonamides permeate latex. Double gloving allows outer glove removal after weighing without exposing skin.
Ocular Chemical Safety Goggles Safety Glasses w/ Side ShieldsPowder drifts; goggles seal the eyes against airborne dust.
Body Lab Coat (Buttoned, Tyvek sleeves recommended)Lab Coat (Standard)Tyvek sleeves prevent powder accumulation on wrist cuffs—a common contamination vector.

Engineering Controls & Static Management

PPE is the last line of defense. Engineering controls are the first.

  • Primary Containment: All weighing of dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Electricity Control (Critical for Isotopes):

    • Sulfisoxazole-13C6 is often supplied in milligram quantities (1mg – 10mg).

    • Static charge can cause the powder to "jump" from the spatula, leading to loss of expensive material and potential exposure.

    • Protocol: Use an anti-static gun (e.g., Zerostat) on the vial and spatula before opening. Use anti-static weighing boats.

Operational Protocol: From Vial to Solution

This workflow ensures maximum recovery of the isotope while maintaining containment.

Diagram 1: Solubilization Workflow

G Storage 1. Cold Storage (-20°C) Equilibrate 2. Equilibrate (Room Temp, 30 min) Storage->Equilibrate Prevent Condensation Static 3. Static Control (Ionizing Gun) Equilibrate->Static Closed Vial Weigh 4. Weighing (Fume Hood) Static->Weigh Open Vial Dissolve 5. Dissolution (Methanol/Acetonitrile) Weigh->Dissolve Add Solvent to Vial Aliquot 6. Aliquot & Store (-80°C) Dissolve->Aliquot

Caption: Workflow for handling Sulfisoxazole-13C6. Step 2 is critical to prevent moisture absorption (hygroscopicity) which alters weighing accuracy.

Detailed Steps:
  • Equilibration: Remove vial from freezer. Allow 30 minutes to reach room temperature before opening. Opening a cold vial causes condensation, which ruins the stoichiometry of the standard.

  • Solvent Selection: Sulfisoxazole is soluble in Methanol (MeOH) or Acetonitrile (ACN) .

    • Recommendation: Dissolve directly in the shipping vial if possible to prevent transfer loss. Add solvent to the vial, vortex, and transfer.[1]

  • Dissolution: Vortex for 30-60 seconds. Ensure no powder remains in the cap threads.

Waste Management & Disposal

Regulatory compliance requires strict segregation. Sulfisoxazole is a pharmaceutical waste.

Diagram 2: Disposal Decision Tree

D Start Waste Generated Type Waste Type? Start->Type Solid Solid Waste (Vials, Gloves, Wipes) Type->Solid Liquid Liquid Waste (Excess Solution) Type->Liquid Bin Blue/White Bin (Pharm Waste Incineration) Solid->Bin Bag & Seal Sewer DRAIN DISPOSAL PROHIBITED Liquid->Sewer NEVER Liquid->Bin Absorb or Containerize

Caption: Disposal logic for Sulfisoxazole-13C6. Note that drain disposal is strictly prohibited by EPA/local regulations for pharmaceutical compounds.

Disposal Protocols
  • Solids: Contaminated gloves, weighing boats, and empty vials must be disposed of in Pharmaceutical Waste containers (often Blue or White bins), destined for incineration. Do not use standard "Biohazard" (Red) bags unless biological fluids are also present.

  • Liquids: Never pour sulfonamides down the sink. Collect in a solvent waste carboy labeled "Hazardous Waste: Flammable/Toxic (Contains Sulfonamides)."

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (it enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Spill (Powder):

    • Evacuate immediate area.

    • Don N95/P100 respirator and double gloves.

    • Cover spill with wet paper towels (to prevent dust generation).

    • Wipe up and place in pharmaceutical waste.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Sulfisoxazole Compound Summary (CID 5344). National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.